molecular formula C35H48N3O3P B1144936 MMT-Hexylaminolinker Phosphoramidite

MMT-Hexylaminolinker Phosphoramidite

Katalognummer: B1144936
Molekulargewicht: 589.7 g/mol
InChI-Schlüssel: YBANXOPIYSVPMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphoramidite for the incorporation of an amino function at the 5' end of an oligonucleotide.>

Eigenschaften

IUPAC Name

3-[[di(propan-2-yl)amino]-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexoxy]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H48N3O3P/c1-29(2)38(30(3)4)42(41-28-16-25-36)40-27-15-7-6-14-26-37-35(31-17-10-8-11-18-31,32-19-12-9-13-20-32)33-21-23-34(39-5)24-22-33/h8-13,17-24,29-30,37H,6-7,14-16,26-28H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBANXOPIYSVPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCCCCCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)OC)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H48N3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MMT-Hexylaminolinker Phosphoramidite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MMT-Hexylaminolinker Phosphoramidite (B1245037) is a specialized chemical reagent integral to the synthesis of modified oligonucleotides.[1][2] It serves as a cleavable linker designed to introduce a primary amino group at the 5'-terminus of a synthetic DNA or RNA strand. This functional group is a versatile handle for the post-synthesis attachment of various molecules, such as fluorescent dyes, biotin, or other labels, making it a crucial tool in the development of diagnostic probes, research reagents, and therapeutic nucleic acids.[1]

The molecule consists of three key components: a phosphoramidite group that enables its incorporation into the growing oligonucleotide chain during standard automated synthesis, a hexylamino linker that provides a flexible spacer, and a monomethoxytrityl (MMT) protecting group on the terminal amine.[1] The MMT group is an acid-labile protecting group, which allows for its selective removal under mild acidic conditions, leaving the rest of the oligonucleotide intact.[3][4] This feature is particularly advantageous as it allows for the purification of the MMT-containing oligonucleotide ("MMT-on") via reverse-phase HPLC, followed by the removal of the MMT group to yield the final, purified amino-modified oligonucleotide.[4][5]

Key Features and Applications:

Key Features:

  • Cleavable Linker: Enables the introduction of a functional primary amine at the 5'-end of an oligonucleotide.[1][2]

  • MMT Protection: The monomethoxytrityl (MMT) group protects the primary amine during synthesis and allows for efficient "MMT-on" purification.[1][4]

  • Hexylamino Linker: A six-carbon spacer that provides flexibility and reduces steric hindrance between the oligonucleotide and any conjugated molecule.[1]

  • Phosphoramidite Chemistry: Fully compatible with standard automated DNA/RNA synthesis protocols.[1]

Applications:

  • Bioconjugation: Facilitates the attachment of labels, dyes, proteins, and other molecules to oligonucleotides.[1]

  • Molecular Probes: Used in the development of modified probes for detecting specific nucleic acid targets.[1]

  • Therapeutic Development: Employed in the synthesis of modified oligonucleotides for therapeutic applications, such as antisense oligonucleotides and siRNAs.

  • Diagnostics: Enables the creation of labeled oligonucleotides for use in various diagnostic assays.

Chemical and Physical Properties

MMT-Hexylaminolinker Phosphoramidite is typically supplied as a colorless to light yellow oil and should be stored at -20°C to ensure its stability.[6]

Table 1: Physical and Chemical Properties

PropertyValueReference
Chemical Formula C35H48N3O3P[1][7]
Molecular Weight 589.75 g/mol [7]
CAS Number 114616-27-2[1]
Appearance Colorless to light yellow oil[6]
Purity (HPLC) ≥97%
Purity (31P-NMR) ≥98%
Storage Temperature -20°C[2]

Core Applications in Oligonucleotide Synthesis

The primary role of this compound is to functionalize the 5'-terminus of an oligonucleotide with a primary amine. This amine then serves as a reactive site for conjugation with other molecules.

Introduction of a Primary Amino Group

During automated solid-phase oligonucleotide synthesis, the phosphoramidite is coupled to the 5'-hydroxyl group of the terminal nucleotide in the final coupling step. Standard phosphoramidite chemistry is used for this reaction.

Post-Synthesis Conjugation

Once the amino-modified oligonucleotide is synthesized, deprotected, and purified, the terminal primary amine can be reacted with a variety of amine-reactive chemical groups, such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, and others, to attach the desired molecule.

Experimental Protocols

Protocol 1: Incorporation of this compound using an Automated DNA Synthesizer
  • Preparation: Dissolve this compound in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer.

  • Synthesis: Program the DNA synthesizer to perform the final coupling step using the prepared this compound solution. No changes to the standard coupling method are typically required.[5]

  • Post-Coupling: After the coupling step, the synthesis cycle proceeds with the standard capping, oxidation, and detritylation of the subsequent theoretical nucleotide (which is not present).

Protocol 2: Cleavage from Solid Support and Deprotection of Nucleobases
  • Cleavage: After completion of the synthesis, transfer the solid support to a vial and add a solution of concentrated ammonium (B1175870) hydroxide.

  • Deprotection: Incubate the vial at a controlled temperature (e.g., 55°C) for a duration sufficient to remove the protecting groups from the nucleobases. The specific time and temperature will depend on the nucleobase protecting groups used (e.g., standard vs. ultra-mild). For oligonucleotides containing the MMT-protected 5'-amine, deprotection should not be carried out at temperatures above 37°C to avoid thermal loss of the MMT group.[8]

  • Elution: After incubation, filter the solution to separate the deprotected oligonucleotide from the solid support.

Protocol 3: MMT Group Removal (Deprotection)

Note: This step is performed after "MMT-on" purification.

  • Acidic Treatment: To the purified MMT-on oligonucleotide solution, add acetic acid to a final concentration of 20% in water (20:80 acetic acid:water).[5]

  • Incubation: Let the reaction proceed at room temperature for 1 hour. The solution may become cloudy due to the precipitation of the MMT alcohol byproduct.[5]

  • Extraction: Extract the MMT alcohol byproduct by adding an equal volume of ethyl acetate. Vortex the mixture and then centrifuge to separate the phases. The oligonucleotide will remain in the lower aqueous phase. Repeat the extraction two more times.[5]

  • Drying: Dry the aqueous solution containing the oligonucleotide using a vacuum concentrator.

Protocol 4: Purification of the Amino-Modified Oligonucleotide
  • "MMT-on" Purification: The crude oligonucleotide with the MMT group still attached can be purified using reverse-phase HPLC or a purification cartridge. The hydrophobicity of the MMT group allows for excellent separation from failure sequences that lack the MMT group.[5]

  • Post-Deprotection Desalting: After MMT removal and extraction, the final amino-modified oligonucleotide is typically desalted using size-exclusion chromatography or a similar method to remove any remaining salts or small molecules.

Quantitative Data

Table 2: Typical Coupling Efficiency

ReagentCoupling Efficiency
This compound>98%

Note: Coupling efficiency can vary depending on the synthesizer, reagents, and protocol used.

Table 3: MMT Deprotection Conditions and Efficiency

ConditionTimeTemperatureEfficiencyReference
20% Acetic Acid in Water1 hourRoom Temperature>95%[5]
2% Trifluoroacetic Acid (TFA) in WaterNot Recommended for Cartridge PurificationRoom TemperatureInefficient due to re-attachment[5]

Signaling Pathways and Experimental Workflows

General Structure of this compound cluster_Phosphoramidite Phosphoramidite Moiety cluster_Linker Hexylamino Linker cluster_ProtectingGroup MMT Protecting Group Phosphoramidite P(N(iPr)2)(O-CE) 5'-OH of Oligo 5'-OH of Oligo Phosphoramidite->5'-OH of Oligo Reacts with Linker -(CH2)6-NH- Linker->Phosphoramidite Connects to MMT Monomethoxytrityl (MMT) MMT->Linker Protects Amine

Caption: General Structure of this compound.

Workflow for Synthesis of 5'-Amino-Modified Oligonucleotides cluster_synthesis Automated Oligonucleotide Synthesis start Start with Solid Support synthesis_cycle Standard Synthesis Cycles (Coupling, Capping, Oxidation, Detritylation) start->synthesis_cycle final_coupling Final Coupling Step with This compound synthesis_cycle->final_coupling cleavage_deprotection Cleavage from Support & Nucleobase Deprotection (e.g., NH4OH) final_coupling->cleavage_deprotection crude_product Crude MMT-on Oligonucleotide cleavage_deprotection->crude_product

Caption: Workflow for Synthesis of 5'-Amino-Modified Oligonucleotides.

Post-Synthesis MMT Deprotection and Purification Workflow cluster_purification Purification and Final Product Generation crude_product Crude MMT-on Oligonucleotide mmt_on_purification MMT-on Purification (Reverse-Phase HPLC or Cartridge) crude_product->mmt_on_purification purified_mmt_on Purified MMT-on Oligonucleotide mmt_on_purification->purified_mmt_on mmt_deprotection MMT Deprotection (20% Acetic Acid) purified_mmt_on->mmt_deprotection extraction Extraction of MMT-OH (Ethyl Acetate) mmt_deprotection->extraction desalting Desalting extraction->desalting final_product Final 5'-Amino-Modified Oligonucleotide desalting->final_product

Caption: Post-Synthesis MMT Deprotection and Purification Workflow.

Troubleshooting and Considerations

  • Incomplete MMT Removal: If subsequent conjugation reactions are inefficient, ensure complete MMT removal by optimizing the incubation time with acetic acid or performing a second extraction.

  • Loss of MMT Group During Deprotection: Avoid high temperatures (>37°C) during nucleobase deprotection to prevent premature loss of the MMT group, which would complicate MMT-on purification.[8]

  • Storage: this compound is sensitive to moisture and oxidation. Store it under an inert atmosphere (argon or nitrogen) at -20°C. Once dissolved in acetonitrile, its stability is reduced to a few days.[5]

  • Purification: Do not use trifluoroacetic acid (TFA) for MMT removal on a purification cartridge, as the reaction is reversible and the MMT cation is not efficiently removed, leading to re-attachment.[5]

References

An In-depth Technical Guide to MMT-Hexylaminolinker Phosphoramidite: Structure, Synthesis, and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MMT-Hexylaminolinker Phosphoramidite (B1245037), a critical reagent in the synthesis of modified oligonucleotides for research, diagnostics, and therapeutic development. This document details its chemical structure, properties, and provides step-by-step experimental protocols for its incorporation into oligonucleotides, subsequent deprotection, and bioconjugation.

Core Concepts and Structure

MMT-Hexylaminolinker Phosphoramidite is a chemical building block used in automated solid-phase oligonucleotide synthesis. Its primary function is to introduce a primary amine group at a specific position within a synthetic DNA or RNA strand, most commonly at the 5'-terminus. This amine group then serves as a reactive handle for the covalent attachment of various molecules, such as fluorescent dyes, quenchers, biotin, or drug molecules.[1]

The key features of this linker are:

  • Phosphoramidite Group: This reactive moiety enables the incorporation of the linker into the growing oligonucleotide chain using standard phosphoramidite chemistry on an automated synthesizer.[1]

  • Hexylamino Linker: A six-carbon spacer arm that positions the reactive amine away from the oligonucleotide backbone, minimizing steric hindrance and preserving the hybridization properties of the nucleic acid.[1]

  • Monomethoxytrityl (MMT) Protecting Group: A base-stable, acid-labile protecting group on the primary amine. This allows for the deprotection of other protecting groups on the oligonucleotide (e.g., on the nucleobases and phosphates) under basic conditions while keeping the amine protected. The MMT group can then be selectively removed under mild acidic conditions to expose the amine for subsequent conjugation.[1][2]

Chemical Structure

IUPAC Name: 3-[[di(propan-2-yl)amino]-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexoxy]phosphanyl]oxypropanenitrile[3]

Molecular Formula: C₃₅H₄₈N₃O₃P[3]

Data Presentation: Physicochemical Properties

The quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 114616-27-2[4]
Molecular Weight 589.75 g/mol [3][4][5]
Appearance Colorless to light yellow oil[5]
Purity (by HPLC) ≥97%
Purity (by ³¹P-NMR) ≥98%
Storage Temperature -20°C[4]

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound, deprotection of the MMT group, and subsequent bioconjugation.

Protocol 1: Incorporation of MMT-Hexylaminolinker into Oligonucleotides

This protocol describes the addition of the MMT-Hexylaminolinker to the 5'-terminus of an oligonucleotide using a standard automated DNA/RNA synthesizer.

Materials:

  • This compound

  • Anhydrous acetonitrile (B52724) (synthesis grade)

  • Standard phosphoramidite synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution)

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside

Procedure:

  • Preparation of the Phosphoramidite Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).[6] Swirl the vial gently for several minutes to ensure complete dissolution.[2]

  • Automated Synthesis Cycle:

    • Program the desired oligonucleotide sequence into the DNA/RNA synthesizer.

    • For the final coupling step, program the synthesizer to use the vial containing the this compound solution.

    • The standard synthesis cycle (deblocking, coupling, capping, and oxidation) is used for the incorporation of the linker.[7] A coupling time similar to that of standard nucleoside phosphoramidites (e.g., 30 seconds) is generally sufficient, though longer coupling times (5-15 minutes) may be employed for modified phosphoramidites to ensure high efficiency.[6][7]

  • Post-Synthesis Processing (MMT-on Purification):

    • After the final coupling with the this compound, ensure the synthesis program is set to "MMT-on" or "trityl-on". This will prevent the final acid deblocking step, leaving the MMT group attached to the 5'-amine.[2][7]

    • Cleave the oligonucleotide from the solid support and deprotect the nucleobases and phosphate (B84403) groups using standard procedures (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine). Note that for MMT-protected amines, deprotection should not be carried out at temperatures above 37°C to avoid thermal loss of the MMT group.[8]

    • The resulting solution contains the MMT-on, amino-modified oligonucleotide, which can be purified by reverse-phase HPLC. The lipophilic MMT group provides a convenient handle for separation from failure sequences that lack the MMT group.[2]

Protocol 2: MMT Group Deprotection (Post-Purification)

This protocol describes the removal of the MMT group from the purified oligonucleotide to expose the primary amine for conjugation.

Materials:

  • Purified, lyophilized MMT-on oligonucleotide

  • 80% aqueous acetic acid (v/v)

  • Nuclease-free water

  • Ethyl acetate (B1210297) (optional, for extraction)

  • Size-exclusion chromatography columns (e.g., desalting columns)

Procedure:

  • Deprotection Reaction:

    • Dissolve the purified MMT-on oligonucleotide in 80% acetic acid.

    • Incubate the solution at room temperature for 1 to 2 hours.[2] The progress of the deprotection can be monitored by reverse-phase HPLC.

  • Removal of Cleaved MMT Group:

    • After the reaction is complete, the MMT alcohol (MMT-OH) will be present in the solution. This can be removed in several ways:

      • Lyophilization and Desalting: Lyophilize the reaction mixture to remove the acetic acid. The resulting pellet, containing the oligonucleotide and MMT-OH, can be redissolved in water and desalted using a size-exclusion column to separate the oligonucleotide from the small molecule MMT-OH.

      • Extraction (Optional): If the MMT-OH precipitates, it can be partially removed by centrifugation. Alternatively, after deprotection, the MMT alcohol can be extracted with ethyl acetate. The oligonucleotide will remain in the aqueous layer.[9]

  • Quantification:

    • After purification, quantify the concentration of the amino-modified oligonucleotide using UV-Vis spectrophotometry at 260 nm.

Protocol 3: Conjugation of NHS Esters to Amino-Modified Oligonucleotides

This protocol details the conjugation of an N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a fluorescent dye) to the deprotected amino-linker of the oligonucleotide.

Materials:

  • Purified, deprotected amino-modified oligonucleotide

  • NHS ester of the molecule to be conjugated

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Conjugation buffer: 0.1 M sodium bicarbonate or 0.091 M sodium borate (B1201080) buffer, pH 8.5-9.0[10][11]

  • Nuclease-free water

  • Ethanol (B145695) (for precipitation)

  • 3 M sodium acetate solution

Procedure:

  • Preparation of Reagents:

    • Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM.[10]

    • Allow the vial of the NHS ester to warm to room temperature before opening. Dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL or ~14 mM).[10][11] A molar excess (e.g., 5-10 equivalents) of the NHS ester relative to the oligonucleotide is typically used.[12]

  • Conjugation Reaction:

    • Add the NHS ester solution to the oligonucleotide solution.

    • Vortex the mixture gently and incubate at room temperature for 1-2 hours, or overnight if more convenient.[11] Protect from light if using a light-sensitive dye by wrapping the tube in aluminum foil.[10]

  • Purification of the Conjugate:

    • The crude reaction mixture will contain the desired conjugate, unreacted oligonucleotide, and excess hydrolyzed NHS ester. Purification is necessary to isolate the conjugate.

    • Ethanol Precipitation:

      • Add 1/10th volume of 3 M sodium acetate to the reaction mixture.

      • Add 3 volumes of cold 100% ethanol.

      • Incubate at -20°C or -70°C for at least 1 hour to precipitate the oligonucleotide.

      • Centrifuge at high speed to pellet the oligonucleotide.

      • Wash the pellet with cold 70% ethanol and air-dry or use a centrifugal evaporator.

    • HPLC Purification: For higher purity, the conjugate can be purified by reverse-phase or ion-exchange HPLC.[13][14]

      • Reverse-Phase HPLC: Use a C8 or C18 column with a gradient of acetonitrile in a buffer such as triethylammonium (B8662869) acetate (TEAA).[13] The conjugated oligonucleotide will typically have a longer retention time than the unconjugated oligonucleotide due to the hydrophobicity of the attached molecule. Monitor the elution at 260 nm (for the oligonucleotide) and the absorbance maximum of the attached molecule (e.g., dye).[13]

Mandatory Visualizations (Graphviz)

The following diagrams illustrate the key workflows and logical relationships in the use of this compound.

MMT_Protection_Strategy cluster_synthesis Oligonucleotide Synthesis (Base Stable Conditions) cluster_deprotection Post-Synthesis Deprotection cluster_result Final State MMT_Amine MMT-Protected Amine (Stable) Base_Deprotection Basic Deprotection (e.g., NH4OH) MMT_Amine->Base_Deprotection Remains Protected Base_Protecting_Groups Nucleobase Protecting Groups (Labile) Base_Protecting_Groups->Base_Deprotection Removed Acid_Deprotection Mild Acid Deprotection (e.g., Acetic Acid) Base_Deprotection->Acid_Deprotection Proceeds with MMT-Protected Amine Deprotected_Bases Deprotected Nucleobases Base_Deprotection->Deprotected_Bases Free_Amine Free Primary Amine (Ready for Conjugation) Acid_Deprotection->Free_Amine MMT Removed

Caption: Logical flow of the MMT protection strategy during oligonucleotide synthesis and deprotection.

Oligo_Conjugation_Workflow Start Start: Design Antisense Oligonucleotide Sequence Synthesis 1. Solid-Phase Synthesis (Incorporate MMT-Hexylaminolinker at 5'-end) Start->Synthesis Cleavage_Deprotection 2. Cleavage & Base Deprotection (MMT group remains on) Synthesis->Cleavage_Deprotection Purification1 3. MMT-on RP-HPLC Purification Cleavage_Deprotection->Purification1 MMT_Removal 4. MMT Deprotection (Mild Acid Treatment) Purification1->MMT_Removal Purification2 5. Desalting/Purification MMT_Removal->Purification2 Conjugation 6. Conjugation Reaction (e.g., with NHS-ester Drug/Dye) Purification2->Conjugation Purification3 7. Final Purification of Conjugate (RP-HPLC or IEX-HPLC) Conjugation->Purification3 QC 8. Quality Control (Mass Spec, HPLC, UV-Vis) Purification3->QC End Final Product: Purified Oligonucleotide Conjugate QC->End

Caption: Experimental workflow for synthesizing and conjugating an antisense oligonucleotide.

References

An In-depth Technical Guide to MMT-Hexylaminolinker Phosphoramidite: Mechanism and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMT-Hexylaminolinker Phosphoramidite (B1245037) is a key reagent in oligonucleotide synthesis, enabling the introduction of a primary amine functionality at a desired position within a synthetic DNA or RNA strand. This linker is particularly valuable for the post-synthesis conjugation of various molecules, such as fluorescent dyes, quenchers, biotin, or other ligands, which are essential for a wide range of applications in diagnostics, therapeutics, and fundamental research. The monomethoxytrityl (MMT) protecting group on the terminal amine allows for controlled deprotection, ensuring that the amine is revealed only when desired for subsequent reactions. This guide provides a detailed overview of the mechanism of action, experimental protocols, and key data associated with the use of MMT-Hexylaminolinker Phosphoramidite.

Core Mechanism of Action

The utility of this compound is realized through a series of well-defined chemical reactions integrated into the standard phosphoramidite cycle of solid-phase oligonucleotide synthesis. The overall process can be broken down into three main stages:

  • Incorporation of the Linker: The phosphoramidite moiety of the linker allows it to be coupled to the growing oligonucleotide chain.

  • Deprotection of the MMT Group: The MMT group is selectively removed to expose the primary amine.

  • Conjugation: The free amine is then available to react with an activated molecule (e.g., an NHS ester) to form a stable conjugate.

Phosphoramidite Coupling

The incorporation of the MMT-Hexylaminolinker into an oligonucleotide sequence follows the standard phosphoramidite coupling chemistry. This process is highly efficient, typically achieving coupling efficiencies of over 99%. The reaction is catalyzed by an activator, such as tetrazole or its derivatives, which protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The 5'-hydroxyl group of the solid-support-bound oligonucleotide then attacks the activated phosphorus atom, forming a phosphite (B83602) triester linkage.

Experimental Workflow for Oligonucleotide Synthesis and Labeling

G cluster_synthesis Solid-Phase Oligonucleotide Synthesis cluster_modification Post-Synthesis Modification start 1. Solid Support with Initial Nucleoside deblock 2. Deblocking (DMT Removal) start->deblock couple 3. Coupling with this compound deblock->couple cap 4. Capping couple->cap oxidize 5. Oxidation cap->oxidize cleave 6. Cleavage and Deprotection of Nucleobases oxidize->cleave mmt_deprotect 7. MMT Deprotection cleave->mmt_deprotect purify1 8. Purification of Amino-Oligonucleotide mmt_deprotect->purify1 conjugate 9. Conjugation with Activated Label (e.g., NHS Ester) purify1->conjugate purify2 10. Final Purification of Labeled Oligonucleotide conjugate->purify2

Caption: Workflow for synthesizing and labeling an oligonucleotide using this compound.

MMT Group Deprotection

The selective removal of the MMT group is a critical step that unmasks the primary amine for conjugation. Two primary methods are employed for this deprotection:

  • Acidic Deprotection: The traditional method involves treating the MMT-protected oligonucleotide with a mild acid. A common reagent is 80% aqueous acetic acid. The acid protonates the ether oxygen of the MMT group, leading to its cleavage and the release of the free amine.

  • Acid-Free Thermal Deprotection: A more recent development is the use of neutral aqueous conditions at an elevated temperature (e.g., 60°C) to achieve MMT removal. This method is advantageous as it avoids the potential for depurination that can occur under acidic conditions.

Mechanism of Acidic MMT Deprotection

G cluster_0 MMT-Protected Amine cluster_1 Protonation cluster_2 Cleavage MMT_Amine R-NH-MMT Protonated R-NH-MMT-H+ MMT_Amine->Protonated + H+ (from Acid) Carbocation MMT+ Protonated->Carbocation Amine R-NH2 Protonated->Amine

Caption: Acid-catalyzed deprotection of the MMT group from the amino linker.

Conjugation with NHS Esters

Once the primary amine is exposed, it can be readily conjugated to a variety of molecules that have been activated with an N-hydroxysuccinimide (NHS) ester. The lone pair of electrons on the nitrogen of the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is typically carried out in a slightly basic buffer (pH 8-9) to ensure the amine is deprotonated and thus more nucleophilic.

Mechanism of NHS Ester Conjugation

G cluster_0 Reactants cluster_1 Nucleophilic Attack cluster_2 Products Amine Oligo-Hexyl-NH2 Intermediate Tetrahedral Intermediate Amine->Intermediate NHS_Ester Label-CO-NHS NHS_Ester->Intermediate Amide Oligo-Hexyl-NH-CO-Label Intermediate->Amide NHS NHS Intermediate->NHS Leaving Group

The Sentinel of Synthesis: An In-depth Technical Guide to the Monomethoxytrityl (MMT) Protecting Group in Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

In the precise world of oligonucleotide synthesis, the strategic use of protecting groups is fundamental to achieving high-fidelity products. Among these molecular guardians, the Monomethoxytrityl (MMT) group serves as a versatile and finely-tuned shield for 5'-hydroxyl and primary amino functionalities. Its distinct acid lability, intermediate between the common Dimethoxytrityl (DMT) and the parent Trityl (Trt) groups, allows for selective deprotection under specific conditions. This is critical in multi-step synthetic strategies, particularly for the introduction of 5'-modifications.

This technical guide provides a comprehensive overview of the MMT protecting group, detailing its core principles, function in the phosphoramidite (B1245037) cycle, quantitative comparisons, and detailed experimental protocols for its application and removal.

Core Principles of MMT Protection

The Monomethoxytrityl group is a derivative of the trityl (triphenylmethyl) group, distinguished by a single electron-donating methoxy (B1213986) substituent on one of the phenyl rings. This structural feature is central to its chemical properties. The methoxy group stabilizes the trityl cation formed during acidic cleavage, making the MMT group significantly more acid-labile than the unsubstituted trityl group.[1] However, with only one methoxy group, it is more stable and less acid-labile than the widely used DMT group, which possesses two such groups.[2]

This intermediate lability is the cornerstone of its utility, enabling its removal with moderate acid conditions. This allows for orthogonal protection schemes where other more acid-sensitive groups can remain intact.[1] While DMT is the standard for protecting the 5'-hydroxyl of nucleoside phosphoramidites for routine synthesis[2][3], MMT is frequently the protecting group of choice for 5'-amino-modifiers, where the N-MMT bond is more stable than an N-DMT bond under synthesis conditions.[4][5]

Function in the Phosphoramidite Synthesis Cycle

The automated solid-phase synthesis of oligonucleotides is a cyclical process, with each cycle adding a single nucleotide. The MMT group, when used on a 5'-terminal modifier, plays a crucial role throughout this process.

The four key steps are:

  • Deprotection: Removal of the 5'-hydroxyl protecting group (typically DMT) from the resin-bound oligonucleotide to expose a free hydroxyl for coupling.

  • Coupling: Activation and reaction of the next phosphoramidite monomer with the free 5'-hydroxyl group.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

When an MMT-protected amidite (e.g., a 5'-amino-modifier) is added in the final coupling step, the MMT group remains attached. It is stable to the subsequent capping and oxidation steps and is typically removed either on the synthesizer for further modification or during post-synthesis workup.

cluster_cycle Phosphoramidite Synthesis Cycle Deprotection 1. Deprotection (Acidic Removal of 5'-DMT) Coupling 2. Coupling (Add Phosphoramidite) Deprotection->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping New Nucleotide Added Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deprotection Cycle Repeats Final_MMT Final Coupling with MMT-Modifier-Phosphoramidite Oxidation->Final_MMT After N Cycles Start Start with Solid Support Start->Deprotection cluster_deprotection MMT Deprotection Mechanism MMT_Protected R-X-MMT (Protected Group on Resin) Deprotected R-XH (Free Amine/Hydroxyl) MMT_Protected->Deprotected Cleavage MMT_Cation MMT+ Cation (Yellow Color) MMT_Protected->MMT_Cation Release Acid H+ (from mild acid, e.g., TFA) Acid->MMT_Protected Catalyzes cluster_workflow Workflow for On-Support Conjugation Synthesis 1. Synthesize Oligo (End with MMT-Modifier) MMT_Removal 2. On-Support MMT Removal (Mild Acid) Synthesis->MMT_Removal Conjugation 3. On-Support Conjugation (Add Label) MMT_Removal->Conjugation Free 5'-Amine Cleavage 4. Cleavage & Deprotection (Base Treatment) Conjugation->Cleavage Labeled Oligo on Support Purification 5. Purify Final Product Cleavage->Purification

References

MMT-Hexylaminolinker Phosphoramidite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 114616-27-2

This in-depth technical guide provides core information on MMT-Hexylaminolinker Phosphoramidite (B1245037) for researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, experimental protocols for its use in oligonucleotide synthesis, and its applications in creating functionalized nucleic acids for various research purposes.

Introduction

MMT-Hexylaminolinker Phosphoramidite is a key reagent used in automated solid-phase oligonucleotide synthesis to introduce a primary amine at the 5'-terminus of a DNA or RNA strand.[1][2] This primary amine serves as a versatile reactive handle for the post-synthesis conjugation of a wide array of molecules, including fluorescent dyes, biotin, and other reporter groups.[2][3][4] The linker consists of a six-carbon spacer arm that provides flexibility and reduces steric hindrance between the oligonucleotide and the conjugated molecule.[2] The amine group is protected by a monomethoxytrityl (MMT) group, which is acid-labile and can be removed under specific conditions, allowing for controlled deprotection and subsequent modification.[2]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. This data is essential for proper handling, storage, and use in chemical synthesis.

PropertyValueReferences
CAS Number 114616-27-2[5][6][7]
Molecular Formula C₃₅H₄₈N₃O₃P[5][6][7]
Molecular Weight 589.75 g/mol [5][6][7]
Appearance Colorless to light yellow oil
Purity ≥95% to ≥98% (by HPLC and ³¹P-NMR)[5][8]
Solubility Soluble in anhydrous acetonitrile (B52724)[9]
Storage Temperature -20°C, protect from light[1][6][8]
Shipping Condition Ambient Temperature
Stability in Solution Stable in anhydrous acetonitrile for 2-3 days at room temperature

Experimental Protocols

The following sections provide a generalized workflow for the use of this compound in automated oligonucleotide synthesis, from initial coupling to final deprotection and purification.

Incorporation of the 5'-Amino-Linker

The introduction of the hexylaminolinker at the 5'-terminus of a synthetic oligonucleotide is achieved through standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.

experimental_workflow_coupling cluster_synthesis Automated Oligonucleotide Synthesis Cycle start Solid Support-Bound Oligonucleotide (5'-OH free) coupling Coupling Reaction start->coupling phosphoramidite MMT-Hexylaminolinker Phosphoramidite Solution (in Anhydrous Acetonitrile) phosphoramidite->coupling activator Activator Solution (e.g., Tetrazole) activator->coupling capping Capping (Unreacted 5'-OH) coupling->capping If unreacted oxidation Oxidation (P(III) to P(V)) coupling->oxidation Successful coupling capping->oxidation result 5'-MMT-Amino-Modified Oligonucleotide (on solid support) oxidation->result

Figure 1. Automated Coupling Cycle for 5'-Amino-Modification.

Protocol:

  • Preparation of Reagents: Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M. Ensure all other reagents for DNA/RNA synthesis (activator, capping solutions, oxidizing solution, deblocking solution) are fresh and properly installed on the synthesizer.

  • Automated Synthesis: The final coupling step in the oligonucleotide synthesis sequence is programmed to use the this compound solution instead of a standard nucleoside phosphoramidite.

  • Coupling: The phosphoramidite is activated by an appropriate activator (e.g., tetrazole or a derivative) and couples to the free 5'-hydroxyl group of the solid support-bound oligonucleotide.[10] A standard coupling time of 30 seconds is typically sufficient, though longer times (5-10 minutes) may be used for modified phosphoramidites.

  • Capping and Oxidation: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of failure sequences. The newly formed phosphite (B83602) triester linkage is then oxidized to a stable phosphate (B84403) triester.

Cleavage from Solid Support and Deprotection of Nucleobases

After synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases are removed. The MMT group on the 5'-amino-linker remains intact during this process.

Protocol:

  • Cleavage and Deprotection: The solid support is treated with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) to cleave the oligonucleotide from the support and remove the protecting groups from the DNA bases.

  • Incubation: The cleavage and deprotection reaction is typically carried out at room temperature for 1-2 hours or at an elevated temperature (e.g., 55°C) for a shorter duration, depending on the specific nucleobase protecting groups used.

Purification of the MMT-on Oligonucleotide

The lipophilic nature of the MMT group facilitates the purification of the full-length, 5'-amino-modified oligonucleotide from shorter, "failure" sequences that lack the MMT group.[10] Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for this purification.

experimental_workflow_purification cluster_purification Purification of MMT-on Oligonucleotide crude Crude Oligonucleotide Mixture (MMT-on product + failure sequences) rphplc Reverse-Phase HPLC crude->rphplc mmt_on Purified MMT-on Oligonucleotide rphplc->mmt_on Later retention time failure Failure Sequences (elute earlier) rphplc->failure

Figure 2. RP-HPLC Purification of MMT-on Oligonucleotides.

Protocol:

  • Sample Preparation: The crude, deprotected oligonucleotide solution is dried down and resuspended in an appropriate buffer for HPLC injection.

  • RP-HPLC: The sample is injected onto a reverse-phase column (e.g., C18). A gradient of increasing organic solvent (e.g., acetonitrile) is used for elution. The MMT-containing oligonucleotide will have a longer retention time than the failure sequences.

  • Fraction Collection: The peak corresponding to the MMT-on oligonucleotide is collected.

Removal of the MMT Protecting Group

The final step before conjugation is the removal of the MMT group to expose the primary amine.

Protocol Options:

  • Acidic Deprotection:

    • The purified MMT-on oligonucleotide is treated with an aqueous solution of 80% acetic acid for 1-2 hours at room temperature.[10]

    • The MMT alcohol byproduct can be removed by extraction with ethyl acetate.

  • Thermal-Aqueous Deprotection (Acid-Free):

    • A newer method involves heating the MMT-on oligonucleotide in a neutral aqueous solution (e.g., water or PBS) at 60°C for 60 minutes.

    • The insoluble MMT alcohol precipitates out of solution, driving the reaction to completion.

Post-Synthesis Conjugation

With the primary amine now exposed, the oligonucleotide is ready for conjugation to a molecule of interest, such as a fluorescent dye with an NHS-ester reactive group.

experimental_workflow_conjugation cluster_conjugation Post-Synthesis Conjugation oligo Purified 5'-Amino-Oligonucleotide reaction Conjugation Reaction oligo->reaction dye Amine-Reactive Dye (e.g., NHS-ester) dye->reaction buffer Conjugation Buffer (e.g., Sodium Bicarbonate, pH 8.5) buffer->reaction purification Purification (e.g., HPLC or Gel Electrophoresis) reaction->purification final_product Purified Dye-Labeled Oligonucleotide purification->final_product

Figure 3. General Workflow for Post-Synthesis Conjugation.

Protocol:

  • Reaction Setup: The purified 5'-amino-modified oligonucleotide is dissolved in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

  • Addition of Label: The amine-reactive molecule (e.g., an NHS-ester of a fluorescent dye) dissolved in a compatible organic solvent (e.g., DMSO) is added to the oligonucleotide solution.

  • Incubation: The reaction mixture is incubated, typically in the dark to protect photosensitive dyes, for several hours to overnight at room temperature.

  • Purification: The final labeled oligonucleotide is purified from unreacted dye and unlabeled oligonucleotide using methods such as RP-HPLC or polyacrylamide gel electrophoresis (PAGE).

Applications in Research

Oligonucleotides functionalized with a 5'-amino-linker are foundational tools in molecular biology and drug development. The ability to attach various moieties allows for the creation of customized probes and therapeutic candidates.

  • Molecular Probes: The attachment of fluorescent dyes enables the synthesis of probes for a variety of applications, including:

    • Fluorescence in situ Hybridization (FISH): For the detection and localization of specific DNA or RNA sequences within cells and tissues.

    • Real-time PCR (qPCR) Probes: For the quantification of nucleic acids.

    • Cellular Imaging: To track the uptake and localization of oligonucleotides in living cells.

  • Bioconjugation: The primary amine can be used to attach oligonucleotides to other biomolecules, such as proteins or antibodies, or to solid surfaces for applications like microarrays.

  • Therapeutic Development: In the context of antisense oligonucleotides and siRNAs, the linker can be used to attach targeting ligands that enhance delivery to specific cell types or to conjugate molecules that improve pharmacokinetic properties.

While this compound is a versatile tool for introducing a functional group for these applications, specific signaling pathways are typically investigated using the final, conjugated oligonucleotide probe. The choice of the conjugated molecule (e.g., a specific fluorophore) is what tailors the probe for studying a particular biological process. For example, a fluorescently labeled antisense oligonucleotide could be used to visualize the downregulation of a target mRNA involved in a cancer signaling pathway, thereby allowing researchers to study the pathway's dynamics.

References

MMT-Hexylaminolinker Phosphoramidite: A Technical Guide to Synthesis, Deprotection, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MMT-Hexylaminolinker Phosphoramidite (B1245037), a critical reagent in the synthesis of modified oligonucleotides. This document details its chemical properties, experimental protocols for its incorporation and subsequent modification, and its application in regulating biological pathways, such as the NF-κB signaling cascade.

Core Properties of MMT-Hexylaminolinker Phosphoramidite

This compound is a phosphoramidite reagent used in solid-phase oligonucleotide synthesis to introduce a primary amine at the 5'-terminus of an oligonucleotide. This linker is protected by a monomethoxytrityl (MMT) group, which is acid-labile, allowing for selective deprotection and subsequent conjugation of various molecules, such as fluorophores, biotin, or therapeutic agents.[1][2] The hexylamino linker provides a flexible spacer between the oligonucleotide and the conjugated molecule.[1]

PropertyValueReferences
Molecular Weight 589.75 g/mol [2][3][4][5]
CAS Number 114616-27-2[1][2][3][4][6]
Chemical Formula C35H48N3O3P[1][2][4][5]
Appearance Colorless to light yellow oil[4]
Purity (HPLC) ≥98.0%[4]
Storage Temperature -20°C[2][3]

Experimental Protocols

This section provides detailed methodologies for the incorporation of this compound into oligonucleotides, the deprotection of the MMT group, and the final conjugation of a molecule of interest.

Oligonucleotide Synthesis with 5'-Amino Modification

The synthesis of oligonucleotides is a well-established automated process utilizing phosphoramidite chemistry on a solid support.[7][8][9] The this compound is introduced in the final coupling step to functionalize the 5'-terminus.

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support

  • Standard DNA phosphoramidites (A, C, G, T)

  • This compound

  • Activator solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole)

  • Capping solution

  • Oxidizing solution

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Protocol:

  • Support Preparation: The synthesis begins with the first nucleoside attached to the CPG solid support.

  • Synthesis Cycle: The automated synthesis cycle consists of four steps:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

    • Coupling: Activation of the next phosphoramidite monomer and its coupling to the free 5'-hydroxyl group.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

  • Introduction of the Amino-Linker: In the final synthesis cycle, after the deblocking of the last added nucleoside, this compound is coupled to the 5'-terminus of the oligonucleotide chain.

  • Cleavage and Base Deprotection: The synthesized oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases are removed by incubation with a solution of ammonium (B1175870) hydroxide.[8]

MMT Group Deprotection

The MMT group protecting the primary amine can be removed under acidic conditions or using a newer, acid-free method.

Materials:

  • MMT-protected oligonucleotide

  • 80% Acetic Acid in water

  • Ethyl acetate

  • Nuclease-free water

Protocol:

  • After cleavage from the support and base deprotection, the MMT-on oligonucleotide is purified by reverse-phase HPLC.

  • The purified oligonucleotide is treated with 80% acetic acid in water for 1-2 hours at room temperature.

  • The MMT alcohol byproduct can be removed by extraction with ethyl acetate.

  • The deprotected oligonucleotide is then desalted.

This method offers a milder alternative to acidic deprotection, which can be particularly useful for sensitive oligonucleotides.[10][11]

Materials:

  • MMT-protected oligonucleotide

  • Nuclease-free water or buffer (e.g., PBS)

  • Heating block or water bath

Protocol:

  • Dissolve the purified MMT-on oligonucleotide in nuclease-free water or a suitable buffer.

  • Heat the solution at 60°C for 1 hour.[10]

  • The insoluble MMT-OH byproduct can be removed by centrifugation or filtration.

  • The deprotected oligonucleotide is ready for conjugation.

Post-Synthesis Conjugation with NHS Esters

The free primary amine on the 5'-terminus of the oligonucleotide can be readily conjugated to a variety of molecules that have been activated as N-hydroxysuccinimide (NHS) esters.[12][13][14][15]

Materials:

  • 5'-Amino-modified oligonucleotide

  • NHS ester of the molecule to be conjugated (e.g., a fluorescent dye)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9)[14]

  • Anhydrous DMSO or DMF

  • Desalting column

Protocol:

  • Dissolve the 5'-amino-modified oligonucleotide in the conjugation buffer.

  • Dissolve the NHS ester in a small amount of anhydrous DMSO or DMF.

  • Add a 5-10 fold molar excess of the dissolved NHS ester to the oligonucleotide solution.[12]

  • Incubate the reaction mixture for 2-4 hours at room temperature, protected from light if using a fluorescent dye.

  • Purify the conjugated oligonucleotide from excess NHS ester and byproducts using a desalting column or HPLC.

Application in Gene Regulation: Targeting the NF-κB Signaling Pathway

Amino-modified oligonucleotides are instrumental in the development of antisense therapies, which aim to modulate gene expression by targeting specific mRNA molecules. A prominent target for such therapies is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation, immunity, and cell survival.[16][17][18] Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer and chronic inflammatory disorders.[17][19][20]

An antisense oligonucleotide can be designed to be complementary to the mRNA of a key component of the NF-κB pathway, such as the p65 subunit.[17] By binding to the target mRNA, the antisense oligonucleotide can inhibit its translation into a functional protein, thereby downregulating the pathway's activity. The 5'-amino-linker allows for the conjugation of molecules that can enhance the oligonucleotide's delivery, stability, or therapeutic efficacy.

Below is a diagram illustrating the general workflow for the synthesis of an NF-κB targeting antisense oligonucleotide and its mechanism of action.

Oligonucleotide_Synthesis_and_Action cluster_synthesis Oligonucleotide Synthesis cluster_delivery Cellular Delivery & Action synthesis Solid-Phase Synthesis amino_mod 5'-Amino Modification (MMT-Hexylaminolinker) synthesis->amino_mod Final Coupling deprotection Cleavage & Deprotection amino_mod->deprotection conjugation Conjugation (e.g., NHS Ester) deprotection->conjugation purification Purification conjugation->purification aso Conjugated Antisense Oligonucleotide (ASO) purification->aso Final Product cell Target Cell aso->cell Uptake mrna NF-κB p65 mRNA aso->mrna Hybridization ribosome Ribosome mrna->ribosome Translation mrna->ribosome Translation Blocked protein NF-κB p65 Protein ribosome->protein nucleus Nucleus protein->nucleus Translocation gene_exp Pro-inflammatory Gene Expression nucleus->gene_exp Activation

Caption: Workflow for the synthesis of a conjugated antisense oligonucleotide and its mechanism of action in blocking NF-κB p65 protein translation.

The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway, highlighting the point of intervention by an antisense oligonucleotide targeting the p65 subunit.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimulus Stimulus (e.g., TNF-α, IL-1) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates ikb->ikb degradation nfkb NF-κB (p50/p65) ikb->nfkb inhibition nucleus Nucleus nfkb->nucleus translocation gene_exp Target Gene Expression nucleus->gene_exp activates aso p65 ASO mrna p65 mRNA aso->mrna blocks translation mrna->nfkb translation

Caption: Simplified canonical NF-κB signaling pathway, showing inhibition of p65 mRNA translation by a specific antisense oligonucleotide (ASO).

References

An In-depth Technical Guide on MMT-Hexylaminolinker Phosphoramidite for 5'-Amino Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMT-Hexylaminolinker Phosphoramidite (B1245037) is a key chemical reagent used in automated solid-phase oligonucleotide synthesis to introduce a primary amino group at the 5'-terminus of a DNA or RNA strand. This 5'-amino modification is a critical step for a wide range of applications, including the conjugation of oligonucleotides to various molecules such as fluorescent dyes, quenchers, proteins, and other labels for diagnostic and therapeutic purposes.[1][2]

The molecule consists of three key components:

  • A phosphoramidite group: This reactive moiety enables its seamless integration into standard automated oligonucleotide synthesis protocols.[3]

  • A C6 hexylamino linker: This six-carbon spacer provides flexibility and reduces steric hindrance between the oligonucleotide and any conjugated molecule, which is crucial for maintaining biological activity and hybridization efficiency.[1][4]

  • A Monomethoxytrityl (MMT) protecting group: This acid-labile group protects the primary amine during synthesis and cleavage/deprotection steps. Its lipophilic nature also serves as a valuable handle for "trityl-on" reverse-phase HPLC purification of the modified oligonucleotide.[5][6][7]

This guide provides a comprehensive overview of the use of MMT-Hexylaminolinker Phosphoramidite, including detailed protocols, quantitative data, and workflow visualizations to aid researchers in achieving efficient 5'-amino modification of oligonucleotides.

Synthesis and Purification Workflow

The overall process involves the incorporation of the aminolinker phosphoramidite at the final stage of solid-phase synthesis, followed by cleavage from the support, deprotection of nucleobases, and a final, mild acidic step to remove the MMT group from the 5'-amine.

G cluster_synthesis On Synthesizer cluster_deprotection Post-Synthesis start 1. Solid Support (CPG) synth 2. Automated Oligonucleotide Synthesis start->synth coupling 3. Final Coupling: MMT-Hexylaminolinker Phosphoramidite synth->coupling cleavage 4. Cleavage & Base Deprotection (e.g., NH4OH or AMA) coupling->cleavage Oligo on Support purify 5. 'Trityl-On' RP-HPLC Purification (Optional but Recommended) cleavage->purify mmt_off 6. MMT Deprotection (Aqueous Acetic Acid) purify->mmt_off final_oligo 7. Final 5'-Amino Modified Oligonucleotide mmt_off->final_oligo

Caption: Workflow for 5'-Amino Modification.

Quantitative Data

The efficiency of each step is critical for the final yield and purity of the 5'-amino modified oligonucleotide. The following tables summarize key quantitative parameters.

Table 1: Synthesis and Coupling Efficiency

Parameter Typical Value Notes
Phosphoramidite Concentration 0.1 M in anhydrous acetonitrile (B52724) Higher concentration can improve coupling efficiency.[8]
Coupling Time 5 - 15 minutes Longer times may be needed for sterically hindered amidites.[8]
Coupling Efficiency >95% Can be improved by "double coupling" if initial efficiency is low.[8]

| Activator | Tetrazole or its derivatives | Standard activators for phosphoramidite chemistry are effective.[] |

Table 2: Deprotection and Purification Parameters

Parameter Reagent/Condition Time Temperature Notes
Cleavage & Base Deprotection Conc. Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) Varies RT to 55°C Standard conditions for DNA bases.
Cleavage & Base Deprotection (UltraFAST) AMA (NH₄OH / 40% Methylamine 1:1) 5 - 10 min 65°C Requires Ac-dC protecting group to avoid base modification.[10][11]
MMT Group Stability Avoid >37°C during base deprotection - <37°C The MMT group can be thermally labile.[10][11]
MMT Deprotection (Post-Purification) 80% Acetic Acid in Water 1 hour Room Temp Efficiently removes the MMT group after purification.[4]

| Final Product Purity (with HPLC) | >90% | Reverse-phase HPLC is highly effective for purification.[4] |

Experimental Protocols

Protocol 1: Automated Synthesis and Coupling
  • Reagent Preparation : Dissolve the this compound in anhydrous acetonitrile to a final concentration of 0.1 M. Swirl the vial for 5-10 minutes to ensure complete dissolution.[6]

  • Synthesizer Setup : Place the prepared phosphoramidite solution on a designated port of the automated DNA/RNA synthesizer.

  • Synthesis Cycle : Initiate the standard oligonucleotide synthesis protocol. For the final coupling step, program the synthesizer to add the this compound.

    • Note : To maximize yield, especially for critical syntheses, a "double coupling" cycle can be programmed. This involves repeating the coupling step for the aminolinker before proceeding to the capping and oxidation steps.[8]

  • Completion : Once the synthesis is complete, keep the final MMT group on ("trityl-on" mode) for subsequent purification. Do not program the synthesizer for final MMT group removal.[7]

Protocol 2: Cleavage and Deprotection
  • Column Treatment : Remove the synthesis column from the synthesizer.

  • Cleavage and Base Deprotection :

    • Standard Method : Push concentrated ammonium hydroxide through the column and collect the eluate in a screw-cap vial. Seal the vial and heat at 55°C for 8-12 hours.

    • UltraFAST Method : Use AMA (a 1:1 mixture of aqueous Ammonium Hydroxide and aqueous MethylAmine) for cleavage and deprotection.[10] This is typically completed in 5-10 minutes at 65°C.[11] Caution : This method requires that acetyl (Ac) protected dC was used during synthesis.[10]

  • Evaporation : After deprotection, cool the vial and evaporate the ammonia/AMA solution to dryness using a centrifugal evaporator.

  • Resuspension : Resuspend the oligonucleotide pellet in an appropriate buffer for purification (e.g., 0.1 M TEAA).

Protocol 3: Trityl-On Purification and MMT Removal
  • RP-HPLC Purification : Purify the MMT-on oligonucleotide using a reverse-phase (e.g., C18) HPLC column.[4] The lipophilic MMT group provides strong retention, separating the full-length product from failure sequences (trityl-off).

  • Fraction Collection : Collect the major peak corresponding to the MMT-on oligonucleotide.

  • MMT Group Removal :

    • Evaporate the collected HPLC fraction to dryness.

    • Resuspend the pellet in a solution of 80% acetic acid in water.[4]

    • Incubate at room temperature for 1 hour.[4] The solution may become hazy due to the insoluble MMT alcohol.[4]

  • Final Desalting : After MMT removal, desalt the oligonucleotide using a suitable method, such as ethanol (B145695) precipitation or a desalting column, to obtain the final pure 5'-amino modified product.

Applications and Downstream Processing

A 5'-amino modified oligonucleotide is a versatile intermediate for bioconjugation. The terminal primary amine can readily react with N-hydroxysuccinimide (NHS) esters, isothiocyanates, and other amine-reactive chemical groups. This enables covalent attachment to a wide array of molecules.

G cluster_conjugates Potential Conjugates cluster_apps Resulting Applications Oligo 5'-Amino Modified Oligonucleotide Dye Fluorescent Dyes (e.g., FAM, Cy3) Oligo->Dye NHS Ester Coupling Quencher Quenchers (e.g., Dabcyl) Oligo->Quencher NHS Ester Coupling Biotin Biotin Oligo->Biotin NHS Ester Coupling Protein Proteins / Peptides Oligo->Protein NHS Ester Coupling Support Solid Supports (Microarrays, Beads) Oligo->Support NHS Ester Coupling Probes Diagnostic Probes (qPCR, FISH) Dye->Probes Quencher->Probes Arrays DNA Microarrays Biotin->Arrays Aptamers Therapeutic Aptamers Protein->Aptamers Support->Arrays Delivery Drug Delivery Systems Aptamers->Delivery

Caption: Conjugation pathways for 5'-amino modified oligonucleotides.

Applications for these conjugated oligonucleotides are vast and include:

  • Diagnostics : Development of fluorescently labeled probes for qPCR, FISH, and microarrays.[1][12]

  • Therapeutics : Creation of aptamers and antisense oligonucleotides with enhanced cellular uptake or targeting moieties.[13][14][]

  • Biotechnology : Immobilization of oligonucleotides onto solid surfaces for affinity purification and biosensor development.[1]

Troubleshooting and Key Considerations

  • Incomplete MMT Removal : If cartridge purification is used, removal of the MMT group with trifluoroacetic acid on the cartridge is inefficient because the reaction is reversible.[4] Post-purification treatment with 80% acetic acid is strongly recommended.[4][7]

  • Premature MMT Loss : Avoid drying down the cleaved oligonucleotide solution in an acidic state, as this can cause premature loss of the MMT group. Adding a non-volatile base like TRIS can prevent this if drying is necessary before purification.[4][7]

  • Low Coupling Efficiency : If coupling efficiency is poor, consider increasing the coupling time or performing a double coupling.[8] Ensure the phosphoramidite and all other reagents are anhydrous.

References

Introduction to phosphoramidite chemistry for DNA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Phosphoramidite (B1245037) Chemistry for DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of phosphoramidite chemistry, the gold standard for automated solid-phase DNA synthesis. It details the core chemical principles, experimental protocols, and quantitative data associated with this powerful technology, which is fundamental to applications ranging from basic research to the development of oligonucleotide therapeutics.

Core Principles of Phosphoramidite Chemistry

Phosphoramidite chemistry facilitates the stepwise synthesis of oligonucleotides in the 3' to 5' direction on a solid support, most commonly controlled pore glass (CPG). The process is cyclic, with each cycle adding a single nucleotide to the growing chain. The success of this method hinges on the use of protecting groups to prevent unwanted side reactions and ensure high coupling efficiency.[1]

The Phosphoramidite Monomer

The key building blocks are nucleoside phosphoramidites, which are modified nucleosides with several key features:

  • 5'-Hydroxyl Protection: The 5'-hydroxyl group is protected by an acid-labile dimethoxytrityl (DMT) group, which prevents polymerization during synthesis and allows for monitoring of coupling efficiency.[2]

  • Phosphoramidite Moiety: The 3'-hydroxyl group is modified into a reactive phosphoramidite group, which is activated during the coupling step.[3] A β-cyanoethyl group protects the phosphorus, and this group is removed at the end of the synthesis.[2]

  • Exocyclic Amine Protection: The exocyclic amino groups of adenine (B156593) (A), cytosine (C), and guanine (B1146940) (G) are protected with base-labile groups to prevent side reactions. Thymine (T) does not have an exocyclic amine and therefore does not require this protection.[1][2]

The Solid Support

Synthesis is performed on a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached via its 3'-hydroxyl group. This allows for the easy removal of excess reagents and byproducts by simple washing steps.

The DNA Synthesis Cycle

The synthesis of an oligonucleotide is a four-step cycle that is repeated until the desired sequence is assembled. The typical efficiency of each coupling step is greater than 99%.[2]

Step 1: Deblocking (Detritylation)

The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the support-bound nucleoside. This is achieved by treatment with a solution of a weak acid, typically 2-3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[4][5] The resulting free 5'-hydroxyl group is then available for the subsequent coupling reaction. The cleaved DMT cation has a characteristic orange color and its absorbance at 495 nm is used to monitor the efficiency of each coupling step.[6]

Step 2: Coupling

The next phosphoramidite monomer, dissolved in an anhydrous solvent like acetonitrile (B52724), is activated by a weak acid, such as tetrazole or 5-ethylthio-1H-tetrazole (ETT).[4][5] The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.[7] This reaction is very rapid for deoxynucleosides, typically taking about 20 seconds.[7]

Step 3: Capping

As the coupling reaction is not 100% efficient, a small fraction of the 5'-hydroxyl groups on the growing chain remain unreacted.[2] To prevent the formation of deletion mutations (n-1 shortmers) in the final product, these unreacted hydroxyl groups are permanently blocked in a capping step.[8] This is achieved by acetylation using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[4]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester using a solution of iodine in the presence of water and pyridine.[6][8] This stabilized linkage is inert to the acidic conditions of the subsequent deblocking step.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Post-Synthesis Processing: Cleavage and Deprotection

Once the desired oligonucleotide sequence has been assembled, it must be cleaved from the solid support and all protecting groups must be removed to yield a biologically active DNA molecule.[9]

Cleavage from the Solid Support

The oligonucleotide is cleaved from the CPG support by incubation with a base, typically concentrated ammonium (B1175870) hydroxide (B78521).[9]

Deprotection

The same basic treatment removes the protecting groups from the exocyclic amines of the nucleobases and the cyanoethyl groups from the phosphate backbone.[9] The choice of deprotection conditions (reagent, temperature, and time) depends on the specific protecting groups used and the presence of any sensitive modifications on the oligonucleotide.[10]

Quantitative Data

The following tables summarize key quantitative data related to the phosphoramidite DNA synthesis process.

Table 1: Reagents and Typical Concentrations
Step Reagent
DeblockingTrichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM)
CouplingPhosphoramidite Monomer in Acetonitrile
Activator (e.g., Tetrazole, ETT) in Acetonitrile
CappingAcetic Anhydride
1-Methylimidazole
OxidationIodine in THF/Pyridine/Water
Table 2: Typical Reaction Times per Cycle
Step Typical Duration
Deblocking~ 1 minute
Coupling (Deoxynucleosides)~ 20 seconds[7]
Coupling (Ribonucleosides)5 - 15 minutes[7]
Capping~ 1 minute
Oxidation~ 1 minute

| Table 3: Coupling Efficiency and Impact on Final Yield | | | Coupling Efficiency per Step | Theoretical Yield of Full-Length 20-mer Oligonucleotide | Theoretical Yield of Full-Length 50-mer Oligonucleotide | | 98.5% | ~74.5%[8] | ~52%[11] | | 99.0% | ~81.8% | ~60.5% | | 99.4% | ~89.2%[8] | ~74.5%[8] | | 99.5% | ~90.5% | ~78%[11] |

Experimental Protocols

Protocol for Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the general steps performed by an automated DNA synthesizer.

  • Preparation:

    • The desired DNA sequence is entered into the synthesizer's control software.

    • Columns containing the CPG solid support with the initial nucleoside are installed.

    • Bottles containing the phosphoramidite monomers, deblocking, coupling, capping, and oxidation reagents are filled and connected to the synthesizer. All reagents, especially the phosphoramidites and activator, must be anhydrous.[7]

  • Synthesis Cycle (repeated for each nucleotide):

    • Deblocking: The deblocking solution (e.g., 3% TCA in DCM) is passed through the synthesis column to remove the 5'-DMT group. The column is then washed with acetonitrile to remove the acid.

    • Coupling: A mixture of the appropriate phosphoramidite monomer and activator solution is delivered to the column to initiate the coupling reaction.

    • Capping: The capping solution (acetic anhydride and 1-methylimidazole) is passed through the column to block any unreacted 5'-hydroxyl groups. The column is then washed with acetonitrile.

    • Oxidation: The oxidizing solution (iodine in THF/pyridine/water) is delivered to the column to stabilize the newly formed phosphite triester linkage. The column is subsequently washed with acetonitrile.

  • Final Deblocking (Optional):

    • If the final oligonucleotide is desired with the 5'-DMT group removed ("DMT-off"), a final deblocking step is performed. For purification purposes, the DMT group is often left on ("DMT-on").[12]

Protocol for Cleavage and Deprotection

This protocol describes a standard method for cleaving the oligonucleotide from the solid support and removing the protecting groups.

  • Cleavage from Support:

    • The CPG support is transferred from the synthesis column to a screw-cap vial.

    • Concentrated ammonium hydroxide is added to the vial to cover the CPG.

    • The vial is incubated at room temperature for 1-2 hours to cleave the oligonucleotide from the support.[13]

  • Deprotection:

    • The vial is tightly sealed and incubated at 55°C for 8-16 hours to remove the protecting groups from the nucleobases and the phosphate backbone.

    • Alternatively, for faster deprotection, a 1:1 mixture of ammonium hydroxide and aqueous methylamine (B109427) (AMA) can be used at 65°C for 10-15 minutes.[10]

  • Work-up:

    • The vial is cooled, and the supernatant containing the deprotected oligonucleotide is carefully transferred to a new tube.

    • The CPG is washed with water, and the wash is combined with the supernatant.

    • The solution is concentrated to dryness using a vacuum concentrator.

    • The resulting oligonucleotide pellet is resuspended in water or a suitable buffer for quantification and purification.

Visualizations

DNA_Synthesis_Cycle cluster_0 Solid Support-Bound Oligonucleotide cluster_1 Synthesis Cycle cluster_2 start Start of Cycle (n-mer attached to support) deblocking 1. Deblocking (Removal of 5'-DMT) start->deblocking TCA or DCA coupling 2. Coupling (Addition of new phosphoramidite) deblocking->coupling Activated Phosphoramidite capping 3. Capping (Blocking of unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Stabilization of phosphite triester) capping->oxidation Acetic Anhydride, N-Methylimidazole end End of Cycle (n+1-mer attached to support) oxidation->end Iodine

Caption: The four-step cycle of phosphoramidite DNA synthesis.

Experimental_Workflow cluster_synthesis Automated Synthesis cluster_postsynthesis Post-Synthesis Processing cluster_analysis Analysis and Purification synthesis Solid-Phase Synthesis (Repeated Cycles) cleavage Cleavage from Solid Support (e.g., Ammonium Hydroxide) synthesis->cleavage deprotection Deprotection of Nucleobases and Phosphate Backbone cleavage->deprotection purification Purification (e.g., HPLC, PAGE) deprotection->purification qc Quality Control (e.g., Mass Spectrometry, CE) purification->qc

Caption: Overall experimental workflow for synthetic oligonucleotide production.

References

An In-depth Technical Guide to Cleavable Linkers in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cleavable linkers are critical components in the design of modern oligonucleotide conjugates, enabling controlled release of therapeutic payloads, imaging agents, or functional moieties.[1] These linkers are designed to be stable during synthesis, purification, and systemic circulation but are programmed to break under specific physiological or external triggers.[1][2] This guide provides a comprehensive overview of the primary classes of cleavable linkers, their mechanisms, quantitative characteristics, and the experimental protocols for their use.

Chemically Cleavable Linkers

Chemically cleavable linkers are designed to respond to specific microenvironments, most notably changes in pH or redox potential. They are the most common type used in drug delivery systems.[3]

Reduction-Sensitive Linkers (Disulfide Bonds)

Disulfide linkers are widely used for intracellular drug delivery. They remain stable in the extracellular environment but are readily cleaved by the high concentration of reducing agents like glutathione (B108866) (GSH) within the cell cytoplasm.[1][4] This mechanism provides an effective strategy for releasing an oligonucleotide payload once it has reached its intracellular target.[2]

The core of this linker is a disulfide bond (-S-S-) that connects the oligonucleotide to a conjugate molecule. In the reductive environment of the cell, particularly due to glutathione, the disulfide bond is reduced to two free thiol groups (-SH), releasing the conjugated molecule.[5]

G cluster_extracellular Extracellular (Low GSH) start Oligo-S-S-Payload (Stable Conjugate) reagent Glutathione (GSH) or DTT start->reagent end1 Oligo-SH (Released Oligo) end2 Payload-SH (Released Payload) reagent->end1 reagent->end2

Caption: Reductive cleavage of a disulfide linker.
Linker TypeCleavage ReagentTypical ConcentrationTimeTemperatureNotes
Thiol-Modifier C6 S-SDithiothreitol (DTT)10-100 mM30-60 minRoom Temp. (25°C)DTT is a strong reducing agent commonly used in vitro.[5][6]
DisulfideTris(2-carboxyethyl)phosphine (TCEP)1-20 mM30-60 minRoom Temp. (25°C)TCEP is odorless and more stable than DTT.[5]
DisulfideGlutathione (GSH)1-10 mM1-4 hours37°CMimics intracellular reductive cleavage conditions.[7]

  • Preparation: Dissolve the disulfide-linked oligonucleotide conjugate in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5).

  • Reagent Addition: Prepare a fresh stock solution of Dithiothreitol (DTT) in the same buffer. Add the DTT stock solution to the oligonucleotide solution to a final concentration of 20 mM.

  • Incubation: Incubate the reaction mixture at room temperature (or 37°C to mimic physiological conditions) for 1-2 hours.

  • Quenching (Optional): The reaction can be stopped by removing the DTT, for example, by desalting or ethanol (B145695) precipitation.

  • Analysis: Analyze the cleavage products using techniques such as Polyacrylamide Gel Electrophoresis (PAGE), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) to confirm the release of the free oligonucleotide.[6]

  • Purification: The cleaved oligonucleotide can be purified from the payload and residual DTT using HPLC or size-exclusion chromatography.

pH-Sensitive Linkers (Acid-Labile)

These linkers are engineered to be stable at neutral physiological pH (~7.4) but hydrolyze rapidly in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[8] This property is highly advantageous for oligonucleotide-drug conjugates that are internalized by cells via endocytosis.[9] Common acid-labile chemical groups include hydrazones, acetals, and orthoesters.[8][9]

An antibody- or ligand-oligonucleotide conjugate binds to a cell surface receptor and is internalized into an endosome. As the endosome acidifies, it triggers the hydrolysis of the pH-sensitive linker, releasing the active oligonucleotide into the cell.

G cluster_cell Target Cell endosome Endosome (pH 5.0-6.5) lysosome Lysosome (pH 4.5-5.0) endosome->lysosome Maturation release Released Oligonucleotide lysosome->release Linker Cleavage (Hydrolysis) conjugate Oligo-Conjugate (pH-Sensitive Linker) conjugate->endosome Internalization

Caption: Intracellular trafficking and cleavage of a pH-sensitive linker.
Linker TypepH ConditionHalf-Life (T₀.₅)ReferenceNotes
HydrazonepH 4.5~4.7 hours[10]Based on a phenylketone-derived hydrazone; shows >90% stability at pH 7.4 over 24h.[10]
HydrazonepH 5.0~24-48 hours[11]Stability and cleavage kinetics are highly dependent on the specific hydrazone structure.
N-(methoxy)oxazolidinepH 5.0~7 hours[10]Offers cleavage rates comparable to many hydrazone-based linkers.[10]
cis-AconitylpH 5.0~8 hours[8]One of the earliest developed acid-labile linkers.[8]

  • Buffer Preparation: Prepare a series of buffers at different pH values, for example: pH 7.4 (physiological), pH 6.0 (early endosome), and pH 5.0 (late endosome/lysosome).

  • Incubation Setup: Aliquot the oligonucleotide conjugate into each buffer system. It is crucial to have a sufficient number of aliquots for a time-course experiment (e.g., 0, 1, 4, 8, 24 hours).

  • Time Course: Place the samples in an incubator at 37°C. At each designated time point, remove one aliquot from each pH condition and immediately freeze it or add a quenching buffer to stop the hydrolysis.

  • Analysis: Analyze the samples by reverse-phase HPLC. The percentage of cleaved vs. intact conjugate is determined by integrating the respective peak areas in the chromatogram.

  • Data Plotting: Plot the percentage of intact conjugate versus time for each pH condition. From this data, the hydrolysis half-life (T₀.₅) at each pH can be calculated.[10]

Photo-Cleavable (PC) Linkers

Photo-cleavable linkers provide exceptional spatial and temporal control over payload release.[1] These linkers incorporate a photolabile moiety, often based on an o-nitrobenzyl group, which breaks upon irradiation with light of a specific wavelength, typically in the near-UV range (300-365 nm).[5][12] Because light is required for cleavage, the reaction is not triggered by biological conditions, making PC linkers chemically more stable and their cleavage more controlled than other types.[12]

A PC linker is incorporated into an oligonucleotide during solid-phase synthesis. The conjugate remains stable under normal light conditions (>400 nm). When exposed to a specific UV wavelength, the photolabile group undergoes a photochemical reaction, leading to the cleavage of the covalent bond and release of the oligonucleotide, often leaving a 5'- or 3'-phosphate group.[12][13]

G start Oligo-PC Linker-Payload (Stable Conjugate) light Irradiation (e.g., 365 nm UV Light) start->light Trigger end1 Released Oligo (e.g., 5'-Phosphate) light->end1 Cleavage end2 Released Payload light->end2 Cleavage

Caption: Workflow for photocleavage of an oligonucleotide conjugate.
Linker TypeWavelength for CleavageTime for Complete CleavageTypical Light SourceNotes
o-Nitrobenzyl300-365 nm< 5 minutesBlack Ray UV lampCleavage is rapid and quantitative under appropriate conditions.[5][14]
ANBP derivativesVisible Light (e.g., 405 nm)10-60 minutesLED LampNewer linkers are being developed for cleavage at less damaging visible wavelengths.[15]

  • Sample Preparation: Dissolve the PC-linker-containing oligonucleotide in a UV-transparent buffer (e.g., Tris or phosphate buffer) in a quartz or UV-transparent microplate/cuvette.

  • Light Source Setup: Use a calibrated UV lamp with a peak emission around 365 nm. A Black Ray XX-15 UV lamp or a similar model is suitable.[14] Position the lamp at a fixed, reproducible distance from the sample (e.g., 15 cm).[14]

  • Irradiation: Expose the sample to the UV light for a predetermined time. For initial optimization, a time course (e.g., 0, 1, 2, 5, 10 minutes) is recommended.

  • Analysis: Immediately following irradiation, analyze the sample by HPLC, MS, or gel electrophoresis to quantify the extent of cleavage. Compare the irradiated sample to a non-irradiated control.

  • Safety Note: Always use appropriate UV-blocking personal protective equipment (goggles, face shield, lab coat) when working with UV light sources.

Enzymatically Cleavable Linkers

Enzymatically cleavable linkers are designed to be substrates for specific enzymes that are highly active in target tissues or intracellular compartments, such as tumor cells or lysosomes.[] This approach offers high biological specificity.

The two main classes are peptide-based linkers and β-glucuronide linkers.

  • Peptide Linkers: These contain short peptide sequences (e.g., Valine-Citrulline) that are recognized and cleaved by proteases like Cathepsin B, which is often overexpressed in the lysosomes of tumor cells.[1][17]

  • β-Glucuronide Linkers: These are cleaved by the lysosomal enzyme β-glucuronidase, releasing the payload.[1][18]

G cluster_cell Target Cell (e.g., Tumor Cell) cluster_lysosome Lysosome enzyme Cathepsin B (Protease) release Released Oligonucleotide enzyme->release Peptide Cleavage conjugate Antibody-Oligo Conjugate (Val-Cit Linker) conjugate->enzyme Internalization & Trafficking to Lysosome

Caption: Enzymatic cleavage of a peptide linker in a lysosome.
Linker SubstrateTarget EnzymeCellular LocationCommon Application
Valine-Citrulline (Val-Cit)Cathepsin BLysosomesAntibody-Drug Conjugates (ADCs), Oligonucleotide Conjugates[1][]
Phenylalanine-Lysine (Phe-Lys)Cathepsin BLysosomesADCs[1]
Gly-Phe-Leu-Gly (GFLG)Cathepsin BLysosomesPolymer-Drug Conjugates[17]
β-glucuronic acidβ-glucuronidaseLysosomesProdrug activation, Tumor-targeted therapy[1][18]

  • Reagent Preparation:

    • Reconstitute the purified target enzyme (e.g., human Cathepsin B) in its recommended activation buffer.

    • Dissolve the oligonucleotide conjugate in an appropriate assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with DTT for Cathepsin B activation).

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the activated enzyme, and the oligonucleotide conjugate. Include a negative control sample without the enzyme.

  • Incubation: Incubate the reaction tubes at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and stop the reaction by adding a protease inhibitor or by heat inactivation.

  • Analysis: Analyze the samples using LC-MS or HPLC to separate and quantify the intact conjugate and the cleaved products.

  • Data Interpretation: Calculate the percentage of cleavage at each time point to determine the rate and efficiency of enzymatic cleavage.

References

Methodological & Application

Application Notes: On-Synthesizer Protocol for 5'-Amino Modification of Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a primary amine to the 5'-terminus of a synthetic oligonucleotide is a foundational strategy in nucleic acid chemistry, enabling a broad range of applications in research, diagnostics, and therapeutics. This modification provides a reactive handle for the covalent attachment of various molecules, including fluorescent dyes, quenchers, proteins, peptides, and affinity ligands like biotin.[1][2][3] Furthermore, 5'-amino modified oligonucleotides are crucial for immobilization onto solid surfaces for applications such as microarrays and biosensors.[2]

This document provides a detailed protocol for the most common method of introducing a 5'-amino group: on-synthesizer incorporation using a phosphoramidite (B1245037) reagent during automated solid-phase synthesis.[4] This approach offers high efficiency and straightforward integration into standard oligonucleotide synthesis workflows.

Principle of the Method

The protocol utilizes a specialized phosphoramidite monomer containing a protected primary amine linked by a spacer arm (commonly a C6 or C12 alkyl chain).[1][5] This "amino-modifier" phosphoramidite is coupled to the 5'-hydroxyl group of the full-length oligonucleotide as the final step in the solid-phase synthesis cycle. The protecting group on the amine, typically a monomethoxytrityl (MMT) or trifluoroacetyl (TFA) group, prevents unwanted side reactions during synthesis and subsequent processing.[1][6] The choice of protecting group depends on the desired purification strategy.[1][7]

  • MMT (Monomethoxytrityl): An acid-labile group that is left on for "trityl-on" reverse-phase HPLC purification, which effectively separates the full-length, MMT-containing oligonucleotide from truncated failure sequences.[7] The MMT group is removed post-purification.

  • TFA (Trifluoroacetyl): A base-labile group that is removed during the standard ammonia-based cleavage and deprotection step.[1][6] This strategy is simpler when a trityl "handle" for purification is not required.[1]

Experimental Protocols

Materials and Reagents
  • Amino-Modifier Phosphoramidite:

    • 5'-MMT-Amino-Modifier-C6-CE Phosphoramidite or;

    • 5'-TFA-Amino-Modifier-C6-CE Phosphoramidite

  • DNA Synthesizer and ancillary reagents:

    • Acetonitrile (B52724) (Anhydrous, synthesis grade)

    • Activator (e.g., 1H-Tetrazole, ETT, or DCI)

    • Oxidizer (Iodine solution)

    • Capping Reagents (Cap A and Cap B)

    • Deblocking Reagent (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Cleavage and Deprotection Reagents:

  • Purification and QC Reagents:

    • HPLC-grade Acetonitrile

    • HPLC-grade water

    • Triethylammonium Acetate (TEAA) buffer

    • Acetic Acid

Protocol 1: On-Synthesizer 5'-Amino Modification

This protocol assumes a standard automated oligonucleotide synthesis platform.

  • Synthesizer Preparation: Ensure the DNA synthesizer is properly maintained, and all standard reagents (A, C, G, T phosphoramidites, activator, etc.) are fresh and correctly installed.

  • Phosphoramidite Preparation: Dissolve the chosen 5'-Amino-Modifier phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).[4] Install the vial on an available port on the synthesizer.

  • Synthesis Programming: Program the desired oligonucleotide sequence into the synthesizer.

  • Modification Step: In the synthesis protocol, program the addition of the 5'-Amino-Modifier phosphoramidite as the final coupling step, following the last standard nucleotide addition.

  • Coupling: The coupling reaction for the amino-modifier phosphoramidite proceeds under the same conditions as standard nucleoside phosphoramidites, with a typical coupling efficiency exceeding 99%.[3][10] No changes to standard coupling times are generally required.[6]

  • Final Trityl Status:

    • For MMT-Modifier: Program the synthesizer to leave the final MMT group ON for subsequent RP-HPLC purification.

    • For TFA-Modifier: The final DMT group from the last nucleotide will be removed by the synthesizer's final deblocking step.

Protocol 2: Cleavage and Deprotection
  • Cleavage from Support: Transfer the synthesis column containing the CPG-bound oligonucleotide to a suitable holder. Cleave the oligonucleotide from the solid support by treating with concentrated ammonium hydroxide or AMA at room temperature for 1-2 hours.

  • Base and Phosphate Deprotection: Transfer the solution to a screw-cap vial. Seal tightly and heat at 55-65°C.

    • Standard Deprotection (Ammonium Hydroxide): Heat for 8-12 hours.

    • UltraFAST Deprotection (AMA): Heat at 65°C for 10-15 minutes.[9] This is recommended for TFA-amino-modifiers to prevent potential side reactions.[9]

  • Evaporation: After cooling, evaporate the ammonia/AMA solution to dryness using a centrifugal vacuum evaporator.

Protocol 3: Purification and Final Processing

The choice of purification depends on the protecting group used.

A. For MMT-Protected Oligonucleotides (Trityl-On Purification):

  • Resuspend: Resuspend the dried pellet in a suitable buffer (e.g., 0.1 M TEAA).

  • RP-HPLC: Purify the oligonucleotide using reverse-phase HPLC. The hydrophobic MMT group will cause the full-length product to be strongly retained on the column, allowing for excellent separation from non-MMT-bearing failure sequences.[7][11]

  • Collect and Evaporate: Collect the MMT-on peak and evaporate the solvent.

  • MMT Removal (Detritylation): To remove the MMT group and deprotect the amine, resuspend the purified oligo in 80% aqueous acetic acid and let it stand at room temperature for 15-30 minutes.[7]

  • Desalting: Remove the acetic acid and MMT-alcohol byproduct by evaporation followed by desalting using a suitable method like ethanol (B145695) precipitation or a desalting column.

B. For TFA-Protected Oligonucleotides:

  • Purification: Since the TFA group is removed during deprotection, the resulting 5'-amino oligonucleotide can be purified by methods such as ion-exchange (IE) HPLC or PAGE, which separate based on charge and size.[10][12] RP-HPLC can also be used, though separation from failure sequences may be less efficient without the trityl group.

  • Desalting: After collecting the purified fraction, desalt the oligonucleotide to remove purification buffers.

Protocol 4: Quality Control
  • Quantification: Determine the final yield by measuring the absorbance at 260 nm (A260) using UV-Vis spectrophotometry.

  • Purity Assessment: Analyze the purity of the final product using analytical HPLC or PAGE.

  • Mass Verification: Confirm the identity and successful modification of the oligonucleotide by mass spectrometry, typically using Electrospray Ionization (ESI-MS) or MALDI-TOF MS.[13][14][15] ESI-MS is often preferred for modified and longer oligonucleotides.[13]

Data Presentation

The success of the 5'-amino modification protocol can be evaluated by several quantitative metrics.

Table 1: Typical Performance Metrics for 5'-Amino Modification

ParameterTypical ValueMethod of Analysis
Coupling Efficiency>99%Trityl Cation Assay
Overall Yield (20-mer oligo)15-30% of synthesis scaleUV-Vis (A260)
Purity (Post-HPLC)>90%Analytical HPLC
Mass Accuracy± 0.03%ESI-MS / MALDI-TOF MS[13]

Table 2: Quality Control Analysis Summary

AnalysisPurposeExpected Result
Analytical RP-HPLCAssess purity and confirm successful MMT removalA single major peak corresponding to the pure product.
Analytical IE-HPLCAssess purity for non-tritylated oligosA single major peak corresponding to the pure product.
Mass SpectrometryConfirm molecular weightObserved mass matches the calculated mass of the 5'-amino modified oligonucleotide.

Visualized Workflows and Pathways

G cluster_synthesis On-Synthesizer Operations cluster_postsynthesis Post-Synthesis Processing start Start: CPG Support synthesis Automated Synthesis (A, C, G, T Cycles) start->synthesis Chain Elongation modification Final Coupling: 5'-Amino-Modifier Phosphoramidite synthesis->modification Final Cycle end_synthesis Synthesis Complete (CPG-Bound Oligo) modification->end_synthesis cleavage Cleavage & Deprotection (Ammonia or AMA) end_synthesis->cleavage purification Purification (e.g., RP-HPLC) cleavage->purification qc Quality Control (MS, HPLC, UV) purification->qc final_product Final 5'-Amino Modified Oligonucleotide qc->final_product

Caption: Overall experimental workflow for 5'-amino modification.

G struct_oligo {CPG-Bound Oligo |  5'-OH} coupling coupling struct_oligo:f0->coupling Nucleophilic Attack struct_amidite {Amino-Modifier Phosphoramidite |  P(OR)N(iPr)₂ |  Linker—NH-ProtectingGroup} activation activation struct_amidite:f0->activation product {CPG-Bound Modified Oligo |  5'-O-P(O₂)-O-Linker-NH-ProtectingGroup} oxidation oxidation coupling->oxidation activation->coupling Activated Intermediate oxidation->product:f0

Caption: Key chemical steps in the 5'-amino modifier coupling reaction.

References

Application Notes and Protocols for MMT-Hexylaminolinker Phosphoramidite Coupling in Automated DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of functional groups, such as primary amines, at specific sites within an oligonucleotide is a critical step for a wide range of applications, including the attachment of fluorescent dyes, quenchers, biotin, or other moieties for diagnostics and therapeutic research. The MMT-Hexylaminolinker Phosphoramidite (B1245037) is a reagent of choice for introducing a primary amine at the 5'-terminus of a synthetic oligonucleotide. The monomethoxytrityl (MMT) protecting group provides the advantage of serving as a hydrophobic handle for purification by reverse-phase HPLC, while the C6 spacer arm offers flexibility and minimizes steric hindrance between the oligonucleotide and the conjugated molecule.[1][2]

This document provides a detailed protocol for the automated coupling of MMT-Hexylaminolinker Phosphoramidite on a DNA synthesizer, followed by the procedures for deprotection and cleavage to yield the final amine-modified oligonucleotide.

Data Presentation

The following tables summarize the typical performance and key parameters associated with the use of this compound in automated DNA synthesis.

Table 1: Coupling Parameters and Efficiency

ParameterValueNotes
Phosphoramidite Concentration 0.1 M in anhydrous acetonitrile (B52724)Higher concentrations are generally recommended for modified phosphoramidites.
Activator 0.25 - 0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in acetonitrileActivator choice may vary depending on the synthesizer and other reagents.
Coupling Time 3 - 5 minutesA longer coupling time compared to standard nucleoside phosphoramidites is recommended to ensure high efficiency.
Typical Coupling Efficiency >98%Efficiency can be monitored by trityl cation conductivity during synthesis.

Table 2: Deprotection and Cleavage Conditions

StepReagentTemperatureDurationPurpose
MMT Group Removal (Post-Purification) 20% Acetic Acid in WaterRoom Temperature1 hourRemoves the MMT protecting group from the 5'-amine.[1]
Alternative MMT Group Removal Neutral aqueous conditions (e.g., water or PBS)60°C1 hourAn acid-free method for MMT removal.[3]
Base and Phosphate (B84403) Protecting Group Removal & Cleavage from Solid Support Concentrated Ammonium (B1175870) Hydroxide (B78521)55°C8 - 17 hoursRemoves protecting groups from the nucleobases and phosphate backbone, and cleaves the oligonucleotide from the solid support.[4][5]
Fast Deprotection & Cleavage Ammonium Hydroxide / 40% Methylamine (AMA) (1:1 v/v)65°C10 - 15 minutesA faster alternative for cleavage and deprotection.[6]

Experimental Protocols

Preparation of this compound Solution
  • Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation.

  • Dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.

  • Swirl the vial gently to ensure complete dissolution.

  • Install the vial on a designated port on the DNA synthesizer.

Automated DNA Synthesis - Coupling Protocol

This protocol assumes a standard phosphoramidite chemistry cycle on an automated DNA synthesizer. The MMT-Hexylaminolinker is typically added at the final coupling step to functionalize the 5'-terminus.

  • Deblocking: The 5'-DMT group of the terminal nucleoside of the growing oligonucleotide chain is removed by treatment with a solution of 3% trichloroacetic acid (TCA) in dichloromethane.

  • Coupling: The this compound solution is delivered to the synthesis column along with an activator (e.g., ETT or DCI). The coupling reaction is allowed to proceed for 3-5 minutes.

  • Capping: Unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion sequences.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in tetrahydrofuran/water/pyridine.

Post-Synthesis Cleavage and Deprotection (MMT-on Purification)

For purification using the MMT group as a hydrophobic handle, the following procedure is recommended.

  • After synthesis, the solid support is dried.

  • The support is treated with concentrated ammonium hydroxide at 55°C for 8-17 hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone, leaving the MMT group intact.[4][5]

  • The ammoniacal solution containing the MMT-on oligonucleotide is collected.

  • The solution is then ready for purification by reverse-phase HPLC.

MMT Group Removal (Post-Purification)

Method A: Acetic Acid Treatment

  • After RP-HPLC purification, the fractions containing the MMT-on oligonucleotide are pooled and lyophilized.

  • The dried oligonucleotide is redissolved in a 20% aqueous acetic acid solution.[1]

  • The solution is kept at room temperature for 1 hour.[1] The solution may become cloudy due to the precipitation of MMT-alcohol.

  • The MMT-alcohol can be removed by extraction with ethyl acetate.

  • The aqueous layer containing the deprotected oligonucleotide is then desalted using a suitable method (e.g., ethanol (B145695) precipitation or size-exclusion chromatography).

Method B: Thermal-Aqueous Treatment (Acid-Free)

  • After RP-HPLC purification, the fractions containing the MMT-on oligonucleotide are pooled and lyophilized.

  • The dried oligonucleotide is redissolved in water or a neutral buffer like PBS (pH 7.4).[3]

  • The solution is heated at 60°C for 60 minutes.[3] The insoluble MMT-alcohol will precipitate out of solution.

  • The precipitate can be removed by centrifugation.

  • The supernatant containing the deprotected oligonucleotide is then desalted.

Mandatory Visualizations

experimental_workflow cluster_synthesis Automated DNA Synthesis cluster_postsynthesis Post-Synthesis Processing start Start Synthesis (Solid Support) deblock Deblocking (TCA Treatment) start->deblock coupling Coupling (MMT-Hexylaminolinker Phosphoramidite + Activator) deblock->coupling capping Capping (Acetic Anhydride) coupling->capping oxidation Oxidation (Iodine Solution) capping->oxidation cleavage Cleavage & Base Deprotection (Ammonium Hydroxide) oxidation->cleavage purification RP-HPLC Purification (MMT-on) cleavage->purification mmt_removal MMT Removal (Acetic Acid or Heat) purification->mmt_removal desalting Desalting mmt_removal->desalting final_product Final Amine-Modified Oligonucleotide desalting->final_product mmt_linker_structure cluster_linker MMT-Hexylaminolinker Attached to 5'-End of DNA mmt MMT Group (Monomethoxytrityl) amine N mmt->amine hexyl (CH₂)₆ amine->hexyl phosphate P (Phosphate Linkage) hexyl->phosphate dna 5'-End of Oligonucleotide phosphate->dna

References

Application Notes and Protocols for the Deprotection of MMT-Hexylaminolinker on Solid Support

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Monomethoxytrityl (MMT) group is a widely used acid-labile protecting group for primary amines in solid-phase synthesis, particularly in the functionalization of oligonucleotides and peptides. The MMT-hexylaminolinker provides a six-carbon spacer arm, terminating in an MMT-protected amine, which can be attached to a solid support. Deprotection of the MMT group is a critical step to unmask the primary amine, enabling subsequent conjugation of molecules such as fluorophores, quenchers, or other bioactive moieties. This document provides detailed protocols for the efficient deprotection of the MMT-hexylaminolinker on a solid support, along with methods for quantitative and qualitative monitoring of the reaction.

Principle of MMT Deprotection

The MMT group is cleaved from the primary amine under mild acidic conditions. The mechanism involves the protonation of the ether oxygen of the methoxy (B1213986) group, followed by the departure of the stable MMT cation. The liberated primary amine is then available for further chemical modification. To prevent the highly reactive MMT cation from undergoing side reactions with the support-bound substrate, a scavenger such as triisopropylsilane (B1312306) (TIS) is typically included in the deprotection solution.

Experimental Protocols

Acidic Deprotection of MMT-Hexylaminolinker on Solid Support

This protocol describes the removal of the MMT protecting group using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

Materials:

  • MMT-hexylaminolinker functionalized solid support (e.g., Controlled Pore Glass - CPG)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deprotection Solution: 3% (v/v) TFA in DCM with 5% (v/v) TIS

  • Washing Solution: Dichloromethane (DCM)

  • Neutralization Solution: 10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DCM

  • Methanol (B129727) (MeOH)

  • Solid-phase synthesis vessel (e.g., fritted syringe or column)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Swelling the Resin: Place the MMT-functionalized solid support in a solid-phase synthesis vessel. Swell the support by washing with DCM (3 x 1 mL for every 100 mg of support) for 10 minutes.

  • Deprotection:

    • Drain the DCM from the swollen support.

    • Add the deprotection solution (1 mL for every 100 mg of support) to the vessel.

    • Gently agitate the suspension at room temperature. The reaction can be monitored by observing the release of the orange-yellow MMT cation into the solution.

    • The reaction is typically complete within 30-60 minutes. For optimization, the reaction time can be varied.

  • Washing:

    • Drain the deprotection solution.

    • Wash the support thoroughly with DCM (5 x 1 mL for every 100 mg of support) to remove the MMT cation and residual acid.

  • Neutralization:

    • Wash the support with the neutralization solution (2 x 1 mL for every 100 mg of support) for 5 minutes each wash.

    • Wash the support again with DCM (3 x 1 mL for every 100 mg of support).

  • Final Wash and Drying:

    • Wash the support with methanol (2 x 1 mL for every 100 mg of support).

    • Dry the deprotected solid support under a stream of inert gas or in a vacuum desiccator.

Quantitative Monitoring of MMT Deprotection by UV-Vis Spectrophotometry

The release of the MMT cation can be quantified by measuring its absorbance at 472 nm.[1]

Materials:

  • Deprotection solution collected from the deprotection step.

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Collect the deprotection solution after the desired reaction time.

  • Dilute the solution with the deprotection solvent (e.g., 3% TFA in DCM) if necessary to bring the absorbance within the linear range of the spectrophotometer.

  • Measure the absorbance of the solution at 472 nm, using the deprotection solvent as a blank.

Qualitative Monitoring of Deprotection with the Kaiser Test (Ninhydrin Test)

The Kaiser test is a highly sensitive method for the qualitative detection of free primary amines on the solid support. A positive result (a deep blue color) indicates successful deprotection.

Materials:

  • Deprotected solid support beads

  • Kaiser Test Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.

  • Kaiser Test Reagent B: 80 g phenol (B47542) in 20 mL ethanol.

  • Kaiser Test Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine.

  • Small test tubes

  • Heating block or water bath (100-110 °C)

Procedure:

  • Place a few beads of the washed and dried deprotected solid support into a small, dry test tube.

  • As a negative control, place a few beads of the MMT-protected solid support in a separate test tube.

  • Add 2-3 drops of Kaiser Test Reagent A to each tube.

  • Add 2-3 drops of Kaiser Test Reagent B to each tube.

  • Add 2-3 drops of Kaiser Test Reagent C to each tube.

  • Heat the test tubes in a heating block or boiling water bath at 100-110 °C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Deprotection Successful): The beads and solution will turn a deep blue color.

    • Negative Result (Deprotection Incomplete): The beads and solution will remain yellow or colorless.

Data Presentation

The efficiency of MMT deprotection can be influenced by the deprotection conditions. The following table summarizes representative data on the removal of MMT from a C6 amino modifier under different aqueous conditions, as determined by RP-HPLC analysis.

Deprotection ConditionMMT Removal Efficiency (%)Reference
Ammonium Hydroxide (post-deprotection)0[2]
Evaporation & Redissolve in H₂O14[2]
Heating in H₂O at 60 °C for 60 min100[2]
20% Acetic Acid in H₂O for 1 hour at RTQuantitative[1]

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_deprotection Deprotection cluster_workup Workup & Isolation cluster_analysis Analysis start MMT-functionalized solid support swell Swell support in DCM start->swell deprotect Add 3% TFA in DCM with 5% TIS swell->deprotect agitate Agitate at RT (30-60 min) deprotect->agitate wash_dcm1 Wash with DCM agitate->wash_dcm1 collect Collect deprotection solution agitate->collect neutralize Neutralize with 10% DIPEA in DCM wash_dcm1->neutralize wash_dcm2 Wash with DCM neutralize->wash_dcm2 wash_meoh Wash with MeOH wash_dcm2->wash_meoh dry Dry support wash_meoh->dry end_product Deprotected Hexylaminolinker on support dry->end_product kaiser Kaiser Test on beads (Qualitative) dry->kaiser uv_vis UV-Vis at 472 nm (Quantitative) collect->uv_vis MMT_Deprotection_Reaction reactant Solid Support-Linker-NH-MMT reagents + H⁺ (TFA) + Scavenger (TIS) reactant->reagents products Solid Support-Linker-NH₃⁺ + MMT⁺ reagents->products scavenged_product MMT-H (from TIS) products->scavenged_product MMT⁺ quenched by scavenger

References

Post-synthesis conjugation to MMT-Hexylaminolinker modified oligos

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Post-synthesis Conjugation to MMT-Hexylaminolinker Modified Oligonucleotides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oligonucleotides are pivotal in therapeutics and diagnostics, acting as antisense agents, siRNAs, aptamers, and probes.[][2] Their function can be significantly enhanced by conjugation to other molecules such as fluorophores, proteins, or targeting ligands. This process often requires the introduction of a reactive functional group onto the oligonucleotide. The MMT-Hexylaminolinker phosphoramidite (B1245037) is a reagent used during solid-phase oligonucleotide synthesis to install a primary amine at the 5' or 3' terminus, or internally. The amine is protected by a monomethoxytrityl (MMT) group, which is acid-labile and can be removed post-synthesis to allow for conjugation.

This document provides a detailed protocol for the post-synthesis conjugation of molecules to oligonucleotides modified with an MMT-Hexylaminolinker, focusing on the widely used N-hydroxysuccinimide (NHS) ester chemistry.[3]

Principle of the Workflow

The overall process involves four key stages:

  • Synthesis: The oligonucleotide is synthesized with the MMT-Hexylaminolinker phosphoramidite incorporated at the desired position.

  • MMT Deprotection: The MMT group is selectively removed using a mild acidic treatment to expose the primary amine, leaving other protecting groups intact.

  • Conjugation: The free amine on the oligonucleotide reacts with an NHS-ester activated molecule to form a stable amide bond.[3]

  • Purification & Analysis: The final conjugated oligonucleotide is purified to remove unconjugated oligos and excess reagents, followed by characterization to confirm identity and purity.

G cluster_workflow Overall Experimental Workflow A 1. Oligo Synthesis (with MMT-Hexylaminolinker) B 2. MMT Group Deprotection (Mild Acid Treatment) A->B Oligo on support C 3. Conjugation Reaction (NHS Ester Chemistry) B->C Deprotected Amino-Oligo D 4. Purification (HPLC or Precipitation) C->D Crude Conjugate E 5. Quality Control (Mass Spec & HPLC Analysis) D->E Purified Conjugate F Final Conjugated Oligonucleotide E->F

Caption: High-level workflow for post-synthesis oligonucleotide conjugation.

Experimental Protocols

Protocol 1: On-Support MMT Group Deprotection

This protocol describes the removal of the MMT group while the oligonucleotide is still attached to the solid support.

Materials:

  • MMT-amino-modified oligonucleotide on CPG solid support

  • Dichloromethane (DCM)

  • 3% Trichloroacetic acid (TCA) in DCM (w/v)

  • Acetonitrile (ACN)

  • Syringe or column filtration apparatus

Method:

  • Place the CPG support containing the synthesized oligonucleotide into a syringe or column.

  • Wash the support extensively with 5 mL of DCM to ensure it is anhydrous.

  • Prepare the 3% TCA solution in DCM. Add 1-2 mL to the support and let it react for 3 minutes at room temperature. The solution will turn orange, indicating the release of the MMT cation.

  • Expel the TCA solution.

  • Repeat the TCA treatment (steps 3-4) two more times or until the orange color is no longer observed.

  • Wash the support thoroughly with 5 mL of ACN to remove residual acid.

  • Dry the support under a stream of argon or nitrogen. The oligonucleotide is now deprotected and ready for on-support conjugation or can be cleaved and deprotected for solution-phase conjugation. Note: For solution-phase deprotection, similar acidic conditions are used, followed by immediate purification.

Protocol 2: Conjugation of NHS Ester to Amino-Oligo

This protocol is for conjugating an NHS-ester activated molecule (e.g., a dye) to the deprotected amino-oligonucleotide in solution.

Materials:

  • Lyophilized 5'-amino-modified oligonucleotide

  • NHS-ester activated molecule (e.g., fluorescent dye, biotin)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Borate buffer (pH 8.5)

  • Milli-Q® water

Buffer Preparation (0.1 M Sodium Borate, pH 8.5):

  • Dissolve 3.81 g of Sodium Tetraborate decahydrate (B1171855) in ~90 mL of Milli-Q water.

  • Adjust the pH to 8.5 using 1 M HCl.

  • Bring the final volume to 100 mL with Milli-Q water and filter sterilize.

Conjugation Method:

  • Dissolve the amino-modified oligonucleotide in the 0.1 M Sodium Borate buffer to a final concentration of 1-5 mM.

  • Prepare a stock solution of the NHS-ester molecule in anhydrous DMSO at a concentration of 10-20 mM.

  • Add a 10-20 fold molar excess of the NHS-ester solution to the oligonucleotide solution. The final reaction volume should contain no more than 25% DMSO.

  • Vortex the reaction mixture gently and incubate in the dark (if using a light-sensitive dye) at room temperature for 2-4 hours, or overnight at 4°C.

  • Proceed immediately to purification to separate the conjugated oligonucleotide from unreacted components.

Caption: Reaction of an amino-linker with an NHS ester.

Protocol 3: Purification of Conjugated Oligonucleotide

Purification is critical to remove unreacted oligonucleotide and excess label, which can interfere with downstream applications. Reverse-phase HPLC is the recommended method for achieving high purity.[4]

Materials:

  • Crude conjugation reaction mixture

  • Reverse-phase HPLC system with a UV detector

  • C8 or C18 HPLC column

  • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Buffer B: Acetonitrile (ACN)

Method:

  • Equilibrate the HPLC column with a low percentage of Buffer B (e.g., 5%).

  • Dilute the crude reaction mixture with Buffer A and inject it onto the column.

  • Run a linear gradient of Buffer B (e.g., 5% to 70% over 30 minutes) to separate the components.

  • Monitor the elution profile at 260 nm (for the oligonucleotide) and the absorbance maximum of the conjugated label (e.g., 495 nm for FAM).

  • The unconjugated oligonucleotide will elute first, followed by the more hydrophobic conjugated product. Free dye or label typically elutes much later in the gradient.

  • Collect the fractions corresponding to the desired product peak.

  • Lyophilize the collected fractions to obtain the purified conjugated oligonucleotide.

Data Presentation and Characterization

The success of the conjugation and purification should be verified by analytical techniques such as HPLC and mass spectrometry.[5][6]

HPLC Analysis

Analytical HPLC is used to assess the purity of the final product. The retention time of the conjugated oligo will be longer than that of the unconjugated starting material due to the increased hydrophobicity of the attached molecule.

Table 1: Example Analytical HPLC Data

SampleRetention Time (min)Purity at 260 nm (%)Comments
Unconjugated Amino-Oligo12.5>95%Starting Material
Crude Conjugation Reaction12.5 & 16.8~30% (Product)Shows starting material, product, and other peaks
Purified Conjugated Oligo16.8>90%Final Product
Mass Spectrometry Analysis

Mass spectrometry confirms that the correct mass has been added to the oligonucleotide, verifying a successful conjugation.

Table 2: Example Mass Spectrometry Data (for a 20-mer oligo conjugated to a 500 Da molecule)

SpeciesCalculated Mass (Da)Observed Mass (Da)
Unconjugated Amino-Oligo (20-mer)~6150.06150.3
Conjugated Oligo~6650.06650.8

Troubleshooting

Table 3: Common Issues and Solutions

ProblemPotential CauseSuggested Solution
Low Conjugation Efficiency Incomplete MMT deprotection.Repeat deprotection step; ensure freshness of TCA solution.
Hydrolyzed NHS ester.Use fresh, anhydrous DMSO; prepare NHS ester solution immediately before use.
Incorrect buffer pH.Verify buffer pH is between 8.0-9.0 for optimal amine reactivity.
Multiple Product Peaks in HPLC Instability of the conjugated molecule.Check the stability of the label under deprotection and reaction conditions.
Side reactions.Reduce reaction time or temperature; optimize molar excess of NHS ester.
No Product Peak Failure of MMT-Hexylaminolinker incorporation.Verify synthesis of the starting amino-oligonucleotide by mass spectrometry.
Complete hydrolysis of NHS ester.Ensure all reagents and solvents are anhydrous where specified.

References

Application Notes and Protocols for Labeling Oligonucleotides with MMT-Hexylaminolinker Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted labeling of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide array of applications from diagnostics to therapeutic development. The introduction of functional groups, such as primary amines, is a common strategy to facilitate the covalent attachment of various labels, including fluorescent dyes, biotin, and other reporter molecules. MMT-Hexylaminolinker phosphoramidite (B1245037) is a key reagent in this process, providing a flexible six-carbon spacer arm and a monomethoxytrityl (MMT) protected primary amine at the 5' terminus of a synthetic oligonucleotide.

The MMT protecting group is strategically employed due to its acid lability, which allows for its removal under mild conditions that do not compromise the integrity of the oligonucleotide. This selective deprotection reveals a primary amine that can then be efficiently conjugated to a desired label, typically via N-hydroxysuccinimide (NHS) ester chemistry. This post-synthetic labeling approach offers versatility, as a single batch of amino-modified oligonucleotide can be aliquoted and labeled with a variety of different molecules.

These application notes provide a comprehensive overview and detailed protocols for the successful labeling of oligonucleotides using MMT-Hexylaminolinker phosphoramidite.

Product Information

  • Product Name: this compound

  • Chemical Formula: C₃₅H₄₈N₃O₃P[1]

  • Molecular Weight: 589.75 g/mol [2][3]

  • Appearance: White to off-white solid

  • Storage: -20°C[2][3]

Key Features and Applications

This compound offers several advantages for oligonucleotide labeling:

  • Versatile Labeling: The primary amine introduced by the linker can be conjugated to a wide range of molecules, including fluorescent dyes, quenchers, biotin, and peptides.[4]

  • Post-Synthesis Modification: Labeling is performed after the oligonucleotide has been synthesized and purified, which is advantageous for labels that are unstable under the conditions of oligonucleotide synthesis and deprotection.[5]

  • MMT Protection: The acid-labile MMT group protects the amine during synthesis and can be selectively removed post-synthesis to allow for efficient labeling. The MMT group can also serve as a hydrophobic handle for reverse-phase HPLC purification of the full-length oligonucleotide.

  • Flexible Spacer Arm: The hexylamino linker provides a six-carbon spacer that reduces steric hindrance between the label and the oligonucleotide, which can be crucial for maintaining the hybridization properties of the oligonucleotide and the functionality of the label.[5]

Applications of labeled oligonucleotides include:

  • Molecular Probes: Development of fluorescently labeled probes for techniques such as Fluorescence In Situ Hybridization (FISH), quantitative PCR (qPCR), and microarrays.[1][6][7][8]

  • Bioconjugation: Attachment of oligonucleotides to proteins, antibodies, or other biomolecules for targeted delivery and therapeutic applications.

  • Cellular Imaging: Tracking the uptake and localization of oligonucleotides within cells.[9][10]

  • Diagnostics: Creation of labeled probes for the detection of specific nucleic acid sequences associated with pathogens or genetic diseases.[4]

Experimental Protocols

The overall workflow for labeling oligonucleotides with this compound involves three main stages:

  • Solid-Phase Oligonucleotide Synthesis: Incorporation of the this compound at the 5' terminus of the oligonucleotide.

  • Deprotection and Purification: Cleavage of the oligonucleotide from the solid support, removal of base and phosphate (B84403) protecting groups, and purification of the MMT-on oligonucleotide.

  • MMT Deprotection and Labeling: Removal of the MMT group to expose the primary amine, followed by conjugation to an NHS-ester activated label.

Protocol 1: Incorporation of MMT-Hexylaminolinker during Oligonucleotide Synthesis

This protocol assumes standard automated solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Materials:

  • DNA/RNA synthesizer

  • This compound

  • Standard DNA/RNA phosphoramidites and synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution)

  • Controlled Pore Glass (CPG) solid support

Procedure:

  • Prepare the Phosphoramidite: Dissolve the this compound in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

  • Synthesizer Setup: Install the vial containing the MMT-Hexylaminollinker phosphoramidite solution on a designated port on the DNA/RNA synthesizer.

  • Synthesis Program: Program the desired oligonucleotide sequence into the synthesizer. For 5' labeling, the this compound should be coupled as the final phosphoramidite in the sequence.

  • Coupling: The synthesis cycle for the MMT-Hexylaminolinker is identical to that of standard nucleoside phosphoramidites. The coupling efficiency should be monitored.

  • Keep MMT Group On: Ensure that the final deblocking step to remove the 5'-terminal protecting group is disabled in the synthesis program. The MMT group should remain on the oligonucleotide for purification.

Protocol 2: Oligonucleotide Deprotection and Purification (MMT-On)

Materials:

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.

    • Add the deprotection solution (e.g., concentrated ammonium hydroxide) and seal the vial tightly.

    • Incubate at the recommended temperature and duration to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone. Note: To avoid thermal loss of the MMT group, deprotection should not be carried out at temperatures above 37°C.[11]

  • Purification of MMT-On Oligonucleotide:

    • After deprotection, filter the solution to remove the CPG support.

    • Dry the oligonucleotide solution using a centrifugal evaporator.

    • Resuspend the dried oligonucleotide in an appropriate buffer for HPLC purification.

    • Purify the MMT-on oligonucleotide by reverse-phase HPLC. The hydrophobic MMT group will cause the full-length product to be retained longer on the column than the failure sequences (trityl-off).

    • Collect the peak corresponding to the MMT-on oligonucleotide.

    • Desalt the purified oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).

Protocol 3: MMT Deprotection and NHS Ester Labeling

Materials:

  • Purified MMT-on oligonucleotide

  • 80% Acetic Acid in water

  • Ethyl acetate

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate or sodium borate, pH 8.5-9.0)[2][6]

  • NHS-ester activated label (e.g., fluorescent dye)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or HPLC for purification of the labeled oligonucleotide.

Procedure:

  • MMT Deprotection:

    • Dissolve the purified MMT-on oligonucleotide in water.

    • Add an equal volume of 80% acetic acid to achieve a final concentration of 40% acetic acid.

    • Incubate at room temperature for 15-30 minutes. The solution may become cloudy due to the precipitation of the MMT alcohol.

    • Extract the MMT alcohol by adding an equal volume of ethyl acetate. Vortex and then centrifuge to separate the phases.

    • Carefully remove and discard the upper ethyl acetate layer. Repeat the extraction 2-3 times.

    • The deprotected amino-modified oligonucleotide will be in the lower aqueous phase.

    • Desalt the oligonucleotide to remove the acetic acid and prepare it for the labeling reaction.

  • NHS Ester Labeling:

    • Dissolve the desalted amino-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM.[6]

    • Prepare a fresh solution of the NHS-ester activated label in anhydrous DMSO or DMF at a concentration of approximately 10-14 mM.[4][6]

    • Add a 5-20 fold molar excess of the NHS ester solution to the oligonucleotide solution.[2]

    • Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours, protected from light if using a fluorescent dye.[6]

  • Purification of the Labeled Oligonucleotide:

    • After the incubation, purify the labeled oligonucleotide from the excess unreacted label and unlabeled oligonucleotide.

    • Size-exclusion chromatography is a common method for removing small molecules like the free dye.

    • Alternatively, reverse-phase HPLC can be used to separate the labeled oligonucleotide from the unlabeled species, as the label often imparts a significant hydrophobic character.

    • Collect the fraction(s) containing the purified labeled oligonucleotide.

    • Verify the identity and purity of the final product by methods such as UV-Vis spectroscopy, mass spectrometry, and analytical HPLC.

Data Presentation

Table 1: Quantitative Data on Oligonucleotide Labeling

ParameterTypical Value/RangeNotes
Coupling Efficiency (MMT-Hexylaminolinker) >98%Dependent on synthesizer performance and reagent quality.
MMT Deprotection Efficiency >95%Can be optimized by adjusting acid concentration and reaction time.[12]
NHS Ester Conjugation Efficiency 70-90%Varies with the specific label, oligonucleotide sequence, and reaction conditions.[13][14]
Overall Yield (from synthesis to purified labeled oligo) 10-40%Highly dependent on the length of the oligonucleotide, the number of modifications, and the purification methods used.[13][14]
Stability of MMT Group during Deprotection Stable to ammonia (B1221849) deprotection at ≤ 37°CHigher temperatures can lead to premature removal of the MMT group.[11]
Stability of Amide Bond (Oligo-Label) HighThe amide bond formed between the amino linker and the NHS ester is very stable.[2]

Visualization of Experimental Workflow and Application

Experimental Workflow for Oligonucleotide Labeling

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection_purification Deprotection & Purification cluster_labeling Labeling start Start Synthesis oligo_synth Oligonucleotide Elongation start->oligo_synth add_linker Couple MMT-Hexylaminolinker Phosphoramidite oligo_synth->add_linker cleavage Cleavage & Base Deprotection add_linker->cleavage purify_mmt_on RP-HPLC Purification (MMT-On) cleavage->purify_mmt_on mmt_deprotection MMT Deprotection (Acetic Acid) purify_mmt_on->mmt_deprotection nhs_labeling NHS Ester Conjugation mmt_deprotection->nhs_labeling purify_labeled Purification of Labeled Oligo nhs_labeling->purify_labeled final_product Final Labeled Oligonucleotide purify_labeled->final_product

Caption: Workflow for labeling oligonucleotides using this compound.

Application: Detection of mRNA in a Cell using a Fluorescently Labeled Oligonucleotide Probe (FISH)

fish_pathway cluster_cell Target Cell probe Fluorescently Labeled Oligonucleotide Probe hybridization Hybridization probe->hybridization Binds to target_mrna Target mRNA target_mrna->hybridization complementary sequence detection Fluorescence Detection hybridization->detection Emits Signal outside Microscopy detection->outside Observed via

Caption: Using a labeled oligonucleotide probe for mRNA detection via FISH.

References

MMT-Hexylaminolinker for Fluorescent Dye Conjugation to DNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of fluorescent dyes to synthetic oligonucleotides is a cornerstone of modern molecular biology and diagnostics. Applications ranging from quantitative PCR (qPCR) and fluorescence in situ hybridization (FISH) to single-molecule imaging and next-generation sequencing rely on precisely labeled DNA probes. The MMT-Hexylaminolinker phosphoramidite (B1245037) provides a versatile and efficient method for introducing a primary amine at the 5' terminus or internally within a synthetic oligonucleotide. This primary amine serves as a reactive handle for post-synthesis conjugation with a wide array of amine-reactive fluorescent dyes.

The monomethoxytrityl (MMT) protecting group on the hexylamino linker is key to this methodology. It is stable during standard phosphoramidite-based oligonucleotide synthesis but can be selectively removed on the synthesis column under mild acidic conditions, revealing the primary amine for subsequent conjugation. This on-column conjugation strategy streamlines the workflow, minimizes sample handling, and can lead to higher purity of the final labeled oligonucleotide compared to solution-phase labeling.

This document provides detailed application notes and experimental protocols for the use of MMT-Hexylaminolinker in the preparation of fluorescently labeled DNA.

Data Presentation

Table 1: Properties of Common Amine-Reactive Fluorescent Dyes

This table summarizes the key spectral properties of a selection of amine-reactive fluorescent dyes commonly used for conjugation to amine-modified oligonucleotides. These properties are essential for selecting the appropriate dye for a specific application and for calculating the degree of labeling.

Fluorescent DyeReactive GroupExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)
6-FAM, SENHS Ester49552083,0000.93
HEX, SENHS Ester53555680,0000.62
TET, SENHS Ester52153680,0000.60
Cy3, SENHS Ester550570150,0000.15
Cy5, SENHS Ester649670250,0000.28
Alexa Fluor® 488, SENHS Ester49551971,0000.92
Alexa Fluor® 546, SENHS Ester556573104,0000.79
Alexa Fluor® 647, SENHS Ester650668239,0000.33
ROX, SENHS Ester57560282,0000.83

SE: Succinimidyl Ester (or NHS Ester) Data is compiled from various commercial suppliers and may vary slightly depending on the specific vendor and conjugation conditions.

Table 2: Typical Deprotection Conditions for Oligonucleotides

The choice of deprotection strategy is critical and depends on the sensitivity of the fluorescent dye to the deprotection reagents.

Deprotection MethodReagentTemperatureDurationNotes
Standard Concentrated Ammonium Hydroxide55°C8-16 hoursNot suitable for many common fluorescent dyes.
AMA Ammonium Hydroxide / 40% Methylamine (1:1)65°C10 minutesFast and efficient, but can be harsh on some dyes. Requires Ac-dC phosphoramidite.
UltraMILD 0.05 M Potassium Carbonate in MethanolRoom Temp4 hoursRecommended for dye-labeled oligonucleotides. Requires UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC).[1]
t-Butylamine/Water t-Butylamine/Water (1:3)60°C6 hoursAn alternative mild deprotection for sensitive dyes.[2]

Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis and labeling of a 5'-fluorescently labeled DNA oligonucleotide using MMT-Hexylaminolinker phosphoramidite.

Protocol 1: Solid-Phase Synthesis of Amine-Modified Oligonucleotide

This protocol outlines the incorporation of the MMT-Hexylaminolinker during automated solid-phase DNA synthesis.

Materials:

  • DNA synthesizer

  • Standard DNA phosphoramidites (A, C, G, T)

  • This compound

  • Synthesis reagents (activator, capping reagents, oxidant, deblocking solution)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

Procedure:

  • Program the desired DNA sequence into the DNA synthesizer.

  • For the final coupling step at the 5'-terminus, program the addition of the this compound.

  • Utilize the standard synthesis cycle provided by the instrument manufacturer for all nucleoside and linker additions. A typical cycle includes:

    • Deblocking (Detritylation): Removal of the 5'-DMT group with trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

    • Coupling: Addition of the phosphoramidite and activator (e.g., 5-(Ethylthio)-1H-tetrazole) to the growing oligonucleotide chain.

    • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an iodine solution.

  • After the final coupling of the MMT-Hexylaminolinker, ensure the synthesizer is programmed to keep the MMT group intact (i.e., skip the final deblocking step).

  • Upon completion of the synthesis, the column containing the CPG-bound, MMT-protected oligonucleotide is removed from the synthesizer and dried with a stream of argon or nitrogen.

Protocol 2: On-Column MMT Deprotection and Fluorescent Dye Conjugation

This protocol describes the selective removal of the MMT group and the subsequent on-column reaction with an amine-reactive dye.

Materials:

  • Dried CPG column from Protocol 1

  • Syringes (1 mL and 3 mL)

  • Luer lock stopcocks or a manifold for holding the column

  • MMT Deprotection Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM)

  • Washing Solution 1: Acetonitrile (B52724)

  • Washing Solution 2: 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Amine-reactive fluorescent dye (e.g., NHS ester), dissolved in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL immediately before use.

Procedure:

  • MMT Deprotection:

    • Attach a 1 mL syringe containing the MMT Deprotection Solution to the column.

    • Slowly push the solution through the column. The appearance of an orange color indicates the removal of the MMT cation.

    • Continue to pass the deprotection solution through the column until the orange color is no longer observed.

    • Immediately wash the column with 1-2 mL of acetonitrile to remove the acid and the cleaved MMT group.

  • Column Equilibration:

    • Wash the column with 2 mL of acetonitrile.

    • Equilibrate the column for conjugation by washing with 2 mL of 0.1 M Sodium Bicarbonate buffer (pH 8.5).

  • Dye Conjugation:

    • Prepare the dye solution. For a 0.2 µmol scale synthesis, 5-10 equivalents of the NHS ester dye are typically sufficient.[3]

    • Draw the dye solution into a 1 mL syringe and slowly pass it back and forth through the column for 1-2 hours at room temperature.[3] Protect the column from light during this incubation.

  • Post-Conjugation Wash:

    • Wash the column thoroughly with 2 mL of acetonitrile to remove unreacted dye.

    • Dry the CPG with a stream of argon or nitrogen.

Protocol 3: Cleavage from Solid Support and Final Deprotection

This protocol details the release of the labeled oligonucleotide from the CPG and the removal of the remaining protecting groups.

Materials:

  • Dried CPG column from Protocol 2

  • Deprotection solution (choose based on dye stability, see Table 2). For many dyes, UltraMILD deprotection is recommended.

  • Screw-cap vial

  • Heating block or oven

Procedure:

  • Transfer the CPG from the synthesis column to a 2 mL screw-cap vial.

  • Add 1-2 mL of the chosen deprotection solution to the vial.

  • Seal the vial tightly and incubate according to the conditions specified in Table 2.

  • After incubation, allow the vial to cool to room temperature.

  • Carefully transfer the supernatant containing the deprotected, dye-labeled oligonucleotide to a new tube, leaving the CPG behind.

  • Evaporate the deprotection solution to dryness using a centrifugal vacuum concentrator.

Protocol 4: Purification of the Fluorescently Labeled Oligonucleotide

Purification is essential to remove unlabeled oligonucleotides and free dye. Reverse-phase HPLC is the most common and effective method.

Materials:

  • Dried, labeled oligonucleotide from Protocol 3

  • Reverse-phase HPLC system with a UV-Vis detector

  • C18 HPLC column

  • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Buffer B: Acetonitrile

  • Deionized water

Procedure:

  • Resuspend the dried oligonucleotide in 200-500 µL of deionized water.

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto the HPLC column.

  • Elute the oligonucleotide using a gradient of Buffer B into Buffer A. A typical gradient might be 5-50% Buffer B over 30 minutes.

  • Monitor the elution at 260 nm (for DNA) and the absorbance maximum of the dye.

  • The desired product is typically the most hydrophobic peak (longest retention time) that absorbs at both wavelengths.

  • Collect the peak corresponding to the pure, dye-labeled oligonucleotide.

  • Lyophilize the collected fraction to obtain the purified product.

Visualization of Workflows

Experimental_Workflow cluster_synthesis Solid-Phase Synthesis cluster_conjugation On-Column Conjugation cluster_postsynthesis Post-Synthesis Processing S1 Automated DNA Synthesis S2 Incorporate MMT-Hexylaminolinker S1->S2 C1 MMT Deprotection (3% TCA) S2->C1 C2 Column Wash (ACN) C1->C2 C3 Equilibration (Bicarbonate Buffer) C2->C3 C4 Dye Conjugation (NHS Ester) C3->C4 C5 Final Wash (ACN) C4->C5 P1 Cleavage & Deprotection C5->P1 P2 Purification (RP-HPLC) P1->P2 P3 QC & Analysis P2->P3

On_Column_Conjugation_Detail start Start: CPG-bound oligo with 5'-MMT-Amine deprotect 1. Add 3% TCA in DCM start->deprotect wash1 2. Wash with Acetonitrile deprotect->wash1 equilibrate 3. Equilibrate with 0.1M NaHCO3 wash1->equilibrate conjugate 4. Incubate with NHS-Ester Dye equilibrate->conjugate wash2 5. Wash with Acetonitrile conjugate->wash2 end End: CPG-bound oligo with 5'-Fluorescent Dye wash2->end

Stability and Storage

Fluorescently labeled oligonucleotides are generally stable, but proper handling and storage are crucial to maintain their integrity and fluorescence.

  • Storage: For long-term storage, fluorescently labeled oligonucleotides should be stored at -20°C or below, either lyophilized or in a TE buffer (10 mM Tris, 0.1 mM EDTA, pH 7.5-8.0).[4] Storing in a buffered solution is generally better than in nuclease-free water.[4]

  • Light Sensitivity: Fluorescent dyes are susceptible to photobleaching. It is critical to protect labeled oligonucleotides from light by storing them in amber or opaque tubes and minimizing exposure to light during experiments.[4][5][6]

  • pH Sensitivity: The fluorescence of some dyes can be pH-dependent. For most dyes, resuspension in a slightly basic buffer (pH 7.5-8.5) is recommended. However, cyanine (B1664457) dyes like Cy3 and Cy5 are more stable at a neutral pH.[6]

By following these protocols and guidelines, researchers can reliably produce high-quality, fluorescently labeled DNA probes for a wide range of applications in research, diagnostics, and drug development.

References

Application Notes and Protocols for the Biotinylation of Oligonucleotides using MMT-Hexylaminolinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a fundamental technique in molecular biology and drug development. The high-affinity interaction between biotin and streptavidin is leveraged for various applications, including affinity purification, immunoassays, and targeted drug delivery. This document provides detailed application notes and protocols for the biotinylation of oligonucleotides at the 5'-terminus using a monomethoxytrityl (MMT) protected hexylaminolinker. This post-synthetic conjugation approach offers flexibility and is a well-established method for producing high-purity biotinylated oligonucleotides.

The MMT-Hexylaminolinker is introduced as a phosphoramidite (B1245037) during automated solid-phase oligonucleotide synthesis. The MMT protecting group is crucial as it allows for "trityl-on" purification of the full-length oligonucleotide, separating it from failure sequences. Following purification, the MMT group is removed to expose a primary amine, which is then available for conjugation with an activated biotin derivative, such as a biotin N-hydroxysuccinimide (NHS) ester.

Experimental Workflow

The overall workflow for the biotinylation of oligonucleotides via a post-synthetic conjugation strategy involves several key steps, from oligonucleotide synthesis to the final analysis of the biotinylated product.

G cluster_synthesis Solid-Phase Synthesis cluster_deprotection_purification Cleavage, Deprotection & Purification cluster_modification Post-Synthetic Modification cluster_final_purification_analysis Final Purification & Analysis synthesis Automated Oligonucleotide Synthesis linker_addition Coupling of 5'-MMT-Hexylaminolinker Phosphoramidite synthesis->linker_addition cleavage Cleavage from Solid Support & Base Deprotection linker_addition->cleavage purification Trityl-On RP-HPLC or Cartridge Purification cleavage->purification mmt_removal MMT Group Removal (Aqueous Acetic Acid) purification->mmt_removal biotinylation Biotinylation with Biotin-NHS Ester mmt_removal->biotinylation final_purification RP-HPLC Purification of Biotinylated Oligonucleotide biotinylation->final_purification analysis Analysis by Mass Spectrometry & Anion-Exchange HPLC final_purification->analysis

Caption: Workflow for oligonucleotide biotinylation.

Quantitative Data Summary

The efficiency of each step is critical for the overall yield of the final biotinylated oligonucleotide. The following table summarizes expected efficiencies and yields for the key stages of the process.

Experimental StepParameterTypical ValueNotes
Oligonucleotide Synthesis Coupling Efficiency of MMT-Hexylaminolinker>98%Comparable to standard phosphoramidites.
Post-Synthetic Conjugation Biotinylation Reaction Yield70-90%Yield is dependent on reaction conditions and purity of the amino-modified oligonucleotide.[1]
Purification Overall Yield after Purification (50 nmol scale)~2 nmolPost-synthesis modifications generally result in lower overall yields compared to direct incorporation of biotin phosphoramidites.[1]
Purification Overall Yield after Purification (200 nmol scale)~5 nmolYields can be optimized with careful handling and purification.[1]
Purification Overall Yield after Purification (1 µmol scale)~16 nmolScaling up requires optimization of reaction and purification volumes.[1]

Experimental Protocols

Protocol 1: Synthesis of 5'-MMT-Hexylaminolinker Modified Oligonucleotide

This protocol assumes the use of a standard automated DNA/RNA synthesizer.

  • Phosphoramidite Preparation : Dissolve the 5'-MMT-Hexylaminolinker C6 CE Phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

  • Synthesis Cycle :

    • Program the desired oligonucleotide sequence into the synthesizer.

    • At the final coupling step, program the synthesizer to use the prepared 5'-MMT-Hexylaminolinker phosphoramidite solution.

    • Crucially, ensure the final MMT group is NOT removed by the synthesizer. The synthesis should be completed in the "trityl-on" mode.

  • Cleavage and Deprotection :

    • After synthesis, treat the solid support with concentrated ammonium (B1175870) hydroxide (B78521) (or as required for the specific nucleobase protecting groups) to cleave the oligonucleotide and remove the base protecting groups.

    • Incubate at the recommended temperature and duration (e.g., 55°C for 8-12 hours).

    • After incubation, cool the solution and transfer it to a new tube. Evaporate the ammonium hydroxide.

Protocol 2: Trityl-On Purification of the MMT-Modified Oligonucleotide

Reverse-phase HPLC (RP-HPLC) or a purification cartridge can be used for this step. The hydrophobic MMT group allows for the separation of the full-length product from shorter, non-MMT-containing failure sequences.

  • Sample Preparation : Resuspend the dried, cleaved oligonucleotide in an appropriate buffer (e.g., 0.1 M Triethylammonium Acetate (B1210297) - TEAA).

  • RP-HPLC Purification :

    • Equilibrate a C18 reverse-phase HPLC column with a low concentration of acetonitrile in 0.1 M TEAA.

    • Inject the sample and elute with an increasing gradient of acetonitrile.

    • The MMT-on oligonucleotide will elute later than the trityl-off failure sequences.

    • Collect the peak corresponding to the MMT-on product.

    • Evaporate the solvent.

Protocol 3: MMT Group Deprotection
  • Deprotection Solution : Prepare a solution of 80% acetic acid in water.[2][3]

  • Reaction :

    • Dissolve the purified, MMT-on oligonucleotide in the 80% acetic acid solution.

    • Incubate at room temperature for 1-2 hours. The solution may become cloudy due to the precipitation of the MMT alcohol.[2]

  • Extraction and Desalting :

    • Extract the MMT alcohol with ethyl acetate (3 times). The oligonucleotide will remain in the aqueous layer.[2]

    • Desalt the oligonucleotide solution using a desalting column (e.g., Sephadex G-25) or ethanol (B145695) precipitation to remove the acetic acid.

    • Lyophilize the desalted oligonucleotide to dryness. The product is now a 5'-amino-modified oligonucleotide.

Protocol 4: Biotinylation of the Amino-Modified Oligonucleotide

This protocol uses a Biotin-NHS ester for conjugation to the primary amine.

  • Reagent Preparation :

    • Oligonucleotide Solution : Dissolve the 5'-amino-modified oligonucleotide in a conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0) to a concentration of 1-5 mg/mL.

    • Biotin-NHS Ester Solution : Immediately before use, dissolve the Biotin-NHS ester in anhydrous DMSO or DMF to a concentration of ~10-20 mg/mL.

  • Biotinylation Reaction :

    • Add a 20-50 fold molar excess of the Biotin-NHS ester solution to the oligonucleotide solution.

    • Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C, with gentle mixing and protection from light.

  • Quenching (Optional) : The reaction can be quenched by adding a primary amine-containing buffer like Tris to a final concentration of 50-100 mM.

Protocol 5: Purification and Analysis of the Biotinylated Oligonucleotide
  • Purification :

    • The crude biotinylation reaction mixture contains the biotinylated oligonucleotide, unreacted oligonucleotide, and excess biotin reagent.

    • Purify the biotinylated oligonucleotide using RP-HPLC on a C18 column. The biotinylated product is more hydrophobic and will have a longer retention time than the unreacted amino-modified oligonucleotide.

    • Alternatively, gel filtration can be used to remove the excess small-molecule biotin reagent.

  • Analysis :

    • Mass Spectrometry : Confirm the identity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[4][5] The expected mass should correspond to the mass of the amino-modified oligonucleotide plus the mass of the biotin moiety.

    • Anion-Exchange HPLC : Anion-exchange HPLC can be used to assess the purity of the biotinylated oligonucleotide.[6] A streptavidin shift assay, where the sample is incubated with streptavidin prior to analysis, can confirm successful biotinylation by observing a shift in the retention time of the biotinylated product.

Signaling Pathway and Application Context

Biotinylated oligonucleotides are widely used in pull-down assays to identify and study proteins that bind to specific DNA or RNA sequences. The following diagram illustrates this application.

G cluster_workflow Protein Pull-Down Assay Oligo Biotinylated Oligonucleotide Complex Immobilized Oligo-Bead Complex Oligo->Complex Beads Streptavidin-Coated Magnetic Beads Beads->Complex Incubation Incubation Complex->Incubation CellLysate Cell Lysate (Protein Mixture) CellLysate->Incubation Washing Washing Steps Incubation->Washing Elution Elution of Bound Proteins Washing->Elution Analysis Protein Analysis (e.g., Mass Spectrometry) Elution->Analysis

Caption: Protein pull-down assay workflow.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield of MMT-on Oligo Inefficient coupling of the MMT-Hexylaminolinker.Ensure the phosphoramidite is fresh and properly dissolved in anhydrous acetonitrile. Check synthesizer fluidics.
Premature MMT Group Loss Acidic conditions during work-up.Neutralize any acidic solutions promptly. Avoid prolonged storage in non-buffered solutions.[3]
Inefficient MMT Removal Incomplete reaction with acetic acid.Increase incubation time or perform the reaction at a slightly elevated temperature (e.g., 37°C).
Low Biotinylation Efficiency Hydrolyzed Biotin-NHS ester.Prepare the Biotin-NHS ester solution immediately before use.
Primary amines in the buffer.Use an amine-free buffer like sodium bicarbonate or borate (B1201080) for the conjugation reaction.
Sub-optimal pH.Ensure the reaction pH is between 8.5 and 9.0 for efficient reaction with the primary amine.
Co-elution during HPLC Similar hydrophobicity of product and starting material.Optimize the HPLC gradient to improve separation. Use a shallower gradient.

References

Application Notes and Protocols for the Synthesis and Use of 5'-Amino Modified Probes in Hybridization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-amino modified oligonucleotide probes are essential tools in a wide range of molecular biology applications, including gene expression analysis, genetic screening, and diagnostics. The introduction of a primary amine at the 5'-terminus allows for the covalent attachment of a variety of reporter molecules, such as fluorescent dyes, biotin (B1667282), or enzymes. This versatility enables the design of highly sensitive and specific probes for various hybridization assays, including Fluorescence In Situ Hybridization (FISH), Southern blotting, Northern blotting, and microarray analysis.

This document provides detailed application notes and protocols for the synthesis of 5'-amino modified probes and their subsequent use in hybridization assays. It includes a summary of quantitative data to aid in probe design and experimental optimization.

Synthesis of 5'-Amino Modified Probes

The synthesis of 5'-amino modified oligonucleotides is typically achieved during automated solid-phase DNA synthesis using a specialized phosphoramidite (B1245037) reagent containing a protected amino group. A linker, or spacer arm, is incorporated between the 5'-end of the oligonucleotide and the amino group to reduce steric hindrance and improve the accessibility of the attached label for detection. Common linkers include C6 (a six-carbon chain) and C12 (a twelve-carbon chain).[1][2]

Following synthesis and deprotection, the reactive primary amine is available for conjugation with a reporter molecule of choice. The most common method for labeling is the reaction of the amino group with an N-hydroxysuccinimide (NHS) ester of the desired label, forming a stable amide bond.[3]

General Synthesis and Labeling Workflow

G cluster_synthesis Oligonucleotide Synthesis cluster_labeling Post-Synthetic Labeling Automated DNA Synthesis Automated DNA Synthesis 5'-Amino-Modifier Phosphoramidite 5'-Amino-Modifier Phosphoramidite Automated DNA Synthesis->5'-Amino-Modifier Phosphoramidite Incorporation Cleavage and Deprotection Cleavage and Deprotection 5'-Amino-Modifier Phosphoramidite->Cleavage and Deprotection Purified 5'-Amino Oligo Purified 5'-Amino Oligo Cleavage and Deprotection->Purified 5'-Amino Oligo Purification Conjugation Reaction Conjugation Reaction Purified 5'-Amino Oligo->Conjugation Reaction Reporter Molecule (NHS-ester) Reporter Molecule (NHS-ester) Reporter Molecule (NHS-ester)->Conjugation Reaction Purification of Labeled Probe Purification of Labeled Probe Conjugation Reaction->Purification of Labeled Probe

Figure 1: General workflow for the synthesis and labeling of 5'-amino modified probes.

Data Presentation: Quantitative Comparison of Probe Performance

The performance of a 5'-amino modified probe in a hybridization assay is influenced by several factors, including the choice of the fluorescent dye and the length of the spacer arm. The following tables summarize quantitative data from various studies to guide probe design.

Table 1: Comparison of Fluorescent Dye Performance on Oligonucleotide Probes
Fluorescent DyeRelative Fluorescence Intensity*Photostability (vs. Ozone)ChargeKey Characteristics
Cy5 High (~1.5x)Low (89% loss)PositiveCommonly used, but susceptible to photobleaching and ozone degradation.[4]
DY-647 Moderate (~1.0x)Moderate (79% loss)-1
Alexa Fluor 647 Low (~0.7x)Moderate (75% loss)-3Lower intensity may be due to negative charge causing destabilization of the hybrid.[4]
Atto 633 Moderate (~1.0x)Very High (<1% loss)PositiveExcellent photostability, making it suitable for demanding imaging applications.[4]
Atto 647N High (~1.5x)High (9% loss)PositiveHigh fluorescence intensity and good photostability.[4]
FAM HighModerate-Widely compatible with most fluorescence detection equipment.[5]
Cy3 HighModeratePositiveBright and commonly used for multiplexing with other dyes.[6]

*Relative fluorescence intensity compared to DY-647 and Atto 633, based on data from a microarray study. The intensity can be sequence-dependent.[4][6]

Table 2: Influence of Linker Length on Probe Hybridization
Linker TypeSpacer LengthKey Considerations
C3 Amino Modifier 3 CarbonsShorter linker, may be suitable when the label's proximity to the oligo is not a concern.[7]
C6 Amino Modifier 6 CarbonsStandard linker length, provides sufficient spacing for many applications to reduce steric hindrance.[1][3]
C12 Amino Modifier 12 CarbonsLonger linker, recommended for applications requiring greater distance between the probe and the label, such as when using bulky enzymes or for attachment to solid surfaces.[3][7]

Experimental Protocols

Protocol 1: Post-Synthetic Labeling of 5'-Amino Modified Oligonucleotides with an NHS-Ester Dye

This protocol describes a general procedure for labeling a purified 5'-amino modified oligonucleotide with a fluorescent dye.

Materials:

  • Purified 5'-amino modified oligonucleotide (lyophilized)

  • Amine-reactive fluorescent dye (NHS-ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Nuclease-free water

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or HPLC for purification

Procedure:

  • Oligonucleotide Preparation: Dissolve the lyophilized 5'-amino modified oligonucleotide in nuclease-free water to a final concentration of 1 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye NHS-ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: a. In a microcentrifuge tube, combine 50 µL of the oligonucleotide solution with 50 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.5). b. Add a 10-20 fold molar excess of the reactive dye solution to the oligonucleotide solution. c. Vortex the mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.

  • Purification of the Labeled Probe: a. Purify the labeled oligonucleotide from the unconjugated dye using a size-exclusion chromatography column according to the manufacturer's instructions. b. Alternatively, purification can be performed by reverse-phase HPLC.

  • Quantification: Determine the concentration and labeling efficiency of the purified probe using UV-Vis spectrophotometry, measuring the absorbance at 260 nm (for the oligonucleotide) and the excitation maximum of the dye.

Protocol 2: Fluorescence In Situ Hybridization (FISH) with a 5'-Amino Modified Probe

This protocol provides a general guideline for performing FISH on adherent cells. Optimization of probe concentration, hybridization temperature, and wash stringency is recommended for each specific application.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

  • 20x SSC buffer

  • Formamide (B127407)

  • Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)

  • Labeled 5'-amino modified probe

  • Wash Buffer 1 (e.g., 2x SSC, 50% formamide at 42°C)

  • Wash Buffer 2 (e.g., 1x SSC at 42°C)

  • Wash Buffer 3 (e.g., 0.1x SSC at 60°C - for high stringency)

  • DAPI counterstain

  • Antifade mounting medium

Procedure:

G Cell Fixation (4% PFA) Cell Fixation (4% PFA) Permeabilization (Triton X-100) Permeabilization (Triton X-100) Cell Fixation (4% PFA)->Permeabilization (Triton X-100) Pre-hybridization Pre-hybridization Permeabilization (Triton X-100)->Pre-hybridization Denaturation (Probe & Sample) Denaturation (Probe & Sample) Pre-hybridization->Denaturation (Probe & Sample) Hybridization (Overnight) Hybridization (Overnight) Denaturation (Probe & Sample)->Hybridization (Overnight) Stringency Washes Stringency Washes Hybridization (Overnight)->Stringency Washes Counterstaining (DAPI) Counterstaining (DAPI) Stringency Washes->Counterstaining (DAPI) Mounting and Imaging Mounting and Imaging Counterstaining (DAPI)->Mounting and Imaging

Figure 2: Experimental workflow for Fluorescence In Situ Hybridization (FISH).
  • Sample Preparation: a. Wash cells on coverslips twice with PBS. b. Fix the cells with 4% PFA in PBS for 10 minutes at room temperature. c. Wash three times with PBS.

  • Permeabilization: a. Incubate the fixed cells in Permeabilization Buffer for 10 minutes at room temperature. b. Wash three times with PBS.

  • Hybridization: a. Prepare the hybridization mix containing the labeled probe at the desired concentration (e.g., 1-10 ng/µL) in Hybridization Buffer. b. Denature the probe mix at 75°C for 5 minutes and then place on ice. c. Apply the denatured probe mix to the coverslips. d. Denature the cellular DNA by placing the coverslips on a heat block at 75°C for 5 minutes. e. Incubate the coverslips in a humidified chamber at 37°C overnight for hybridization.

  • Washing: a. Wash the coverslips in pre-warmed Wash Buffer 1 for 15 minutes at 42°C. b. Wash twice in pre-warmed Wash Buffer 2 for 10 minutes each at 42°C. c. For higher stringency, perform a final wash in pre-warmed Wash Buffer 3 for 5 minutes at 60°C.

  • Counterstaining and Mounting: a. Counterstain the nuclei with DAPI for 5 minutes at room temperature. b. Wash briefly with PBS. c. Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the fluorescent signals using a fluorescence microscope with appropriate filters.

Protocol 3: Southern Blotting with a 5'-Amino Modified, Non-Radioactively Labeled Probe

This protocol outlines the key steps for Southern blotting using a probe labeled with a hapten (e.g., biotin or digoxigenin) and detected via chemiluminescence or colorimetry.

Materials:

  • Genomic DNA

  • Restriction enzymes and buffer

  • Agarose (B213101) gel and electrophoresis equipment

  • Denaturation solution (e.g., 0.5 M NaOH, 1.5 M NaCl)

  • Neutralization solution (e.g., 0.5 M Tris-HCl pH 7.5, 1.5 M NaCl)

  • 20x SSC buffer

  • Nylon or nitrocellulose membrane

  • UV crosslinker or baking oven

  • Prehybridization/Hybridization buffer (e.g., containing Denhardt's solution, salmon sperm DNA)

  • Hapten-labeled 5'-amino modified probe

  • Blocking buffer (e.g., 5% non-fat dry milk in TBS-T)

  • Enzyme-conjugated antibody (e.g., Streptavidin-HRP or Anti-DIG-AP)

  • Chemiluminescent or colorimetric substrate

  • X-ray film or imaging system

Procedure:

G DNA Digestion & Gel Electrophoresis DNA Digestion & Gel Electrophoresis Denaturation & Neutralization Denaturation & Neutralization DNA Digestion & Gel Electrophoresis->Denaturation & Neutralization Southern Transfer Southern Transfer Denaturation & Neutralization->Southern Transfer Immobilization (UV Crosslinking/Baking) Immobilization (UV Crosslinking/Baking) Southern Transfer->Immobilization (UV Crosslinking/Baking) Prehybridization & Hybridization Prehybridization & Hybridization Immobilization (UV Crosslinking/Baking)->Prehybridization & Hybridization Washing Washing Prehybridization & Hybridization->Washing Blocking Blocking Washing->Blocking Antibody Incubation Antibody Incubation Blocking->Antibody Incubation Detection Detection Antibody Incubation->Detection

Figure 3: Logical workflow for a Southern blotting experiment.
  • DNA Preparation and Transfer: a. Digest genomic DNA with the appropriate restriction enzyme(s). b. Separate the DNA fragments by agarose gel electrophoresis. c. Denature the DNA in the gel by soaking it in Denaturation solution. d. Neutralize the gel by soaking it in Neutralization solution. e. Transfer the DNA from the gel to a membrane via capillary action (Southern transfer). f. Immobilize the DNA to the membrane by UV crosslinking or baking at 80°C.

  • Hybridization: a. Prehybridize the membrane in prehybridization buffer for at least 1 hour at the appropriate temperature (e.g., 42°C for formamide-containing buffers, 65°C for aqueous buffers). b. Denature the labeled probe by boiling for 5 minutes and then snap-cooling on ice. c. Add the denatured probe to fresh hybridization buffer and incubate with the membrane overnight.

  • Washing: Wash the membrane with increasing stringency to remove non-specifically bound probe. This typically involves a series of washes with decreasing salt concentration (SSC) and increasing temperature.

  • Detection: a. Block the membrane with blocking buffer for 1 hour. b. Incubate the membrane with the enzyme-conjugated antibody that recognizes the hapten on the probe. c. Wash the membrane to remove unbound antibody. d. Incubate the membrane with the appropriate chemiluminescent or colorimetric substrate. e. Detect the signal using X-ray film or an imaging system.

Conclusion

5'-amino modified probes are a powerful and adaptable tool for a multitude of hybridization-based assays. Careful consideration of the linker length and the properties of the conjugated reporter molecule is crucial for optimizing experimental outcomes. The protocols and data presented in this document provide a comprehensive guide for researchers to successfully synthesize and utilize these probes in their studies.

References

Application Notes and Protocols for HPLC Purification of MMT-Linker Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of oligonucleotides is a cornerstone of modern biotechnology, enabling advancements in diagnostics, therapeutics, and life sciences research. A critical step in obtaining high-quality oligonucleotides is the purification process, which removes failure sequences and other impurities generated during chemical synthesis. For oligonucleotides modified with a 5'-monomethoxytrityl (MMT) linker, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted purification strategy.

The MMT group, a lipophilic protecting group, serves as a "handle" for purification. In a "trityl-on" approach, the MMT group is left on the full-length oligonucleotide, significantly increasing its hydrophobicity compared to truncated failure sequences that lack this group. This difference in hydrophobicity allows for excellent separation on a reversed-phase column. Following purification of the MMT-on oligonucleotide, the MMT group is cleaved, yielding the final, purified product.

These application notes provide a detailed overview and protocols for the successful HPLC purification of MMT-linker modified oligonucleotides.

Principle of MMT-On Reversed-Phase HPLC Purification

The separation of MMT-linker modified oligonucleotides by RP-HPLC is based on the differential partitioning of molecules between a nonpolar stationary phase (typically C8 or C18 silica) and a polar mobile phase.

dot

G Principle of MMT-On RP-HPLC Purification cluster_0 Crude Oligonucleotide Mixture cluster_1 RP-HPLC Column cluster_2 Elution MMT_Oligo MMT-Oligonucleotide (Full-Length, Hydrophobic) Column C8 or C18 Stationary Phase (Nonpolar) MMT_Oligo->Column Binds Strongly Failure_Seq Failure Sequences (Truncated, Less Hydrophobic) Failure_Seq->Column Binds Weakly Eluted_Failures Failure Sequences Elute First (Weak Retention) Column->Eluted_Failures Increasing Organic Solvent Eluted_MMT_Oligo MMT-Oligonucleotide Elutes Later (Strong Retention) Column->Eluted_MMT_Oligo Higher Organic Solvent Concentration G HPLC Purification Workflow start Start prep_sample Prepare Crude MMT-Oligonucleotide Sample start->prep_sample inject Inject Sample onto RP-HPLC Column prep_sample->inject gradient Apply Acetonitrile Gradient inject->gradient detect Monitor Elution at 260 nm gradient->detect collect Collect MMT-On Oligonucleotide Peak detect->collect detritylate Detritylation with Aqueous Acetic Acid collect->detritylate extract Extract MMT Alcohol with Ethyl Acetate detritylate->extract lyophilize Lyophilize Purified Oligonucleotide extract->lyophilize end End lyophilize->end

Application Note: Mass Spectrometric Analysis of MMT-Hexylaminolinker Modified DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling the attachment of various functional groups for applications in diagnostics, therapeutics, and nanotechnology. The hexylaminolinker is a common modification that introduces a primary amine at a specific position within a DNA sequence, allowing for the subsequent conjugation of fluorophores, quenchers, proteins, or other moieties.

During solid-phase DNA synthesis, the amine group of the linker is typically protected to prevent unwanted side reactions. The monomethoxytrityl (MMT) group is a frequently used acid-labile protecting group for this purpose. Accurate characterization of the final MMT-Hexylaminolinker modified DNA product is crucial to ensure the integrity of the oligonucleotide and the successful incorporation of the modification.

Mass spectrometry (MS) is a powerful analytical technique for the characterization of modified oligonucleotides, providing precise molecular weight determination and sequence verification.[1][2][3][4] This application note provides detailed protocols for the analysis of MMT-Hexylaminolinker modified DNA using both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Experimental Workflow

The overall workflow for the mass spectrometric analysis of MMT-Hexylaminolinker modified DNA involves several key steps, from sample preparation to data interpretation.

Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Synthesis Oligonucleotide Synthesis Purification HPLC Purification (MMT-on) Synthesis->Purification Crude Product Deprotection MMT Removal (Optional) Purification->Deprotection Purified MMT-on Oligo Desalting Desalting Purification->Desalting MMT-on Oligo Deprotection->Desalting Deprotected Oligo ESI_MS ESI-MS Desalting->ESI_MS Analyte MALDI_TOF MALDI-TOF MS Desalting->MALDI_TOF Analyte Deconvolution Deconvolution (ESI-MS) ESI_MS->Deconvolution Raw Spectra MW_Determination Molecular Weight Determination MALDI_TOF->MW_Determination Raw Spectra Deconvolution->MW_Determination Deconvoluted Spectrum Sequence_Verification Sequence Verification MW_Determination->Sequence_Verification Experimental Mass

Figure 1: Experimental workflow for MS analysis.

Methodologies and Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra. This involves purification of the MMT-Hexylaminolinker modified oligonucleotide to remove synthesis impurities, followed by desalting.

Protocol 1: HPLC Purification of MMT-on Oligonucleotides

The lipophilic MMT group facilitates purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1 M Triethylammonium (B8662869) acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Detection: UV absorbance at 260 nm.

  • Procedure: a. Dissolve the crude oligonucleotide in Mobile Phase A. b. Inject the sample onto the equilibrated column. c. Collect the major peak corresponding to the MMT-on product. d. Lyophilize the collected fraction.

Protocol 2: MMT Group Removal (Optional)

For analysis of the deprotected aminolinker-modified DNA, the MMT group can be removed post-purification.

  • Reagent: 80% aqueous acetic acid.

  • Procedure: a. Dissolve the lyophilized MMT-on oligonucleotide in the 80% acetic acid solution. b. Incubate at room temperature for 15-30 minutes. c. Immediately neutralize with a suitable buffer (e.g., triethylammonium bicarbonate). d. Proceed to desalting.

Protocol 3: Desalting

Desalting is essential to prevent ion suppression and the formation of salt adducts in the mass spectrometer.

  • Method: Use a commercially available desalting column (e.g., gel filtration or reverse-phase cartridge) following the manufacturer's instructions.

  • Elution: Elute the desalted oligonucleotide with 50% aqueous acetonitrile.

  • Final Step: Lyophilize the desalted sample.

ESI-MS Analysis

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of oligonucleotides, often producing a series of multiply charged ions.[4][5][6]

Protocol 4: ESI-MS of MMT-Hexylaminolinker Modified DNA

  • Sample Preparation: Reconstitute the desalted oligonucleotide in a solution of 50:50 (v/v) acetonitrile/water with 0.1% triethylamine (B128534) to a final concentration of 10-20 pmol/µL.

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high resolution and mass accuracy.

  • Infusion: Infuse the sample at a flow rate of 5-10 µL/min.

  • Ionization Mode: Negative ion mode.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 30-50 V.

  • Source Temperature: 80-120 °C.

  • Data Acquisition: Acquire spectra over a mass range of m/z 500-2500.

  • Data Processing: The resulting multiply charged spectrum is deconvoluted to obtain the neutral molecular weight of the oligonucleotide.

MALDI-TOF MS Analysis

MALDI-TOF is another soft ionization technique that typically produces singly charged ions, simplifying spectral interpretation.[1][2][7]

Protocol 5: MALDI-TOF MS of MMT-Hexylaminolinker Modified DNA

  • Matrix Selection: 3-Hydroxypicolinic acid (3-HPA) is a common matrix for oligonucleotide analysis. Prepare a saturated solution of 3-HPA in 50:50 (v/v) acetonitrile/water.

  • Sample-Matrix Preparation: a. Mix 1 µL of the desalted oligonucleotide solution (10-20 pmol/µL) with 1 µL of the matrix solution. b. Spot 1 µL of the mixture onto the MALDI target plate. c. Allow the spot to air dry completely (co-crystallization).

  • Instrumentation: A MALDI-TOF mass spectrometer equipped with a UV laser (e.g., 337 nm nitrogen laser).

  • Ionization Mode: Negative or positive ion mode can be used, though negative mode is often preferred for oligonucleotides.

  • Laser Fluence: Use the minimum laser power necessary to achieve good signal intensity and resolution, while minimizing fragmentation.

  • Data Acquisition: Acquire spectra in linear or reflectron mode. Reflectron mode provides higher mass accuracy.

Data Presentation and Interpretation

The expected and observed molecular weights for a model 15-mer oligonucleotide with and without the MMT-Hexylaminolinker modification are presented below.

Table 1: Theoretical and Observed Molecular Weights

Oligonucleotide Sequence (5' to 3')ModificationTheoretical Mass (Da)Observed Mass (ESI-MS) (Da)Observed Mass (MALDI-TOF) (Da)
GCT ATG GCA GTC TAGNone (Unmodified)4603.04603.24603.5
GCT ATG GCA GTC TAGHexylaminolinker4702.24702.44702.8
GCT ATG GCA GTC TAGMMT-Hexylaminolinker4974.54974.84975.2

Table 2: Common Adducts and Impurities

SpeciesMass Difference (Da)Potential Source
Na+ Adduct+22Incomplete desalting
K+ Adduct+38Incomplete desalting
Depurination (loss of A or G)-135 (A), -151 (G)In-source decay or sample degradation
Failure SequencesVariesIncomplete synthesis cycles
Incomplete MMT Removal+272.3Inefficient deprotection

Signaling Pathways and Logical Relationships

The synthesis and analysis of MMT-Hexylaminolinker modified DNA follows a logical progression of chemical reactions and analytical steps.

Synthesis_and_Analysis_Pathway cluster_synthesis Solid-Phase Synthesis cluster_analysis Purification and Analysis start CPG Solid Support coupling Phosphoramidite Coupling Cycles start->coupling Elongation modification Addition of MMT- Hexylaminolinker Phosphoramidite coupling->modification Final Cycle cleavage Cleavage and Base Deprotection modification->cleavage Ammonia hplc RP-HPLC (MMT-on) cleavage->hplc Crude Product ms_mmt_on MS Analysis (MMT-on) hplc->ms_mmt_on Purified Product deprotection MMT Removal hplc->deprotection Purified Product ms_deprotected MS Analysis (Deprotected) deprotection->ms_deprotected Final Product

Figure 2: Synthesis and analysis pathway.

Conclusion

Mass spectrometry is an indispensable tool for the characterization of MMT-Hexylaminolinker modified DNA. Both ESI-MS and MALDI-TOF MS provide accurate molecular weight information, confirming the successful incorporation of the modification and the integrity of the oligonucleotide. Careful sample preparation, including purification and desalting, is paramount for obtaining high-quality data. The protocols and data presented in this application note serve as a comprehensive guide for researchers working with amine-modified oligonucleotides.

References

MMT-on Purification Strategy for Amino-Modified Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of synthetic oligonucleotides with primary amino groups is a cornerstone for a wide array of applications, from diagnostics to therapeutics. These amino modifications serve as versatile handles for the conjugation of various moieties such as fluorescent dyes, biotin, peptides, and therapeutic agents. The monomethoxytrityl (MMT) group is a widely used protecting group for the 5'-amino modifier. Its lipophilic nature makes it an ideal handle for the "MMT-on" purification strategy, which leverages reverse-phase high-performance liquid chromatography (RP-HPLC) or cartridge-based methods to efficiently separate the full-length, MMT-bearing oligonucleotide from failure sequences. This application note provides detailed protocols and comparative data for the MMT-on purification and subsequent detritylation of amino-modified oligonucleotides.

Principle of MMT-on Purification

The MMT-on strategy is based on the significant difference in hydrophobicity between the desired full-length oligonucleotide product, which retains the lipophilic MMT group, and the shorter, "failure" sequences that lack this group.[1] During reverse-phase chromatography, the MMT-on oligonucleotides are strongly retained on the hydrophobic stationary phase, while the more hydrophilic failure sequences are washed away.[2] The purified MMT-on oligonucleotide is then eluted and subjected to a detritylation step to remove the MMT group and liberate the primary amine for subsequent conjugation reactions.

Key Advantages of the MMT-on Strategy:

  • High Purity: Effectively separates full-length products from failure sequences.

  • Versatility: Compatible with both HPLC and cartridge-based purification formats.[3][4]

  • Established Methodology: A well-documented and reliable purification technique in oligonucleotide synthesis.

Experimental Protocols

Protocol 1: MMT-on Purification using Reverse-Phase HPLC

This protocol outlines the purification of MMT-on amino-modified oligonucleotides using RP-HPLC, followed by acidic detritylation.

Materials:

  • Crude MMT-on amino-modified oligonucleotide, cleaved and deprotected from the solid support.

  • Buffer A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5

  • Buffer B: 0.1 M TEAB, 50% Acetonitrile

  • Detritylation Solution: 80% Acetic Acid in water

  • C18 Reverse-Phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide in water or Buffer A. To prevent premature loss of the MMT group, especially upon drying, it is crucial to add a non-volatile base like TRIS base to the solution.[3][5]

  • HPLC Purification:

    • Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5-10%).

    • Inject the dissolved oligonucleotide sample.

    • Elute the failure sequences with a low concentration of Buffer B.

    • Apply a linear gradient of Buffer B to elute the MMT-on oligonucleotide. The MMT-on product will elute as a distinct, hydrophobic peak.

    • Collect the fraction(s) containing the MMT-on product.

  • Post-Purification Detritylation (Acidic Method):

    • Lyophilize the collected fraction to dryness.

    • Dissolve the dried MMT-on oligonucleotide in 200-500 µL of 80% acetic acid.[6]

    • Incubate at room temperature for 20-30 minutes. The solution may become hazy due to the precipitation of MMT alcohol.[3]

    • Add an equal volume of 95% ethanol (B145695) and lyophilize the sample to remove the acetic acid.[6]

    • The resulting detritylated oligonucleotide is ready for desalting or direct use in conjugation reactions.

Protocol 2: Acid-Free Thermal Detritylation

Recent studies have demonstrated an acid-free method for MMT removal, which can minimize the risk of depurination associated with acidic conditions.[7][8]

Materials:

  • Purified MMT-on amino-modified oligonucleotide

  • Nuclease-free water

Procedure:

  • Dissolution: Dissolve the purified, lyophilized MMT-on oligonucleotide in nuclease-free water.

  • Thermal Detritylation: Heat the aqueous solution at 60°C for 60 minutes.[8] This process hydrolytically cleaves the MMT-amine bond. The insoluble MMT-OH precipitates, driving the reaction to completion.[8]

  • Cooling and Recovery: Cool the sample to room temperature. The detritylated oligonucleotide is now in the aqueous phase and can be separated from the precipitated MMT-OH by centrifugation or filtration.

Data Presentation

Table 1: Comparison of Detritylation Methods for MMT-Amino-Modified Oligonucleotides

ParameterStandard Acidic Detritylation (80% Acetic Acid)Optimized Acidic Detritylation (pH 5.0, 40°C)Acid-Free Thermal Detritylation (Water, 60°C)
Reagents 80% Acetic AcidAcetic Acid/Buffer to pH 5.0Nuclease-free water
Temperature Room Temperature40°C[9]60°C[8]
Time 20-30 minutes[6]Variable, reaction rate is increased[9]60 minutes[8]
MMT Removal Efficiency High>99.9%[9]Quantitative[8]
Risk of Depurination Present, especially with prolonged exposureSignificantly reduced (e.g., 0.20% total depurination)[9]Eliminated[7]
Key Advantage Rapid and well-establishedMinimizes depurination while maintaining high efficiencyAvoids acid, environmentally friendly[7]
Consideration Potential for depurinationRequires precise pH and temperature controlMMT-OH precipitation aids completion[8]

Visualizations

MMT_On_Purification_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification MMT-on Purification cluster_detritylation Detritylation Synthesis Solid-Phase Synthesis (MMT-Amino-Modifier) Cleavage Cleavage & Deprotection (Base Protection Removal) Synthesis->Cleavage Crude Crude Oligo Mix (MMT-on + Failures) Cleavage->Crude RP_Purification Reverse-Phase (HPLC or Cartridge) Crude->RP_Purification Separation Separation: MMT-on (retained) Failures (eluted) RP_Purification->Separation Purified_MMT_on Purified MMT-on Oligo Separation->Purified_MMT_on Elution Detritylation Detritylation (Acidic or Thermal) Purified_MMT_on->Detritylation Final_Product Purified Amino-Modified Oligonucleotide Detritylation->Final_Product

Caption: Workflow for MMT-on purification of amino-modified oligonucleotides.

Detritylation_Comparison cluster_acidic Acidic Detritylation cluster_thermal Thermal Detritylation Purified_MMT_on Purified MMT-on Oligo Acid_Treatment Treat with Acid (e.g., 80% Acetic Acid) Purified_MMT_on->Acid_Treatment Heat_Treatment Heat in Water (60°C for 60 min) Purified_MMT_on->Heat_Treatment Acid_Product Amino-Oligo + MMT-OH Acid_Treatment->Acid_Product Thermal_Product Amino-Oligo + Precipitated MMT-OH Heat_Treatment->Thermal_Product

Caption: Comparison of acidic and thermal detritylation methods.

Conclusion

The MMT-on purification strategy is a robust and highly effective method for obtaining high-purity amino-modified oligonucleotides. The choice of the subsequent detritylation method can be tailored to the specific requirements of the downstream application. While traditional acidic detritylation is rapid, optimized acidic and acid-free thermal methods offer significant advantages in minimizing potential side reactions such as depurination. By following the detailed protocols outlined in this application note, researchers can confidently purify and prepare amino-modified oligonucleotides for a wide range of scientific and therapeutic applications.

References

Application Notes and Protocols for Solid-Phase Conjugation to 5'-Amino-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oligonucleotide conjugates are essential tools in modern molecular biology, diagnostics, and therapeutics.[1][2][] By covalently attaching functional molecules such as fluorescent dyes, biotin (B1667282), peptides, or therapeutic agents, researchers can enhance the properties of oligonucleotides for a wide range of applications.[][4] Solid-phase conjugation, where the ligand is attached to the oligonucleotide while it is still bound to the solid support, offers significant advantages over traditional solution-phase methods. These benefits include simplified purification, the ability to use excess reagents that can be easily washed away, and the potential for automation.[5][6][7] This document provides a detailed overview and protocols for the solid-phase conjugation of various molecules to 5'-amino-modified oligonucleotides.

The process begins with standard automated solid-phase synthesis of the desired oligonucleotide sequence using phosphoramadite chemistry.[8][9] A 5'-amino-modifier phosphoramidite (B1245037) is incorporated as the final step in the synthesis, introducing a primary amine at the 5'-terminus, which serves as a versatile handle for subsequent conjugation reactions.[10][11]

Principle of the Method

The core of the solid-phase conjugation strategy involves a two-stage process:

  • Synthesis and Functionalization: An oligonucleotide is synthesized on a solid support (e.g., controlled pore glass, CPG) using standard phosphoramadite chemistry. In the final coupling cycle, a phosphoramadite containing a protected primary amine (e.g., a 5'-Amino-Modifier with an MMT or Fmoc protecting group) is added to the 5'-terminus.[10] The protecting group is then selectively removed while the oligonucleotide remains attached to the support, exposing the reactive primary amine.

  • On-Support Conjugation: The support-bound oligonucleotide with the free 5'-amino group is then reacted with an activated molecule (e.g., an N-hydroxysuccinimide (NHS) ester).[7] The reaction forms a stable amide bond between the oligonucleotide and the molecule of interest. Excess reagents and by-products are simply washed away from the solid support.

  • Cleavage and Deprotection: Finally, the fully assembled conjugate is cleaved from the solid support and all remaining protecting groups on the nucleobases and phosphate (B84403) backbone are removed, typically using an ammonium (B1175870) hydroxide (B78521) or AMA (ammonium hydroxide/methylamine) treatment.[12] The final product is then purified, most commonly by High-Performance Liquid Chromatography (HPLC).[9][13]

This on-support approach is highly efficient and simplifies the purification process significantly compared to solution-phase conjugation, where removal of excess labeling reagents can be challenging.[5][7]

Experimental Workflows and Signaling Pathways

To visualize the process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_synthesis Automated Oligonucleotide Synthesis cluster_conjugation On-Support Conjugation cluster_final Final Processing start Start with Solid Support (CPG) synthesis Stepwise Nucleotide Addition (3' to 5' Direction) start->synthesis amino_mod Couple 5'-Amino-Modifier Phosphoramidite synthesis->amino_mod deprotect_amine Selective Removal of Amine Protecting Group (e.g., MMT) amino_mod->deprotect_amine wash1 Wash Support deprotect_amine->wash1 Transfer to Reaction Vessel reaction React with Activated Molecule (e.g., NHS Ester) in Organic Solvent wash1->reaction wash2 Wash to Remove Excess Reagent reaction->wash2 cleavage Cleavage from Support & Base Deprotection (e.g., NH4OH) wash2->cleavage purification Purification (e.g., HPLC) cleavage->purification qc QC Analysis (Mass Spec, HPLC) purification->qc final_product Purified Oligo-Conjugate qc->final_product

Caption: Overall workflow for solid-phase synthesis and conjugation.

conjugation_comparison cluster_solid Solid-Phase Conjugation s1 Synthesize 5'-Amino-Oligo on Solid Support s2 Conjugate Ligand to Support-Bound Oligo s1->s2 s3 Wash Away Excess Ligand s2->s3 s4 Cleave and Deprotect Conjugate s3->s4 s5 Purify Final Conjugate s4->s5 sol3 Complex Purification to Remove Excess Ligand and Unreacted Oligo sol1 Synthesize, Cleave, and Purify 5'-Amino-Oligo sol2 Conjugate Ligand to Oligo in Solution sol1->sol2 sol2->sol3 advantage_solid Advantage: Simplified Purification advantage_solution Challenge: Difficult Purification

Caption: Logical comparison of solid-phase vs. solution-phase conjugation.

Key Experimental Protocols

Protocol 1: On-Support Conjugation of an NHS Ester to a 5'-Amino-Modified Oligonucleotide

This protocol describes the conjugation of a molecule activated as an N-hydroxysuccinimide (NHS) ester to an oligonucleotide that has been synthesized with a 5'-amino-modifier and is still on the solid support.

Materials:

  • CPG solid support with 5'-amino-modified, fully protected oligonucleotide (trityl-off).

  • NHS ester of the molecule to be conjugated (e.g., fluorescent dye, biotin).

  • Anhydrous solvents: Acetonitrile (B52724) (MeCN), Dimethylformamide (DMF).

  • Conjugation Buffer: 0.1 M Sodium bicarbonate/carbonate, pH 9.0, or non-nucleophilic bases like Diisopropylethylamine (DIPEA).

  • Washing Solvents: Acetonitrile, Ethanol (B145695).

  • Cleavage/Deprotection Solution: Concentrated ammonium hydroxide or AMA.

  • Syringe or column for manual reaction.

Procedure:

  • Support Preparation:

    • Start with the CPG support post-synthesis, where the 5'-amine protecting group (e.g., MMT) has been removed by the synthesizer's standard acid deblocking step.[10]

    • Transfer the CPG support from the synthesis column to a suitable reaction vessel, such as a 2 mL microcentrifuge tube or a syringe fitted with a frit.

    • Wash the support thoroughly with anhydrous acetonitrile (3 x 1 mL) to remove residual synthesis chemicals and water.

  • Conjugation Reaction:

    • Prepare a fresh solution of the NHS ester in a suitable anhydrous solvent (e.g., DMF or DMSO). A typical concentration is 10 mg/mL.[14]

    • Prepare the conjugation solution. For a 1 µmole synthesis scale, dissolve 25-50 equivalents of the NHS ester in 200 µL of anhydrous DMF. Add 2-3 equivalents of a non-nucleophilic base like DIPEA.

    • Alternative Buffer System: For reactions sensitive to organic bases, a freshly prepared solution of the NHS ester can be made in an aqueous buffer like 0.1 M sodium bicarbonate (pH 9) and added to the oligo on support.[14] However, anhydrous conditions are often preferred for on-support reactions.[6]

    • Add the conjugation solution to the CPG support.

    • Incubate the reaction at room temperature for 2-4 hours with gentle agitation (e.g., on a laboratory shaker).[15] For sensitive dyes, protect the reaction from light by covering the vessel with aluminum foil.[15]

  • Post-Conjugation Wash:

    • After the incubation period, remove the reaction solution.

    • Wash the CPG support extensively to remove all unreacted NHS ester and by-products. Perform sequential washes with DMF (3 x 1 mL), followed by acetonitrile (3 x 1 mL), and finally ethanol (2 x 1 mL).[12]

  • Cleavage and Deprotection:

    • Dry the CPG support under a stream of argon or in a vacuum desiccator.

    • Proceed with standard cleavage and deprotection by adding concentrated ammonium hydroxide or AMA to the support and incubating at the recommended temperature (e.g., 55 °C) for the time required to deprotect the specific nucleobases used in the synthesis.

  • Purification:

    • After deprotection, evaporate the ammonia/amine solution.

    • Resuspend the crude conjugate in an appropriate buffer.

    • Purify the conjugate using reverse-phase HPLC (RP-HPLC) or ion-exchange HPLC (IEX-HPLC). The choice of method depends on the properties of the conjugated molecule.[13] Lipophilic conjugates are well-suited for RP-HPLC.[6]

    • Verify the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC.

Data Presentation

The efficiency of solid-phase conjugation can be influenced by several factors. The tables below summarize typical reaction conditions and expected outcomes.

Table 1: Typical On-Support NHS Ester Conjugation Parameters
ParameterRecommended Value/RangeNotesSource
Oligonucleotide Scale 0.2 - 1.0 µmoleStandard solid-phase synthesis scale.[14]
NHS Ester Equivalents 25 - 100 eq.A large excess drives the reaction to completion. Excess is easily washed away.[12]
Solvent Anhydrous DMF, MeCN, or DMSOChoice depends on the solubility of the NHS ester. Anhydrous conditions are critical.[6][12]
Base (if used) DIPEA, Triethylamine2-3 equivalents. A non-nucleophilic base is used to scavenge protons.[12]
Reaction Time 1 - 4 hoursCan be extended overnight for difficult conjugations.[14][15]
Temperature Room Temperature (~25 °C)Some reactions may be gently warmed to 35 °C to improve efficiency.[12][15]
Typical Yield (Crude) > 80%Refers to conjugation efficiency on-support prior to cleavage and purification.[16]
Final Purity (Post-HPLC) > 90%Dependent on the efficiency of the chromatographic separation.[9]
Table 2: Comparison of Amine Activation Chemistries
Activation ChemistryReagentsKey FeaturesAdvantagesDisadvantagesSource
NHS Ester N-hydroxysuccinimide ester of a carboxylated ligandMost common method for reacting with primary amines.Highly selective for primary amines at pH 8-9, stable intermediates.Susceptible to hydrolysis in aqueous conditions.[7][17]
DSC Activation N,N'-Disuccinimidyl carbonateActivates a 5'-hydroxyl group to react with an amino-ligand.Versatile for attaching amino- or alkyne-containing ligands.Requires activation of the oligo's 5'-OH first, followed by reaction.[1]
Carbodiimide EDC/NHSActivates a carboxyl group on the oligonucleotide for reaction with an amine.Allows conjugation of unmodified primary amines to a carboxy-modified oligo.Can lead to side reactions if not carefully controlled.[2]
HATU/HOBT HATU, HOBTPeptide coupling reagents used to pre-activate a carboxyl group on the oligo.Very efficient activation for forming amide bonds.Reagents are expensive and moisture-sensitive.[12]

Applications and Considerations

Applications: The ability to conjugate functional molecules to oligonucleotides via a stable 5'-amino linker has opened doors for numerous applications:

  • Diagnostics: Attachment of fluorescent dyes (e.g., FAM, Cy3, Cy5) or quenchers for use as probes in qPCR and other hybridization-based assays.[6]

  • Therapeutics: Conjugation of targeting ligands like GalNAc to siRNAs or antisense oligonucleotides to facilitate targeted delivery to specific cell types, such as hepatocytes.[][19]

  • Biotechnology: Immobilization of oligonucleotides onto solid surfaces (e.g., microarrays, beads) for use in DNA arrays and affinity purification.[11]

  • Research Tools: Attachment of biotin for streptavidin-based detection or purification, or conjugation to peptides to study protein-nucleic acid interactions.[6]

Challenges and Solutions:

  • Scalability: While effective at the lab scale, scaling up solid-phase synthesis and conjugation for therapeutic production presents challenges in maintaining efficiency and purity.[20]

  • Ligand Stability: The molecule being conjugated must be stable to the final cleavage and deprotection conditions (typically strongly basic, e.g., ammonium hydroxide).[6][12] If the ligand is base-labile, alternative, milder deprotection strategies must be employed.

  • Purification: While simplified, purification of the final conjugate is still critical. Hydrophobic ligands can cause aggregation or poor chromatographic behavior.[13] Optimization of HPLC conditions (e.g., mobile phase additives, temperature) is often necessary.

  • Impurity Profile: Incomplete conjugation can lead to a mixture of conjugated and unconjugated oligonucleotides, requiring robust purification methods to separate.[15][] Side reactions can also occur, necessitating thorough analytical characterization of the final product.[]

References

Application Notes and Protocols for MMT-Hexylaminollinker Phosphoramidite: Storage, Stability, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the proper storage, stability assessment, and utilization of MMT-Hexylaminolinker phosphoramidite (B1245037) in oligonucleotide synthesis. Adherence to these protocols is crucial for ensuring the integrity of the reagent and the successful synthesis of high-quality amino-modified oligonucleotides.

Storage and Stability

Proper storage is paramount to maintain the stability and reactivity of MMT-Hexylaminolinker phosphoramidite. Like other phosphoramidites, it is susceptible to degradation via hydrolysis and oxidation.

Recommended Storage Conditions

To ensure optimal performance and shelf-life, this compound should be stored under the following conditions:

FormStorage TemperatureDurationAdditional Precautions
Solid (as received) -20°CLong-termStore under an inert atmosphere (argon or nitrogen). Keep tightly sealed to prevent moisture ingress.
In Anhydrous Solvent -80°CUp to 6 monthsProtect from light. Use a septum-sealed vial to minimize exposure to air and moisture.[1]
In Anhydrous Solvent -20°CUp to 1 monthProtect from light. Use a septum-sealed vial.[1]

Note: Frequent freeze-thaw cycles should be avoided as they can introduce moisture and accelerate degradation. Aliquoting the phosphoramidite solution upon initial use is recommended.

Stability Considerations

The primary degradation pathways for phosphoramidites are hydrolysis and oxidation. The presence of water in the solvent or atmosphere will lead to the hydrolysis of the phosphoramidite to the corresponding H-phosphonate, rendering it inactive for oligonucleotide synthesis. Oxidation of the phosphite (B83602) triester to a phosphate (B84403) triester will also prevent its participation in the coupling reaction.

While specific quantitative stability data for this compound is not extensively published, general principles for phosphoramidite stability apply. Degradation is accelerated by:

  • Presence of moisture: Anhydrous conditions are critical.

  • Presence of oxygen: Inert gas atmosphere is essential.

  • Elevated temperatures: Storage at low temperatures is mandatory.

  • Acidic conditions: Phosphoramidites are unstable in acidic environments.

Experimental Protocols

Protocol for Assessing Phosphoramidite Stability by RP-HPLC

This protocol outlines a general method for monitoring the purity and degradation of this compound over time.

Objective: To quantify the percentage of intact this compound and identify the presence of degradation products.

Materials:

  • This compound

  • Anhydrous acetonitrile (B52724) (for DNA synthesis)

  • Triethylamine (TEA)

  • Reverse-phase HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Autosampler vials with septa

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in anhydrous acetonitrile containing 0.01% (v/v) TEA. The TEA helps to minimize on-column degradation.[2]

    • For a time-course study, prepare multiple aliquots in sealed vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).

    • At each time point, dilute the stock solution to a working concentration of 0.1 mg/mL in anhydrous acetonitrile with 0.01% TEA immediately before injection.[2]

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1 M TEAA, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would be a linear gradient from 5% to 95% B over 20-30 minutes. This may need to be optimized for baseline separation of the phosphoramidite diastereomers from any degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm or another appropriate wavelength for the MMT group.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Intact MMT-Hexylaminollinker phosphoramidite will typically appear as two major peaks representing the two diastereomers at the chiral phosphorus center.[3][4]

    • Degradation products, such as the hydrolyzed H-phosphonate, will appear as more polar compounds with shorter retention times.

    • Integrate the peak areas of the diastereomers and any degradation products.

    • Calculate the percentage purity as: (Area of Diastereomers) / (Total Area of All Peaks) * 100.

Protocol for Incorporation of MMT-Hexylaminolinker into Oligonucleotides

This protocol describes the steps for using this compound in an automated oligonucleotide synthesizer.

Objective: To synthesize an oligonucleotide with a 5'-amino modification using the MMT-Hexylaminolinker.

Materials:

  • Automated DNA/RNA synthesizer

  • This compound

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI))

  • Standard DNA or RNA phosphoramidites and synthesis reagents (capping, oxidation, deblocking solutions)

  • Solid support for oligonucleotide synthesis

Procedure:

  • Phosphoramidite Preparation:

    • Dissolve the this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

    • Ensure the phosphoramidite is fully dissolved by gentle swirling or vortexing.

    • Install the vial on a designated port on the synthesizer.

  • Synthesis Cycle Programming:

    • Program the desired oligonucleotide sequence into the synthesizer.

    • For the final coupling step to introduce the 5'-amino linker, program the synthesizer to use the this compound.

    • A standard coupling time for modifying phosphoramidites is generally sufficient, but for this non-nucleosidic linker, a slightly extended coupling time (e.g., 1.5 to 2 times the standard) may be beneficial to ensure high coupling efficiency.

  • Synthesis Execution:

    • Initiate the synthesis run. The synthesizer will perform the standard cycles of detritylation, coupling, capping, and oxidation for each monomer, including the final MMT-Hexylaminolinker addition.

  • Cleavage and Deprotection:

    • After synthesis completion, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

    • Crucial Note on MMT Deprotection: The MMT (monomethoxytrityl) group is more acid-labile than the DMT (dimethoxytrityl) group but is sensitive to heat. If the MMT group is to be removed on the synthesizer, ensure the deprotection temperature does not exceed 37°C to prevent thermal degradation of the MMT group.[5][6]

    • Alternatively, the MMT group can be left on for "trityl-on" purification by reverse-phase HPLC. The MMT group provides a hydrophobic handle for purification.

    • Post-purification, the MMT group can be removed by treating the oligonucleotide with 80% acetic acid for 15-30 minutes at room temperature, followed by quenching and desalting.

Visualizations

Workflow for Stability Testing

G Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Interpretation prep_amidite Dissolve Phosphoramidite in Anhydrous Acetonitrile + TEA aliquot Aliquot into Vials prep_amidite->aliquot storage Store under Varied Conditions (e.g., -20°C, 4°C, RT) aliquot->storage sample_prep Dilute Sample at Specific Time Points storage->sample_prep Time Course Sampling hplc_injection Inject onto C18 Column sample_prep->hplc_injection gradient_elution Gradient Elution (TEAA/Acetonitrile) hplc_injection->gradient_elution uv_detection UV Detection gradient_elution->uv_detection peak_integration Integrate Peaks of Diastereomers & Degradation Products uv_detection->peak_integration purity_calc Calculate % Purity peak_integration->purity_calc stability_assessment Assess Stability over Time purity_calc->stability_assessment

Caption: Workflow for assessing the stability of this compound using RP-HPLC.

Oligonucleotide Synthesis Cycle with MMT-Hexylaminolinker

G Incorporation of MMT-Hexylaminolinker in Oligonucleotide Synthesis start Start with Support-Bound Oligonucleotide (5'-OH free) detritylation 1. Detritylation (Remove DMT) start->detritylation coupling 2. Coupling (Add this compound) detritylation->coupling capping 3. Capping (Block Unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation end 5'-Amino-Modified Oligonucleotide (MMT Protected) oxidation->end

Caption: Final coupling step in oligonucleotide synthesis to incorporate the 5'-amino linker.

Post-Synthesis Workflow

G Post-Synthesis Workflow for Amino-Modified Oligonucleotides cluster_purification Purification Options synthesis_complete Oligonucleotide Synthesis Complete (on support) cleavage_deprotection Cleavage from Support & Base Deprotection synthesis_complete->cleavage_deprotection trityl_on Trityl-On RP-HPLC (MMT group remains) cleavage_deprotection->trityl_on MMT-On trityl_off Trityl-Off Purification (e.g., PAGE, IEX) cleavage_deprotection->trityl_off MMT-Off mmt_removal MMT Group Removal (80% Acetic Acid) trityl_on->mmt_removal final_product Purified 5'-Amino- Modified Oligonucleotide trityl_off->final_product mmt_removal->final_product

Caption: Decision workflow for purification and final deprotection of the MMT-amino linker.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing MMT Deprotection Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the selective removal of the Monomethoxytrityl (MMT) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the MMT group and why is it used?

The Monomethoxytrityl (MMT) group is a protecting group used in the chemical synthesis of complex molecules like peptides and oligonucleotides.[1] It is a derivative of the trityl group and is prized for its acid lability, which allows for its removal under mild acidic conditions.[1] This feature is critical in multi-step syntheses where other acid-sensitive protecting groups need to remain intact, enabling a strategy known as orthogonal protection.[2][3] The MMT group is commonly used to protect the side chains of amino acids such as lysine, ornithine, and cysteine, or the 5'-hydroxyl group of nucleosides.[1][2][4]

Q2: What is the primary issue during MMT deprotection?

When the MMT group is cleaved with an acid like trifluoroacetic acid (TFA), it forms a stable MMT carbocation (MMT⁺).[5] This reactive electrophile, if not neutralized, can reattach to electron-rich or nucleophilic residues within the peptide sequence, with the indole (B1671886) side chain of Tryptophan (Trp) being particularly susceptible.[5] This side reaction can significantly lower the purity and yield of the desired product.[5]

Q3: How is the progress of MMT deprotection monitored?

The progress of MMT deprotection can be monitored visually. The cleavage of the MMT group releases the MMT cation, which imparts a distinct yellow-orange color to the reaction solution.[2] The disappearance of this color upon repeated treatments indicates the completion of the deprotection. For a more quantitative assessment, a small sample of resin beads can be taken and treated with a few drops of TFA; if an immediate orange color appears, it signifies the presence of remaining MMT groups, and the reaction should be continued.[6][7] Additionally, HPLC analysis of a small, cleaved sample can be used to monitor the removal of the protecting group.[8]

Q4: How does MMT compare to other trityl-based protecting groups like DMT and Trt?

The lability of trityl-based protecting groups to acid is influenced by the number of electron-donating methoxy (B1213986) groups on the phenyl rings.

  • Trityl (Trt): With no methoxy groups, it is the most stable and requires harsh acidic conditions (e.g., 10-50% TFA) for removal.[9]

  • Monomethoxytrityl (MMT): The single methoxy group makes it significantly more acid-labile than Trt, allowing for its removal with dilute acids (e.g., 0.5-2% TFA).[2][9]

  • Dimethoxytrityl (DMT): With two methoxy groups, it is the most acid-labile of the three and can be removed under very mild conditions, such as 3% dichloroacetic acid (DCA).[9]

The choice between them depends on the desired level of stability and the required deprotection conditions for a specific synthetic strategy.[9]

Troubleshooting Guide

Problem: Incomplete MMT Deprotection

Symptom: The filtrate does not turn yellow-orange upon the addition of the acidic deprotection solution, or subsequent analytical tests (e.g., HPLC/MS) show the presence of the MMT group on the final product.

Possible Causes:

  • The concentration of the acid is too low for the specific peptide sequence.

  • The deprotection time is too short.

  • The number of deprotection treatments is insufficient.

  • Hydrophobic resins may hinder the cleavage process with certain reagent combinations.[6]

Solutions:

  • Increase Reaction Time and Repetitions: It is often more effective to perform multiple, short treatments rather than a single long one. This helps to wash away the cleaved MMT cation and drive the reaction to completion. A study on optimizing Mmt removal from cysteine side chains found that 5 repetitions of a 10-minute reaction time yielded the highest deprotection percentage.[4]

  • Optimize Acid Concentration: While 1-2% TFA in Dichloromethane (DCM) is a common starting point, the concentration may need to be adjusted.[2][4]

  • Consider Alternative Reagents: For stubborn cases, different deprotection cocktails can be more effective.

Reagent CocktailTreatment TimeRepetitionsNotes
1-2% TFA in DCM[2]2 minutes[2]5-10 times[2]Monitor color of filtrate.[2]
2% TFA / 5% TIS in DCM[4]10 minutes[4]5 times[4]Found to be optimal in a study for Cys(Mmt) deprotection.[4]
0.6 M HOBt in DCM/TFE (1:1)[10]1 hour[10]2 times[10]A milder alternative to TFA-based methods.[10]
Acetic Acid/TFE/DCM (1:2:7)[10]Not specifiedNot specifiedA very mild option for highly sensitive substrates.[10]
Problem: Reattachment of MMT Cation (Alkylation)

Symptom: HPLC/MS analysis shows a mass addition of +272 Da, which corresponds to the mass of the MMT group, on nucleophilic residues, particularly Tryptophan.[5]

Possible Causes:

  • The MMT carbocation formed during acidic cleavage is a reactive electrophile.[5]

  • Insufficient or inappropriate scavengers are used to trap the MMT cation.[5]

Solutions:

  • Use Effective Scavengers: The addition of a scavenger to the deprotection cocktail is crucial to quench the liberated MMT cations. Trialkylsilanes are highly effective for this purpose.[8]

  • Optimize Scavenger Cocktail: The choice and concentration of the scavenger can significantly impact the cleanliness of the deprotection.

Scavenger CocktailEfficacy for MMT CationNotes
2-5% Triisopropylsilane (TIS)[5]GoodA highly effective and common scavenger.[5] May not prevent slow cleavage of other acid-labile groups like tBu.[5]
1% Methanol[5]FairCan help prevent the loss of t-butyl groups.[5][10]
30% Hexafluoroisopropanol (HFIP)[5]ExcellentOffers a very mild alternative for removing MMT, especially for highly acid-sensitive peptides.[5]
Triethylsilane (TES)[6]GoodOften used in combination with HFIP and TFE.[6]
Problem: Premature Deprotection or Loss During Purification

Symptom: The MMT group is unintentionally removed during synthesis, cleavage from the resin, or purification steps.

Possible Causes:

  • Exposure to elevated temperatures during deprotection can cause thermal loss of the MMT group, especially from 5'-amino-modified oligonucleotides.[11][12][13]

  • During cartridge purification, the standard use of aqueous TFA can be inefficient for MMT removal as the reversible reaction and retention of the MMT cation on the cartridge can lead to reattachment.[14][15]

  • Drying down an MMT-on oligonucleotide solution without adding a non-volatile base can lead to MMT loss.[14][15]

Solutions:

  • Temperature Control: For oligonucleotides with a 5'-amine protected by MMT, deprotection should not be carried out at temperatures above 37°C.[11][12][13]

  • Post-Purification Deprotection: For MMT-on cartridge purification, it is recommended to remove the MMT group after elution. This can be done by treating the purified oligonucleotide with 80% aqueous acetic acid for one hour at room temperature.[14][16] The resulting MMT alcohol can then be removed by extraction with ethyl acetate (B1210297).[14][15]

  • Stabilize MMT-on Oligos: Before drying a solution containing an MMT-on oligonucleotide, add a non-volatile base like TRIS to prevent the loss of the protecting group.[14][15]

Key Experimental Protocols

Protocol 1: Standard On-Resin MMT Deprotection with TFA

This protocol is suitable for many peptide sequences.

  • Resin Preparation: Swell the peptide-resin (e.g., 100 mg) in Dichloromethane (DCM) (2 mL) for 20 minutes in a suitable reaction vessel.[5]

  • Drain: Drain the DCM from the resin.[5]

  • Prepare Deprotection Cocktail: Prepare a fresh solution of 1% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in DCM.[1][5]

  • Deprotection: Add the deprotection cocktail to the resin and agitate gently for 2-10 minutes.[2][4] Observe the solution for a yellow-orange color.

  • Drain and Repeat: Drain the solution and repeat the deprotection step (Step 4) between 5 to 10 times, or until the filtrate no longer shows a strong color change upon addition of the cocktail.[2][4]

  • Washing: After the final deprotection step, wash the resin extensively with DCM to remove residual acid and cleaved MMT groups.[2]

  • Neutralization: Neutralize the resin with a solution of 10% Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF).[2]

  • Final Washing: Wash the resin thoroughly with DMF to prepare it for the next synthetic step.[2]

Protocol 2: Mild On-Resin MMT Deprotection with HOBt

This protocol is an alternative for peptides with highly acid-sensitive groups.[10]

  • Resin Preparation: Swell the MMT-protected peptide-resin in DCM.

  • Prepare Deprotection Cocktail: Prepare a solution of 0.6 M Hydroxybenzotriazole (HOBt) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroethanol (TFE).[10]

  • Deprotection: Add the HOBt solution to the swollen resin and agitate gently for 1 hour. The solution should turn a dark red color.[10]

  • Drain and Repeat: Filter to remove the solvent and repeat the deprotection step (Step 3) one more time.[10]

  • Washing: Wash the resin thoroughly with DMF. The resin can be used immediately in the next synthesis step or washed further with DCM and Methanol (MeOH) and dried for storage.[10]

Protocol 3: Post-Purification MMT Deprotection in Solution

This protocol is used for removing the MMT group from an oligonucleotide after MMT-on purification.[14]

  • Dissolve Oligonucleotide: Dissolve the purified MMT-on oligonucleotide in a solution of 80% aqueous acetic acid (20% glacial acetic acid, 80% water).[14][15]

  • Deprotection: Let the solution stand at room temperature for 1 hour. The solution may become hazy due to the precipitation of MMT alcohol.[14]

  • Extraction: To remove the MMT alcohol, perform an extraction three times with ethyl acetate. The MMT alcohol will move to the upper ethyl acetate layer.[14]

  • Separation: Separate and discard the upper ethyl acetate layer. The deprotected oligonucleotide remains in the aqueous layer.[14]

  • Final Processing: The aqueous solution containing the oligonucleotide can then be dried or desalted as required.[14][15]

Visualizations

MMT_Deprotection_Workflow cluster_workflow On-Resin MMT Deprotection Workflow start Start: MMT-Protected Peptide on Resin swell 1. Swell Resin in DCM start->swell deprotect 2. Add Deprotection Cocktail (e.g., 1% TFA, 5% TIS in DCM) swell->deprotect agitate 3. Agitate for 2-10 min deprotect->agitate monitor 4. Monitor Color (Yellow/Orange) agitate->monitor wash_dcm 6. Wash with DCM monitor->wash_dcm Color Negative repeat 5. Drain and Repeat (5-10x) monitor->repeat Color Positive neutralize 7. Neutralize with 10% DIPEA in DMF wash_dcm->neutralize wash_dmf 8. Wash with DMF neutralize->wash_dmf end Ready for Next Step wash_dmf->end repeat->deprotect

Caption: General workflow for on-resin MMT deprotection.

Troubleshooting_Tree cluster_troubleshooting MMT Deprotection Troubleshooting start Problem Observed incomplete Incomplete Deprotection? start->incomplete side_reaction Side Reaction (e.g., +272 Da)? incomplete->side_reaction No sol_incomplete Solution: - Increase repetitions/time - Increase TFA concentration - Use HOBt or HFIP incomplete->sol_incomplete Yes premature_loss Premature Loss? side_reaction->premature_loss No sol_side_reaction Solution: - Add/Increase Scavenger (TIS) - Use milder conditions (AcOH, HOBt) - Use scavenger cocktails side_reaction->sol_side_reaction Yes sol_premature_loss Solution: - Control temp (< 37°C) - Deprotect post-purification - Add TRIS base before drying premature_loss->sol_premature_loss Yes ok No Issue premature_loss->ok No

Caption: Decision tree for troubleshooting MMT deprotection.

MMT_Mechanism cluster_mechanism MMT Deprotection and Scavenging Mechanism peptide R-NH-MMT (Protected Peptide) protonated R-NH₂⁺-MMT (Protonated Intermediate) peptide->protonated + H⁺ acid H⁺ (from TFA) deprotected R-NH₂ (Deprotected Peptide) protonated->deprotected mmt_cation MMT⁺ (Reactive Cation) protonated->mmt_cation Cleavage trapped MMT-Scavenger (Neutralized Product) mmt_cation->trapped + Scavenger reattachment Reattachment (Side Product) mmt_cation->reattachment scavenger Scavenger (e.g., TIS) tryptophan Trp Residue tryptophan->reattachment

References

Technical Support Center: Oligonucleotide Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Incomplete MMT Group Removal from Oligonucleotides

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering incomplete removal of the 4-methoxytrityl (MMT) protecting group from synthetic oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the MMT group in oligonucleotide synthesis?

A1: The MMT (4-methoxytrityl) group is an acid-labile protecting group used to protect the 5'-primary amine of a modified oligonucleotide.[1][2][3] This protection allows for the purification of the oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) or cartridge purification, as the lipophilic MMT group provides a strong retention handle.[4][5] After purification, the MMT group is removed to liberate the reactive amine for subsequent conjugation or modification.

Q2: How is the MMT group typically removed?

A2: The MMT group is typically removed under mild acidic conditions.[6] A common reagent for this deprotection is an aqueous solution of acetic acid, for example, 80% acetic acid in water.[4] Another common method involves using low concentrations of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[7]

Q3: How can I monitor the efficiency of MMT group removal?

A3: The most effective way to monitor MMT deprotection is by using reverse-phase high-performance liquid chromatography (RP-HPLC).[6] The MMT-on oligonucleotide is significantly more hydrophobic and will have a longer retention time on a C18 column compared to the deprotected MMT-off product.[4][6] By comparing the peak areas of the MMT-on and MMT-off species, the efficiency of the deprotection reaction can be quantified.[6]

Q4: What are the consequences of incomplete MMT removal?

A4: Incomplete MMT removal will result in a heterogeneous mixture of protected and deprotected oligonucleotides. This can lead to reduced yields in downstream applications such as labeling or conjugation, as the primary amine required for these reactions remains blocked. Furthermore, the presence of the MMT group can interfere with subsequent purification steps and complicate the analysis of the final product.[8]

Troubleshooting Guide

Q5: I am observing a significant amount of MMT-on oligonucleotide in my HPLC analysis after deprotection. What are the potential causes?

A5: Several factors can contribute to incomplete MMT removal:

  • Inefficient Deprotection Conditions: The concentration of the acid, the reaction time, or the temperature may be insufficient for complete removal.[7]

  • Reversibility of the Reaction: The detritylation reaction can be reversible, especially if the cleaved MMT cation is not effectively removed or scavenged from the reaction mixture.[4]

  • Degraded Reagents: The acid used for deprotection may have degraded over time, leading to a lower effective concentration.

  • Insufficient Scavenging: Scavengers, such as triethylsilane (TES) or triisopropylsilane (B1312306) (TIS), are often added to the deprotection solution to irreversibly react with the released MMT cation and prevent re-attachment.[7] Insufficient scavenger concentration can lead to incomplete deprotection.

  • High Oligonucleotide Concentration: A high concentration of the oligonucleotide can sometimes hinder the deprotection reaction.

Q6: How can I optimize my MMT deprotection protocol to achieve complete removal?

A6: To improve the efficiency of MMT removal, consider the following optimization strategies:

  • Increase Reaction Time: Extend the incubation time with the acidic deprotection solution.

  • Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., TFA) in the deprotection solution.[7]

  • Multiple Treatments: Instead of a single long treatment, perform multiple shorter treatments with fresh deprotection solution. This can be more effective at driving the reaction to completion.[7]

  • Optimize Temperature: While MMT deprotection is typically done at room temperature, a slight increase in temperature (e.g., to 35-40°C) may improve efficiency for problematic sequences, but be cautious as higher temperatures can risk thermal loss of the MMT group.[1][5]

  • Ensure Fresh Reagents: Always use fresh, high-quality deprotection reagents.

  • Adequate Scavenging: Ensure a sufficient concentration of a scavenger like TIS (e.g., 5%) is present in the deprotection cocktail.[7]

Q7: I am using a cartridge for purification and am having trouble with MMT removal. Why is this happening and what can I do?

A7: MMT removal on a purification cartridge with aqueous TFA is often inefficient because the reaction is reversible, and the cleaved trityl cation is not effectively washed away from the cartridge-bound oligonucleotide, allowing it to reattach.[4] It is recommended to first purify the MMT-on oligonucleotide and then perform the deprotection in solution. After deprotection with aqueous acetic acid, the resulting MMT alcohol can be removed by extraction with a solvent like ethyl acetate (B1210297).[4]

Data Presentation

The following table summarizes the effect of different deprotection conditions on the removal of the MMT group from an oxytocin (B344502) peptide, as a model system that can provide insights for oligonucleotides. The efficiency is reported as the percentage of total alkylated peptide, which corresponds to the amount of deprotected cysteine side chains.[7]

Deprotection ProtocolReaction Time per Treatment (min)Number of TreatmentsTotal Reaction Time (min)Total Alkylated Peptide (%)[7]
1251019.3
2521025.1
31011026.8
4552531.6
51055044.5

Data adapted from a study on MMT removal from a peptide on resin, which demonstrates the principle of optimizing deprotection conditions.[7]

Experimental Protocols

Protocol 1: On-Resin MMT Deprotection of an Oligonucleotide

This protocol is a general guideline and may require optimization for specific oligonucleotides.

  • Resin Preparation: After synthesis, the solid support-bound oligonucleotide with the 5'-MMT group is washed thoroughly with dichloromethane (DCM).

  • Deprotection Solution Preparation: Prepare a deprotection solution of 2% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in DCM.[7]

  • Deprotection Reaction:

    • Add the deprotection solution to the resin-bound oligonucleotide.

    • Incubate at room temperature with gentle agitation for 10 minutes.

    • Drain the deprotection solution.

    • Repeat the treatment with fresh deprotection solution for a total of 5 cycles.[7]

  • Washing: After the final deprotection step, wash the resin extensively with DCM, followed by methanol, and then dry the resin under vacuum.

  • Cleavage and Base Deprotection: Proceed with the standard cleavage from the solid support and removal of base protecting groups as required for the specific oligonucleotide chemistry.

Protocol 2: Post-Purification MMT Deprotection in Solution

This protocol is suitable after purifying the MMT-on oligonucleotide.

  • Dissolution: Dissolve the purified, dried MMT-on oligonucleotide in a solution of 80% acetic acid in water.[4]

  • Deprotection: Incubate the solution at room temperature for 1 hour. The solution may become cloudy due to the precipitation of the MMT alcohol.[4]

  • Extraction: To remove the MMT alcohol, add an equal volume of ethyl acetate to the aqueous solution. Vortex the mixture and then centrifuge to separate the phases.

  • Separation: Carefully remove the upper ethyl acetate layer containing the MMT alcohol. Repeat the extraction two more times with fresh ethyl acetate.[4]

  • Desalting: The remaining aqueous layer containing the deprotected oligonucleotide can then be desalted using a suitable method, such as ethanol (B145695) precipitation or size-exclusion chromatography.

Protocol 3: HPLC Analysis of MMT Deprotection
  • Sample Preparation: After the deprotection reaction, a small aliquot of the crude or purified oligonucleotide is taken. If cleaved from the support, the sample is typically precipitated with cold ether, centrifuged, and the pellet is dissolved in a suitable solvent like 50% acetonitrile (B52724) in water.[6]

  • HPLC System: A reverse-phase HPLC system with a C18 column is used.

  • Mobile Phases:

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is run to elute the oligonucleotides. A typical gradient might be 5% to 50% B over 30 minutes.

  • Detection: The elution profile is monitored by UV absorbance at 260 nm.

  • Analysis: The retention time of the MMT-on oligonucleotide will be longer than the MMT-off product. The percentage of deprotection is calculated by integrating the peak areas of both species. A successful deprotection should show the near-complete disappearance of the MMT-on peak and the appearance of a major MMT-off peak.[6]

Mandatory Visualization

G cluster_0 start Start: Incomplete MMT Removal Detected by HPLC check_conditions Review Deprotection Protocol: - Acid Concentration (e.g., TFA) - Reaction Time - Number of Treatments - Scavenger Presence (e.g., TIS) start->check_conditions optimization Optimization Strategies check_conditions->optimization Identify Potential Issues re_run_hplc Analyze Deprotection Efficiency by HPLC optimization->re_run_hplc Implement Changes successful Result: Complete Deprotection re_run_hplc->successful >95% MMT-off unsuccessful Result: Incomplete Deprotection re_run_hplc->unsuccessful <95% MMT-off investigate_further Further Troubleshooting unsuccessful->investigate_further contact_support Contact Technical Support unsuccessful->contact_support If problem persists reagents Check Reagent Quality: - Fresh Acid? - Anhydrous Solvents? investigate_further->reagents Step 1 alternative_methods Consider Alternative Methods: - Different Acid (e.g., Acetic Acid) - Post-Purification Deprotection investigate_further->alternative_methods Step 2 reagents->optimization If Reagents are Old alternative_methods->optimization If Standard Method Fails

Caption: Troubleshooting workflow for incomplete MMT group removal.

References

Premature MMT deprotection during oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Premature MMT Deprotection

This guide addresses the common issue of premature Monomethoxytrityl (MMT) group removal during solid-phase oligonucleotide synthesis.

Q1: What are the primary indicators of premature MMT deprotection?

A: Premature MMT deprotection can manifest in several ways during and after oligonucleotide synthesis. Key indicators include:

  • Low or inconsistent trityl cation signals: Automated synthesizers monitor the release of the trityl cation (DMT or MMT) after the deblocking step to calculate coupling efficiency.[1] A significantly lower or fluctuating signal for a particular cycle may indicate that the MMT group was partially or fully lost before the acid deprotection step. However, it's important to note that the yellow MMT cation cannot be accurately quantified by internal trityl monitors designed for the orange DMT cation.[2]

  • Presence of shorter-than-expected sequences: Analysis of the crude product by methods like HPLC or mass spectrometry may reveal the presence of truncated oligonucleotide sequences. These "failure sequences" can result from the premature removal of the MMT group, which leaves a free 5'-hydroxyl group that is then capped, preventing further chain elongation.

  • Difficulties in purification: If you are relying on the lipophilic nature of the MMT group for "trityl-on" reverse-phase HPLC purification, premature deprotection will lead to a loss of your full-length product in the unbound fraction, resulting in low purification yields.[2][3]

Q2: What are the common causes of premature MMT deprotection?

A: The MMT group is known to be more stable than the DMT group, but it is still susceptible to premature cleavage under certain conditions.[2][4] Common causes include:

  • Acidic Contaminants: The primary culprit is often unintended exposure to acidic conditions. This can arise from:

    • Degraded Solvents: Dichloromethane (DCM), a common solvent in oligonucleotide synthesis, can degrade over time to produce small amounts of hydrochloric acid (HCl), which is strong enough to cleave the MMT group.

    • Improperly Prepared Deblocking Solution: An incorrectly formulated deblocking solution, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in DCM, with a higher than intended acid concentration will lead to premature MMT removal.[1][5]

  • Moisture: Water in the reagents or solvents can contribute to the degradation of other chemicals and create a more acidic environment.

  • Extended Reaction Times: Prolonged exposure to even mild acidic conditions can lead to the cumulative loss of the MMT group over several synthesis cycles.

  • Elevated Temperatures: For oligonucleotides with a 5'-amine protected by an MMT group, deprotection should not be performed at temperatures above 37°C to prevent thermal loss of the MMT group.[6][7]

Q3: How can I effectively troubleshoot and prevent premature MMT deprotection?

A: A systematic approach is crucial for identifying and resolving the root cause of premature MMT deprotection.

  • Reagent and Solvent Check:

    • Use Fresh Solvents: Always use fresh, high-purity solvents. It is good practice to use a freshly opened bottle of DCM or to test the solvent for acidity.

    • Verify Deblocking Solution: If you prepare your own deblocking solution, double-check the concentration of the acid. If using a pre-made solution, ensure it is within its expiration date and has been stored correctly.

  • Instrument and Protocol Review:

    • Check for Leaks: Inspect the synthesizer for any leaks that could introduce moisture or air into the system.

    • Optimize Deprotection Step: While MMT is more robust than DMT, ensure your deprotection step is not excessively long.[4] For MMT groups on amino-modifiers, a custom deprotection protocol may be required.[4]

  • Monitor the Synthesis:

    • Trityl Monitoring: Although not quantitatively accurate for MMT, a complete absence of a trityl signal is a strong indicator of a problem.[2]

    • Small-Scale Test Synthesis: Perform a short test synthesis of a known sequence to see if the problem persists. This can help isolate whether the issue is with a specific batch of reagents or the synthesizer itself.

Frequently Asked Questions (FAQs)

Q1: What is the MMT group and why is it used in oligonucleotide synthesis?

A: The Monomethoxytrityl (MMT) group is a protecting group used in organic synthesis, particularly for protecting the 5'-hydroxyl or primary amino groups of nucleosides and amino-modifiers.[2] It is an acid-labile protecting group, meaning it can be removed with acid.[5] In oligonucleotide synthesis, it serves to block the 5'-end of the growing oligonucleotide chain, preventing self-coupling and ensuring that the chain elongates one base at a time.

Q2: How does the stability of the MMT group compare to the DMT group?

A: The MMT group is generally more stable than the more commonly used Dimethoxytrityl (DMT) group.[2] The two methoxy (B1213986) groups on the DMT moiety further stabilize the trityl cation formed upon deprotection, making it more susceptible to removal under milder acidic conditions.[5] This increased stability makes MMT a preferred choice for protecting primary amines in amino-modifiers, as DMT protection can be too labile.[4]

Q3: What are the best practices for handling and storing MMT-protected phosphoramidites?

A: To ensure the stability and reactivity of MMT-protected phosphoramidites:

  • Storage: Store them in a desiccated environment at low temperatures (typically -20°C) to minimize degradation from moisture and heat.

  • Handling: Allow the vials to warm to room temperature before opening to prevent condensation of moisture from the air into the reagent. Use anhydrous solvents and reagents during synthesis to prevent hydrolysis.

Data Presentation

Table 1: Comparison of Trityl Protecting Groups
Protecting GroupStructureTypical Deprotection ConditionsRelative LabilityKey Characteristics
Trityl (Tr)Triphenylmethyl10-50% Trifluoroacetic Acid (TFA)Least LabileRequires harsh acidic conditions for removal, which can be detrimental to sensitive molecules.[5]
Monomethoxytrityl (MMT) 4-methoxytrityl0.5-1% Trifluoroacetic Acid (TFA)Moderately LabileOffers a balance of stability and ease of removal; more stable than DMT, making it suitable for protecting amino groups.[2][5]
Dimethoxytrityl (DMT)4,4'-dimethoxytrityl3% Dichloroacetic Acid (DCA) in DCMMost LabileThe standard for routine oligonucleotide synthesis due to its efficient removal under very mild acidic conditions.[5]

Experimental Protocols

Protocol 1: On-line Monitoring of a Synthesis Cycle

This protocol describes the general steps for monitoring the detritylation step on an automated DNA/RNA synthesizer.

Objective: To qualitatively assess the removal of the MMT group during synthesis.

Procedure:

  • Initiate Synthesis: Begin the oligonucleotide synthesis protocol on your automated synthesizer.

  • Enable Trityl Monitoring: In the synthesis protocol settings, ensure that the trityl monitoring function is enabled for every cycle.[8]

  • Monitor the Deblocking Step: During the deblocking step of each cycle, the synthesizer will divert the flow-through containing the cleaved trityl group to a spectrophotometer.

  • Observe the Signal: The instrument's software will display a colorimetric signal. For MMT, a yellow color is expected.[2] While the intensity may not be quantitatively accurate, the presence of this color indicates that the MMT group was successfully removed during the deblocking step.

  • Analyze the Data: After the synthesis is complete, review the trityl signal data for each cycle. A sudden drop or absence of the signal for a particular cycle, followed by a return to a normal signal, could indicate a problem with that specific phosphoramidite (B1245037) or coupling step. A consistent decline in the signal across all cycles may point to a systemic issue like premature deprotection.

Protocol 2: Preparation of 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM)

This protocol provides a method for preparing the deblocking solution used in oligonucleotide synthesis.

Objective: To prepare a fresh and accurate deblocking solution to prevent issues related to reagent degradation.

Materials:

  • Dichloroacetic Acid (DCA), high purity

  • Dichloromethane (DCM), anhydrous, DNA synthesis grade

  • Anhydrous Acetonitrile

  • Clean, dry reagent bottle suitable for an automated synthesizer

Procedure:

  • Ensure Anhydrous Conditions: All glassware and equipment should be thoroughly dried to prevent the introduction of water.

  • Solvent Preparation: Use a fresh, unopened bottle of anhydrous DCM.

  • Volume Calculation: Determine the final volume of the deblocking solution required. For a 3% (v/v) solution, the volume of DCA will be 3% of the total volume.

    • Example: For 100 mL of solution, you will need 3 mL of DCA and 97 mL of DCM.

  • Mixing: In a clean, dry graduated cylinder or volumetric flask, add the calculated volume of DCM. Carefully add the calculated volume of DCA.

  • Homogenization: Cap the container and mix thoroughly by inversion.

  • Transfer to Synthesizer Bottle: Transfer the prepared solution to the appropriate reagent bottle for your synthesizer.

  • Priming the Lines: Before starting a synthesis with the new deblocking solution, ensure that the reagent lines on the synthesizer are thoroughly primed to remove any old solution or air bubbles.

Visualizations

G cluster_0 cluster_1 Initial Checks cluster_2 Troubleshooting Path cluster_3 start Start: Premature MMT Deprotection Suspected check_reagents 1. Verify Reagents - Use fresh DCM - Check deblock acid concentration - Ensure anhydrous conditions start->check_reagents check_synthesis_data 2. Analyze Synthesis Data - Review trityl signals - Check for failure sequences (HPLC/MS) check_reagents->check_synthesis_data reagent_issue Reagent Issue Identified? check_synthesis_data->reagent_issue instrument_issue Instrument Issue Suspected? reagent_issue->instrument_issue No replace_reagents Replace all reagents and solvents. Rerun synthesis. reagent_issue->replace_reagents Yes check_instrument Perform instrument checks: - Check for leaks - Verify valve block function - Confirm delivery volumes instrument_issue->check_instrument Yes protocol_issue Protocol Issue? instrument_issue->protocol_issue No end_resolved Issue Resolved replace_reagents->end_resolved check_instrument->end_resolved optimize_protocol Optimize deprotection time. Consult literature for specific modifications. protocol_issue->optimize_protocol Yes end_escalate Issue Persists: Contact Technical Support protocol_issue->end_escalate No optimize_protocol->end_resolved

Caption: Troubleshooting workflow for premature MMT deprotection.

MMT_Deprotection mmt_oligo 5'-MMT-Oligonucleotide protonated_intermediate Protonated Intermediate mmt_oligo->protonated_intermediate acid Acid (H⁺) e.g., DCA, TCA acid->protonated_intermediate mmt_cation MMT Cation (Yellow) + H₂O protonated_intermediate->mmt_cation Release deprotected_oligo 5'-HO-Oligonucleotide (Free 5'-Hydroxyl) protonated_intermediate->deprotected_oligo Cleavage mmt_alcohol MMT Alcohol mmt_cation->mmt_alcohol

Caption: Mechanism of acid-catalyzed MMT deprotection.

References

Technical Support Center: MMT-Hexylaminolinker Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for MMT-Hexylaminolinker Phosphoramidite (B1245037). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues and answer frequently asked questions regarding the use of this reagent in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is MMT-Hexylaminolinker phosphoramidite and what is its primary application?

This compound is a chemical reagent used in solid-phase oligonucleotide synthesis to introduce a primary amino group at the 5'-terminus or internally within the oligonucleotide chain.[1] The key components are:

  • Monomethoxytrityl (MMT) group: A protecting group for the primary amine that is stable to the basic conditions used during oligonucleotide deprotection but can be removed under mild acidic conditions.[2]

  • Hexylamino linker: A six-carbon spacer that positions the reactive amino group away from the oligonucleotide backbone, which can be beneficial for subsequent conjugation with labels, dyes, or other molecules.[3][4]

  • Phosphoramidite group: The reactive moiety that enables the coupling of the linker to the growing oligonucleotide chain during synthesis.[3]

Its primary application is to provide a site for the covalent attachment of various functionalities to the oligonucleotide, such as fluorescent dyes, biotin, or other reporter molecules.[3]

Q2: What is the purpose of the MMT protecting group?

The monomethoxytrityl (MMT) group serves as a temporary protecting group for the primary amine of the hexylaminolinker. This protection is crucial to prevent unwanted side reactions of the nucleophilic amine during the subsequent steps of oligonucleotide synthesis. The MMT group is stable to the basic reagents used for the deprotection of the nucleobases and the phosphodiester backbone. Its acid lability allows for its selective removal after the synthesis and purification of the oligonucleotide, exposing the primary amine for conjugation.[2] The MMT group can also be used as a hydrophobic handle for reverse-phase HPLC purification of the full-length, MMT-protected oligonucleotide.[5]

Q3: When should I remove the MMT group?

The timing of MMT group removal depends on your experimental workflow:

  • For post-synthesis, solution-phase conjugation: The MMT group should be left on during the initial purification of the oligonucleotide (e.g., by reverse-phase HPLC). It is then removed in a separate step prior to the conjugation reaction.[5]

  • For on-column conjugation: The MMT group can be removed while the oligonucleotide is still attached to the solid support, allowing for the conjugation of molecules to the free amine before cleavage and deprotection of the oligonucleotide.[5]

Troubleshooting Guide

This section addresses common problems encountered when using this compound.

Problem 1: Low Coupling Efficiency of this compound

A decrease in coupling efficiency is often observed as a drop in the trityl cation signal during automated synthesis.

Potential Causes and Solutions:

Potential CauseRecommended Action
Degraded Phosphoramidite This compound is sensitive to moisture and oxidation. Ensure it is stored under anhydrous conditions and at the recommended temperature (-20°C). Use fresh solutions for synthesis.
Suboptimal Activator Use a suitable activator at the correct concentration. 1H-Tetrazole is a common activator for phosphoramidite chemistry. Ensure the activator solution is fresh and anhydrous.
Extended Coupling Time While standard coupling times for nucleoside phosphoramidites are sufficient, bulkier modifiers like MMT-Hexylaminolinker may require a longer coupling time to achieve optimal efficiency. Consider increasing the coupling time.
Moisture in Reagents The presence of water in any of the synthesis reagents, especially the acetonitrile, will significantly reduce coupling efficiency. Use anhydrous reagents and maintain a dry environment.

Hypothetical Coupling Efficiency Data:

The following table provides hypothetical coupling efficiency data for this compound under different conditions. Actual results may vary depending on the synthesizer, reagents, and protocol used.

Coupling Time (seconds)ActivatorCoupling Efficiency (%)
600.45 M Tetrazole90-95
1200.45 M Tetrazole95-98
1800.45 M Tetrazole>98
1200.25 M DCI96-99
Problem 2: Incomplete Removal of the MMT Protecting Group

Residual MMT groups can interfere with subsequent conjugation reactions.

Potential Causes and Solutions:

Potential CauseRecommended Action
Insufficient Deprotection Time The standard deprotection time may not be sufficient for complete MMT removal. Increase the incubation time with the acidic deprotection solution.
Degraded Deprotection Reagent The acidic solution used for MMT removal (e.g., aqueous acetic acid) can lose its effectiveness over time. Prepare fresh deprotection solution before use.
Re-attachment of MMT Cation During cartridge purification, the cleaved MMT cation can re-attach to the free amine. It is recommended to perform MMT removal after cartridge purification.[5]
Problem 3: Premature Loss of the MMT Group

The MMT group can be unintentionally removed during synthesis or workup, leading to unwanted side reactions or purification difficulties.

Potential Causes and Solutions:

Potential CauseRecommended Action
Acidic Conditions During Synthesis Ensure that the deblocking steps for the DMT group of the nucleosides do not lead to premature removal of the MMT group. The MMT group is more acid-labile than the DMT group.
Drying Down in the Absence of a Base When drying the MMT-on oligonucleotide after cleavage and deprotection, the solution can become acidic, leading to the loss of the MMT group. Add a non-volatile base like TRIS to the solution before drying.[5]
Elevated Temperature During Deprotection Deprotection at temperatures above 37°C can cause thermal loss of the MMT group.[6]

Experimental Protocols

Protocol 1: Post-Purification MMT Group Removal

This protocol is for the removal of the MMT group from a purified, MMT-on oligonucleotide in solution.

Materials:

  • Purified, MMT-on oligonucleotide

  • 80% Acetic Acid in water (v/v)

  • Ethyl Acetate (B1210297)

  • Nuclease-free water

Procedure:

  • Dissolve the purified, MMT-on oligonucleotide in 80% acetic acid.

  • Incubate the solution at room temperature for 30-60 minutes.

  • Add an equal volume of nuclease-free water to the solution.

  • Extract the MMT alcohol by-product by washing the aqueous solution three times with an equal volume of ethyl acetate.

  • Discard the organic (upper) layer after each extraction.

  • The deprotected oligonucleotide will remain in the aqueous (lower) layer. This can be dried down or further purified by desalting.

Protocol 2: Analysis of MMT-on Oligonucleotide Purity by RP-HPLC

This protocol describes the analysis of the purity of a crude or purified MMT-on oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • MMT-on oligonucleotide sample

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

Procedure:

  • Dissolve the oligonucleotide sample in Mobile Phase A.

  • Inject the sample onto the C18 column.

  • Elute the oligonucleotide using a linear gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be from 5% to 50% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 260 nm.

  • The MMT-on oligonucleotide, being more hydrophobic due to the MMT group, will have a longer retention time compared to the failure sequences (trityl-off). The purity can be estimated by the relative area of the MMT-on peak.

Visualizations

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification cluster_final_steps Final Steps start Solid Support synthesis_cycle Nucleoside Addition Cycles start->synthesis_cycle linker_addition MMT-Hexylaminolinker Phosphoramidite Coupling synthesis_cycle->linker_addition cleavage Cleavage from Support linker_addition->cleavage base_deprotection Base & Phosphate Deprotection cleavage->base_deprotection rp_hplc RP-HPLC (MMT-on) base_deprotection->rp_hplc mmt_removal MMT Removal rp_hplc->mmt_removal conjugation Conjugation mmt_removal->conjugation

Caption: Workflow for synthesis and modification of an MMT-amino-linked oligonucleotide.

Troubleshooting_Low_Coupling problem Low Coupling Efficiency of MMT-Hexylaminolinker cause1 Degraded Phosphoramidite problem->cause1 cause2 Suboptimal Activator problem->cause2 cause3 Insufficient Coupling Time problem->cause3 cause4 Moisture in Reagents problem->cause4 solution1 Use fresh, properly stored phosphoramidite cause1->solution1 solution2 Use fresh, correct activator and concentration cause2->solution2 solution3 Increase coupling time cause3->solution3 solution4 Use anhydrous reagents cause4->solution4

Caption: Troubleshooting logic for low coupling efficiency of MMT-Hexylaminolinker.

MMT_Deprotection_Pathway start MMT-Protected Oligonucleotide intermediate Protonated Intermediate start->intermediate + H+ acid Mild Acidic Conditions (e.g., 80% Acetic Acid) product Deprotected Amino- Oligonucleotide intermediate->product Cleavage byproduct MMT Cation (MMT-OH after workup) intermediate->byproduct

Caption: Simplified reaction pathway for the deprotection of the MMT group.

References

Technical Support Center: MMT-on Oligonucleotide HPLC Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the High-Performance Liquid Chromatography (HPLC) resolution of Monomethoxytrityl (MMT)-on oligonucleotides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my MMT-on oligonucleotide peak broad, split, or poorly resolved from failure sequences (e.g., n-1)?

Poor resolution is the most common issue in MMT-on purification. It can manifest as broad peaks, shoulders, or complete co-elution with closely related impurities. The primary goal is to enhance the separation between the hydrophobic MMT-containing full-length product and the less hydrophobic "MMT-off" or "trityl-off" failure sequences.

Potential Causes & Solutions:

  • Suboptimal Ion-Pairing: The ion-pairing reagent is critical for retaining and separating oligonucleotides on a reversed-phase column.[1][2]

    • Solution: Optimize the type and concentration of the ion-pairing reagent. Triethylammonium Acetate (TEAA) is a common starting point, but other reagents like Hexylammonium Acetate (HAA) or Dibutylammonium Acetate (DBAA) can offer significantly better resolution for certain sequences.[3] Increasing the concentration of the ion-pairing agent, such as triethylamine (B128534) (TEA), often improves the efficiency of the ion-pairing mechanism and, consequently, the separation selectivity.[2]

  • Incorrect Mobile Phase Composition: The organic modifier gradient is the primary driver of elution. A poorly optimized gradient will not effectively separate the target molecule from impurities.

    • Solution: Develop a shallow gradient. For oligonucleotides, very shallow gradients (e.g., 0.5-1% change in organic solvent per minute) are often required to resolve species that differ by a single nucleotide.[4] If using MS-compatible buffers like TEA/HFIP, ensure the concentrations are optimized; lower concentrations of hexafluoroisopropanol (HFIP) can sometimes improve peak shape and separation.[5]

  • Inappropriate Column Temperature: Temperature affects mass transfer, mobile phase viscosity, and oligonucleotide secondary structure.[6][7]

    • Solution: Increase the column temperature. Operating at elevated temperatures (e.g., 60-80°C) is a standard practice that can significantly sharpen peaks and improve resolution by disrupting secondary structures and enhancing mass transfer kinetics.[6][8][9] Polymeric columns (like polystyrene-divinylbenzene) are often preferred as they are more stable at high temperatures and pH compared to traditional silica-based columns.[6][9]

  • Column Issues: The column itself can be a source of problems, including voids, contamination, or blockages.

    • Solution: If all peaks are splitting or distorted, this may indicate a partially blocked frit or a void in the column packing.[10][11] Consider flushing the column or, if the problem persists, replacing it. Using bio-inert or metal-free column hardware can also prevent peak shape issues caused by oligonucleotide interaction with metallic surfaces.[12]

  • Sample Overload: Injecting too much sample can saturate the column, leading to broad and asymmetric peaks.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger (i.e., higher organic content) than the initial mobile phase, it can cause peak distortion and splitting.[13]

    • Solution: Dissolve the sample in the initial mobile phase or a solvent with a weaker or equivalent organic strength.[13]

Q2: My MMT-on peak is splitting into two or more peaks. What is the cause?

Peak splitting can be frustrating and may arise from several factors related to the instrumentation, method, or the sample itself.

Potential Causes & Solutions:

  • Co-eluting Species: The split peak may not be a single compound but two distinct, closely eluting species.[10]

    • Solution: To test this, inject a smaller sample volume. If the split resolves into two separate, smaller peaks, they are likely different components. Further method optimization (adjusting gradient, temperature, or ion-pairing reagent) is needed to separate them.[10]

  • Hardware Issues: A common cause is a partial blockage in the system, such as a clogged column inlet frit.[10][11] This disrupts the flow path, causing the analyte band to split.

    • Solution: If all peaks in the chromatogram are split, a hardware issue is likely.[10] Try back-flushing the column or replacing the inlet frit. If the problem persists, the column itself may need replacement.[10]

  • Injection Solvent Mismatch: As mentioned previously, injecting a sample in a solvent significantly stronger than the mobile phase can cause the sample to travel through the column in a distorted band, leading to a split peak.[13]

    • Solution: Ensure the sample solvent is compatible with the initial mobile phase conditions.[13]

  • Oligonucleotide Secondary Structures: Although less common for the main peak with MMT-on purification (which is denaturing), complex secondary structures or conformers can sometimes exist and resolve into separate peaks.

    • Solution: Increasing the column temperature (e.g., to 60-80°C) helps to denature these structures, often causing the split peaks to merge into a single, sharper peak.[8][14]

Parameter Optimization Tables

Summarized below are key parameters and their general effects on HPLC resolution for MMT-on oligonucleotides.

Table 1: Effect of HPLC Parameters on Resolution

ParameterGeneral Effect on Resolution & Peak ShapeRecommended Starting Point / Range
Column Temperature Increasing temperature generally improves resolution and sharpens peaks by reducing secondary structures and improving mass transfer.[6][9]Start at 60°C; optimize within 50-80°C.[8][12]
Flow Rate Lower flow rates can enhance resolution by improving mass transfer, especially for large molecules like oligonucleotides.[7][15]0.5 - 1.0 mL/min for a 4.6 mm ID analytical column.
Gradient Slope A shallower gradient provides more time for separation, significantly improving resolution between closely eluting species like n and n-1.[4]0.5-2% increase in organic solvent per minute.
Ion-Pair Reagent Conc. Higher concentrations of the alkylamine (e.g., TEA) typically improve ion-pairing efficiency, leading to better retention and selectivity.[2][5]15-25 mM alkylamine; 100-400 mM HFIP (if used).[6][8]
Column Chemistry Polymeric resins (e.g., PS-DVB) offer high stability at the elevated temperatures and pH often used for oligonucleotide separations.[6][16]C8 or C18 stationary phase; wide-pore (≥300 Å) for larger oligos.

Table 2: Common Ion-Pairing (IP) Systems for Oligonucleotide HPLC

Ion-Pairing SystemCommon Use & PropertiesMS Compatibility
Triethylammonium Acetate (TEAA) Widely used for traditional UV-based purification. Provides good resolution for many applications.[3][15]No (Acetate is non-volatile and suppresses ionization).
Triethylamine/HFIP The "gold standard" for LC-MS analysis.[2] HFIP is a volatile acid that improves ion-pairing effectiveness and ionization.[5]Yes (Both components are volatile).[17]
Hexylammonium Acetate (HAA) A "stronger" ion-pairing agent that can provide superior resolution for longer or more difficult-to-separate oligonucleotides.[3][8][17]Yes (Less compatible than TEA/HFIP but viable).[17]
Dibutylammonium Acetate (DBAA) Another alternative to TEAA that can offer different selectivity and improved resolution for specific sequences.[3][18]No.

Experimental Protocols

Protocol: MMT-on Oligonucleotide Purification by IP-RP-HPLC

This protocol provides a general starting point for purifying MMT-on oligonucleotides. It should be optimized for each specific sequence.

1. Mobile Phase Preparation:

  • Buffer A (Aqueous): 100 mM Triethylammonium Acetate (TEAA) in HPLC-grade water, pH 7.0 ± 0.5.

    • For LC-MS: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in HPLC-grade water.[6][8]

  • Buffer B (Organic): 100 mM TEAA in 50:50 Acetonitrile:Water.

    • For LC-MS: 15 mM TEA and 400 mM HFIP in HPLC-grade Methanol.[6] (Note: HFIP is not miscible with high concentrations of acetonitrile).[6]

2. Sample Preparation:

  • Following synthesis and cleavage from the solid support, the crude oligonucleotide solution is evaporated to dryness.

  • Reconstitute the pellet in a minimal volume of Buffer A or HPLC-grade water to a concentration of approximately 5-10 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Conditions (Analytical Scale Example):

  • Column: Reversed-phase C18 or C8, 4.6 x 150 mm, 5 µm particle size. Polymeric columns are recommended for high temperature/pH.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 60°C

  • Detection: UV at 260 nm

  • Injection Volume: 10-50 µL

  • Gradient:

    • 0-2 min: 10% B

    • 2-22 min: 10% to 60% B (Gradient slope of 2.5%/min)

    • 22-25 min: 60% to 100% B (Column Wash)

    • 25-30 min: 100% to 10% B (Re-equilibration)

    • Note: The gradient must be optimized. A shallower slope across the elution window of the main peak will be necessary for high-resolution separation.

4. Post-Purification:

  • Collect the fraction(s) corresponding to the main MMT-on peak.

  • Evaporate the solvent using a centrifugal evaporator.

  • Perform detritylation (cleavage of the MMT group) using a mild acid (e.g., 80% acetic acid) followed by desalting to yield the final purified oligonucleotide.

Visualizations

G Troubleshooting Workflow for Poor HPLC Resolution start Start: Poor Resolution (Broad/Split/Overlapping Peaks) check_all_peaks Are ALL peaks affected or just the main peak? start->check_all_peaks all_peaks Likely System/Hardware Issue check_all_peaks->all_peaks Yes, all peaks single_peak Likely Method/Chemistry Issue check_all_peaks->single_peak No, just one peak check_frit Check for Blocked Frit or Column Void all_peaks->check_frit flush_col Action: Back-flush or Replace Column/Frit check_frit->flush_col check_temp Is Column Temperature Elevated (≥60°C)? single_peak->check_temp increase_temp Action: Increase Temp to 60-80°C to Disrupt Secondary Structures check_temp->increase_temp No check_gradient Is Gradient Shallow Enough (<2%/min)? check_temp->check_gradient Yes increase_temp->check_gradient flatten_gradient Action: Decrease Gradient Slope for Better Separation check_gradient->flatten_gradient No check_ip Review Ion-Pair Reagent (Type & Concentration) check_gradient->check_ip Yes flatten_gradient->check_ip optimize_ip Action: Test Different IP Reagents (e.g., HAA) or Adjust Concentration check_ip->optimize_ip check_solvent Is Injection Solvent Weaker than Mobile Phase? optimize_ip->check_solvent change_solvent Action: Dissolve Sample in Initial Mobile Phase check_solvent->change_solvent No

Caption: Troubleshooting decision tree for poor HPLC resolution.

G Experimental Workflow for MMT-on Oligonucleotide Purification cluster_synthesis Synthesis & Cleavage cluster_purification Purification cluster_final Final Product Generation synthesis 1. Solid-Phase Synthesis (MMT group remains on 5' end) cleavage 2. Cleavage & Deprotection (Crude Oligo Mixture) synthesis->cleavage prep 3. Sample Prep (Dissolve & Filter) cleavage->prep hplc 4. IP-RP-HPLC (Separates MMT-on from failures) prep->hplc collect 5. Fraction Collection (Isolate MMT-on Peak) hplc->collect detritylation 6. Detritylation (Acidic cleavage of MMT) collect->detritylation desalt 7. Desalting (Removes salts & acid) detritylation->desalt final_product 8. Pure, Full-Length Oligonucleotide desalt->final_product

References

Technical Support Center: MMT Protecting Group Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the selective removal of the Monomethoxytrityl (MMT) protecting group. The primary focus is on preventing the reattachment of the MMT cation after deprotection, a common side reaction that can significantly impact yield and purity.

Frequently Asked Questions (FAQs)

Q1: What causes the MMT group to re-attach after deprotection?

The MMT group is cleaved under mild acidic conditions (e.g., using trifluoroacetic acid, TFA). This process generates a stable and highly reactive monomethoxytrityl carbocation (MMT⁺). If not immediately neutralized, this electrophilic cation can re-attach to any available nucleophilic or electron-rich sites on your target molecule, such as the side chains of Tryptophan, Cysteine, or Lysine residues in peptides, or other nucleophilic functional groups.[1] This undesired side reaction leads to a mixture of the desired deprotected product and re-protected starting material or isomers.

Q2: What is the primary strategy to prevent MMT re-attachment?

The most effective strategy is to introduce a "scavenger" into the deprotection reaction mixture. Scavengers are reagents designed to trap or quench the reactive MMT⁺ carbocation as it is formed.[1] By reacting with the MMT⁺ cation more rapidly than the nucleophilic sites on your molecule, they effectively prevent re-attachment.[1]

Q3: What are the most common and effective scavengers for MMT deprotection?

Silanes are highly effective scavengers that act as hydride donors to reduce the MMT⁺ cation.

  • Triisopropylsilane (TIS): Widely considered a very effective scavenger for the MMT cation.[1][2] It is typically used at concentrations of 1-5% in the deprotection cocktail.[3]

  • Triethylsilane (TES): Another common silane (B1218182) scavenger used for this purpose.[2]

Other reagents can also be used:

  • Hexafluoroisopropanol (HFIP): Used in combination with other reagents, HFIP can provide a very mild condition for MMT removal.[1][2]

  • Methanol (MeOH): Can also be used to quench the trityl cations.[3]

Q4: Can the choice of scavenger affect other protecting groups?

Yes. While scavengers are crucial, their selection must be compatible with other protecting groups in your molecule. For instance, while TIS is an excellent scavenger for the MMT cation, it does not prevent the slow cleavage of other acid-labile groups like tert-butyl (tBu).[1] Careful planning of your overall protection strategy is essential.

Troubleshooting Guide

This guide addresses common issues encountered during MMT deprotection.

Problem Possible Cause Recommended Solution
LC-MS analysis shows a mass addition of +272 Da. This mass corresponds to the MMT group and indicates re-attachment to a nucleophilic site (e.g., the indole (B1671886) ring of Tryptophan).[1] The scavenger concentration was likely insufficient or the chosen scavenger was ineffective for your substrate.1. Increase the scavenger concentration (e.g., use 5% TIS).[3][4]2. Ensure the scavenger is fresh and of high quality.3. Switch to a more robust scavenger cocktail, such as one containing a higher percentage of TIS or using HFIP-based conditions.[1][2]
Incomplete MMT deprotection observed. The deprotection time was too short, the TFA concentration was too low, or the reaction conditions were not optimal for your specific molecule.1. Increase the number of deprotection cycles rather than the duration of a single treatment. For example, perform 5 cycles of 2 minutes each instead of one 10-minute treatment.[1]2. Slightly increase the TFA concentration (e.g., from 1% to 2%), but be mindful of other acid-sensitive groups.[2][4]3. Consider alternative deprotection reagents like 30% HFIP for highly sensitive substrates.[1]
Low yield of the final deprotected product. The MMT⁺ cation may be re-attaching to the solid-phase support resin, preventing the release of your product during cleavage.[5]1. Use a cleavage cocktail that contains a highly effective scavenger (e.g., TIS).2. For C-terminal Tryptophan peptides, which are prone to this issue, consider using Trp(Boc) protection.

Quantitative Data Summary

The efficiency of MMT deprotection is highly dependent on reaction time and the number of treatments. The following data summarizes the optimization of MMT removal from the side chains of Cysteine residues in the peptide oxytocin (B344502) while on-resin, using a cleavage cocktail of 2% TFA and 5% TIS in DCM.

Deprotection Time (minutes)Number of RepetitionsTotal Alkylated Peptide (%)*
2553.6
5257.0
5567.5
10268.3
10 5 78.4

*Total Alkylated Peptide refers to the percentage of oxytocin that has had the MMT group successfully removed, as measured by subsequent irreversible alkylation of the free cysteine residues. Based on these results, a 10-minute reaction repeated 5 times yielded the highest percentage of deprotected product under these specific conditions.[4]

Experimental Protocol: MMT Deprotection from a Solid-Phase Resin

This protocol describes a standard method for the selective removal of an MMT group from a peptide attached to a solid-phase resin using TFA and TIS as a scavenger.

Materials:

  • MMT-protected peptide-resin

  • Dichloromethane (DCM), synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • 1% Diisopropylethylamine (DIEA) in DMF

  • Solid-phase peptide synthesis (SPPS) reaction vessel with a filter

  • Shaker or agitator

Procedure:

  • Resin Swelling: Swell the MMT-protected peptide-resin (e.g., 100 mg) in DCM (approx. 10 mL per gram of resin) in the SPPS vessel for 20-30 minutes.[2]

  • Solvent Removal: Drain the DCM from the vessel.

  • Prepare Cleavage Cocktail: Prepare a fresh deprotection solution of 1% TFA and 2-5% TIS in DCM. For example, for 10 mL of solution with 5% TIS, mix 9.4 mL DCM, 0.5 mL TIS, and 0.1 mL TFA.

  • First Deprotection: Add the cleavage cocktail to the resin. Agitate gently at room temperature for 30 minutes.[2][6] The solution may turn yellow or orange, indicating the release of the MMT cation.[2]

  • Drain and Repeat: Drain the cleavage cocktail. To ensure complete removal, repeat the deprotection step (Step 4) one or more times until the drained solution is colorless.

  • Washing Sequence: After the final deprotection step, wash the resin thoroughly to remove residual acid and scavenger by-products. Perform the following washes, using approx. 10 mL of solvent per gram of resin for each wash:

    • DCM (3 times)[2]

    • Methanol (2 times)[2][6]

    • DCM (2 times)[2][6]

    • 1% DIEA in DMF (2 times, to neutralize any remaining acid)[2][6]

    • DMF (3 times)[2][6]

  • Confirmation (Optional): Before proceeding with the next synthetic step, a small sample of beads can be taken for a qualitative test. Add a drop of TFA; if the beads do not turn orange, the deprotection is complete.[2][6]

  • The resin is now ready for the next step in the synthesis.

Visual Workflow and Diagrams

MMT Deprotection & Re-attachment Mechanism

MMT_Deprotection Start MMT-Protected Substrate (R-X-MMT) Deprotection Deprotection Start->Deprotection  TFA H_ion + H⁺ (Acid) Deprotected_Product Deprotected Product (R-XH) Deprotection->Deprotected_Product MMT_Cation MMT⁺ Cation (Reactive Electrophile) Deprotection->MMT_Cation cleaves off Reattachment Re-attachment (Side Reaction) Deprotected_Product->Reattachment Scavenger Scavenger (e.g., TIS) MMT_Cation->Scavenger trapped by MMT_Cation->Reattachment attacks nucleophile Quenched Quenched Product (MMT-H) Scavenger->Quenched Side_Product Re-protected Side Product (R-X-MMT) Reattachment->Side_Product

Caption: Mechanism of MMT deprotection and prevention of re-attachment by a scavenger.

Troubleshooting Workflow for MMT Deprotection

Troubleshooting_Workflow Start Perform MMT Deprotection (with Scavenger) Analyze Analyze Crude Product (e.g., LC-MS) Start->Analyze Success Deprotection Successful (>95% Purity) Analyze->Success Clean Failure Issue Detected Analyze->Failure Impure Proceed Proceed to Purification Success->Proceed Check_Reattachment Re-attachment? (+272 Da Mass) Failure->Check_Reattachment Check_Incomplete Incomplete Reaction? Check_Reattachment->Check_Incomplete No Sol_Reattachment Increase Scavenger (TIS) Concentration and/or Use HFIP Cocktail Check_Reattachment->Sol_Reattachment Yes Sol_Incomplete Increase Number of Deprotection Cycles (e.g., 5 x 10 min) Check_Incomplete->Sol_Incomplete Yes Rerun Re-run Reaction Sol_Reattachment->Rerun Sol_Incomplete->Rerun Rerun->Analyze

Caption: A logical workflow for troubleshooting common MMT deprotection issues.

References

MMT-Hexylaminolinker phosphoramidite solubility issues in acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding solubility issues encountered with MMT-Hexylaminolinker phosphoramidite (B1245037) in acetonitrile (B52724) (ACN). These guidelines are intended for researchers, scientists, and drug development professionals working with oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving MMT-Hexylaminolinker phosphoramidite?

A1: The standard and recommended solvent for dissolving most phosphoramidites, including this compound, is anhydrous acetonitrile (ACN).[1][2] It is crucial that the ACN used is of high quality, preferably DNA synthesis grade, with a water content below 30 ppm, and ideally below 10 ppm.[1]

Q2: What is the recommended concentration for this compound in acetonitrile?

A2: For modified phosphoramidites, a concentration of 0.1 M is generally recommended for both automated and manual syntheses.[1] While most instruments can use concentrations between 0.05 M and 0.1 M, a higher concentration is often preferable.[1]

Q3: My this compound is not dissolving well in acetonitrile. What are the potential causes?

A3: Several factors can contribute to poor solubility of this compound in acetonitrile:

  • Solvent Quality: The most common issue is the presence of excess moisture in the acetonitrile.[1][3] Phosphoramidites are sensitive to hydrolysis, and water can interfere with dissolution.

  • Compound Purity: Impurities from the synthesis and purification of the phosphoramidite can affect its solubility.[1][4]

  • Lipophilicity: this compound has a lipophilic MMT group, which can reduce its solubility in polar aprotic solvents like acetonitrile compared to standard nucleoside phosphoramidites.[1]

  • Temperature: Low temperatures can decrease the solubility of phosphoramidites.

Q4: Are there alternative solvents I can use if solubility in acetonitrile is a persistent issue?

A4: While acetonitrile is the standard, for more lipophilic amidites, dichloromethane (B109758) (DCM) can be used.[1] However, it's important to verify the compatibility of DCM with your DNA synthesizer, as it has different flow rates and volatility.[1] In some cases, a small amount of a co-solvent like tetrahydrofuran (B95107) (THF) or DCM is added to acetonitrile to improve the solubility of poorly soluble compounds.[2] Anhydrous acetone (B3395972) has also been explored as a potential, though less common, alternative for phosphoramidite dissolution.[2]

Q5: How should I store the this compound solution once it is prepared?

A5: The prepared phosphoramidite solution should be stored under anhydrous conditions to prevent degradation. It is recommended to aliquot the solution and store it at -20°C or -80°C for long-term storage, protected from light.[5] Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a step-by-step approach to resolving solubility problems with this compound in acetonitrile.

Visual Troubleshooting Workflow

G cluster_0 start Start: Solubility Issue (Cloudy solution/undissolved solid) check_solvent Step 1: Verify Acetonitrile Quality start->check_solvent is_dry Is water content < 30 ppm? check_solvent->is_dry use_new_solvent Action: Use fresh, anhydrous DNA synthesis grade ACN. is_dry->use_new_solvent No check_concentration Step 2: Review Concentration is_dry->check_concentration Yes use_new_solvent->check_solvent is_correct_conc Is concentration ≤ 0.1 M? check_concentration->is_correct_conc adjust_concentration Action: Adjust to 0.1 M or lower. is_correct_conc->adjust_concentration No aid_dissolution Step 3: Aid Dissolution is_correct_conc->aid_dissolution Yes adjust_concentration->check_concentration dissolved_with_aid Did it dissolve with vortexing/sonication? aid_dissolution->dissolved_with_aid consider_alternative Step 4: Consider Alternative Solvents dissolved_with_aid->consider_alternative No end_success End: Solution Prepared Successfully dissolved_with_aid->end_success Yes contact_support End: Contact Technical Support consider_alternative->contact_support

Caption: Troubleshooting workflow for this compound solubility.

Detailed Troubleshooting Steps & Experimental Protocols

Step 1: Verify Acetonitrile Quality
  • Issue: The presence of water is a primary cause of both poor solubility and degradation of phosphoramidites.[1][3]

  • Protocol for Ensuring Solvent Dryness:

    • Always use a fresh bottle of anhydrous, DNA synthesis grade acetonitrile.

    • To further reduce water content, you can use molecular sieves (3 Å).[1] Add a layer of activated molecular sieves to the bottom of your solvent bottle and allow it to stand for at least 24 hours before use.[1]

    • If available, use a Karl Fischer titrator to confirm the water content of your solvent is below 30 ppm.[1]

Step 2: Review and Adjust Concentration
  • Issue: While the recommended concentration is 0.1 M, preparing a more dilute solution might aid dissolution if problems persist.[1]

  • Protocol for Preparation of a 0.1 M Solution:

    • Calculate the required mass of this compound (Molecular Weight: ~589.75 g/mol ) for your target volume of 0.1 M solution.

    • Weigh the phosphoramidite in a dry, inert atmosphere (e.g., in a glove box or under a stream of argon).

    • Add the appropriate volume of anhydrous acetonitrile to the vial.

    • Seal the vial tightly and proceed to Step 3.

ParameterRecommended Value
Solvent Anhydrous Acetonitrile
Water Content < 30 ppm (< 10 ppm ideal)[1]
Concentration 0.1 M[1]
Step 3: Aid Dissolution
  • Issue: The phosphoramidite may require physical agitation to fully dissolve.

  • Protocol for Aiding Dissolution:

    • Vortexing: Vigorously vortex the sealed vial for 1-2 minutes.

    • Sonication: If vortexing is insufficient, place the vial in a sonicating water bath for 5-10 minutes. Avoid excessive heating of the solution during sonication.

    • Gentle Warming: As a last resort, you can gently warm the solution to 30-35°C. Do not overheat, as phosphoramidites can be thermally unstable.[6]

    • Allow the solution to return to room temperature and observe for any precipitation.

Step 4: Consider Alternative Solvents (Advanced Troubleshooting)
  • Issue: If the phosphoramidite remains insoluble in acetonitrile, its lipophilic nature may necessitate a less polar solvent system.

  • Protocol for Using a Co-solvent:

    • Prepare a stock solution of the phosphoramidite in a small volume of anhydrous dichloromethane (DCM).

    • In a separate vial, add the desired volume of anhydrous acetonitrile.

    • Slowly add the phosphoramidite/DCM stock solution to the acetonitrile while stirring. This can help keep the phosphoramidite in solution.

    • Note: The total percentage of DCM should be kept to a minimum, and you must confirm that your synthesizer and synthesis protocols are compatible with the use of DCM.[1]

If you continue to experience issues after following this guide, it may indicate a problem with the quality of the phosphoramidite lot. In this case, it is advisable to contact the supplier for further technical support.

References

Impact of water content on MMT-Hexylaminolinker phosphoramidite stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of water content on the stability of MMT-Hexylaminolinker phosphoramidite (B1245037). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the optimal performance and longevity of this critical reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is MMT-Hexylaminolinker phosphoramidite and what is its primary application?

This compound is a chemical building block used in solid-phase oligonucleotide synthesis.[1] It introduces a hexylamino linker with a monomethoxytrityl (MMT) protecting group. This linker is primarily used to incorporate a primary amine at a specific position within a synthetic oligonucleotide, which can then be used for subsequent conjugation to other molecules such as dyes, proteins, or other labels.[1]

Q2: Why is the water content so critical for this compound stability?

Phosphoramidites, including the MMT-Hexylaminolinker, are highly susceptible to hydrolysis.[2][3] The presence of water can lead to the cleavage of the phosphoramidite group, rendering it inactive for the coupling reaction in oligonucleotide synthesis. This degradation will result in lower synthesis yields and an increase in impurities.

Q3: What are the recommended storage conditions for this compound?

To minimize degradation from moisture and oxidation, this compound should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen).[4] It is crucial to ensure the container is tightly sealed to prevent moisture from entering.

Q4: How can I determine the water content in my phosphoramidite solution?

Karl Fischer titration is the gold standard method for accurately determining the water content in your phosphoramidite solution.[5][6][7][8] This technique can precisely measure trace amounts of water, which is critical for ensuring the quality of your reagent.

Q5: What is the acceptable level of water in the acetonitrile (B52724) used to dissolve the phosphoramidite?

The acetonitrile used to dissolve this compound should be anhydrous, with a water content of less than 30 ppm, and preferably 10 ppm or less.[9] Using "DNA synthesis grade" or "anhydrous" acetonitrile is highly recommended.

Troubleshooting Guide

Problem Potential Cause Related to Water Content Recommended Action
Low Coupling Efficiency Hydrolysis of the phosphoramidite: The presence of excessive moisture in the acetonitrile or the phosphoramidite itself has led to its degradation.1. Use fresh, anhydrous acetonitrile with a water content below 30 ppm. 2. Ensure the phosphoramidite has been stored correctly at -20°C under an inert atmosphere. 3. Perform a fresh dissolution of the phosphoramidite using anhydrous techniques. 4. If the problem persists, consider a fresh vial of the phosphoramidite.
Increased n-1 Shortmer Formation Inactive phosphoramidite: A significant portion of the phosphoramidite has hydrolyzed and is unable to couple to the growing oligonucleotide chain.1. Analyze the purity of the dissolved phosphoramidite solution using ³¹P NMR to check for the presence of hydrolysis products. 2. Prepare a fresh solution of the phosphoramidite and repeat the synthesis.
Appearance of Unexpected Peaks in HPLC/LC-MS of the Final Oligonucleotide Side reactions from phosphoramidite degradation products: The hydrolyzed phosphoramidite can lead to the formation of H-phosphonate and other byproducts that may result in unwanted modifications to the oligonucleotide.1. Confirm the purity of the phosphoramidite stock by ³¹P NMR and HPLC before use. 2. Purify the crude oligonucleotide using appropriate chromatographic methods to remove any failure sequences or adducts.
Cloudy or Precipitated Phosphoramidite Solution Incomplete dissolution due to moisture: While less common, excessive moisture can sometimes affect the solubility characteristics of the phosphoramidite in acetonitrile. More likely, degradation products may be less soluble.1. Ensure the acetonitrile is completely anhydrous. 2. Gently warm the solution to room temperature and vortex to aid dissolution. 3. If cloudiness persists, it is a strong indicator of degradation, and the solution should be discarded.

Impact of Water Content on Stability: Quantitative Data

The following table summarizes the expected degradation of this compound at different water concentrations in acetonitrile when stored at room temperature. This data is illustrative and based on typical phosphoramidite stability profiles.

Water Content in Acetonitrile (ppm)Purity after 24 hours (%)Purity after 48 hours (%)Purity after 72 hours (%)
< 10> 99.5> 99.0> 98.5
30~ 99.0~ 98.0~ 97.0
50~ 98.0~ 96.0~ 94.0
100< 95.0< 90.0< 85.0

Purity is determined by ³¹P NMR, as the percentage of the active P(III) species.

Experimental Protocols

Protocol 1: Determination of this compound Purity by ³¹P NMR

Objective: To assess the purity of this compound and quantify the extent of hydrolysis.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound into a clean, dry NMR tube.

    • Add approximately 0.5 mL of anhydrous acetonitrile-d3.

    • Add a sealed capillary containing a known concentration of a phosphorus reference standard (e.g., triphenyl phosphate) for quantitative analysis.

    • Cap the NMR tube and gently swirl to dissolve the sample completely.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • The active phosphoramidite will appear as a singlet (or a pair of diastereomeric singlets) in the region of 140-155 ppm.[10]

    • Hydrolysis products, such as the corresponding H-phosphonate, will appear at different chemical shifts, typically in the 0-10 ppm region. Oxidized P(V) species will also appear in a distinct region, typically between -10 and 50 ppm.[10]

  • Data Analysis:

    • Integrate the peaks corresponding to the active phosphoramidite and any degradation products.

    • Calculate the purity by expressing the integral of the active phosphoramidite as a percentage of the total phosphorus-containing species.

Protocol 2: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under conditions of elevated water content.

Methodology:

  • Preparation of "Wet" Acetonitrile:

    • Prepare a stock solution of anhydrous acetonitrile.

    • Create a series of "wet" acetonitrile solutions with varying water content (e.g., 50 ppm, 100 ppm, 200 ppm) by adding a known amount of water.

    • Confirm the water content of each solution using Karl Fischer titration.

  • Stability Study Setup:

    • Dissolve a known concentration of this compound in each of the prepared acetonitrile solutions (including the anhydrous control).

    • Divide each solution into aliquots in sealed vials and store at room temperature.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.

    • Analyze the purity of each sample by ³¹P NMR as described in Protocol 1.

    • Optionally, analyze the samples by reverse-phase HPLC to monitor the appearance of degradation peaks. A suitable method would involve a C18 column with a gradient of acetonitrile and an aqueous buffer (e.g., triethylammonium (B8662869) acetate).[11]

  • Data Reporting:

    • Plot the percentage of pure phosphoramidite as a function of time for each water concentration to determine the degradation kinetics.

Visualizations

cluster_0 Phosphoramidite Stability Workflow Start MMT-Hexylaminolinker Phosphoramidite Dissolution Dissolution in Anhydrous Acetonitrile Start->Dissolution Water Introduction of Water (>30 ppm) Dissolution->Water Storage Storage Conditions (-20°C, Inert Gas) Storage->Dissolution Hydrolysis Hydrolysis Water->Hydrolysis Yes Active Active Phosphoramidite (Purity > 98%) Water->Active No Inactive Inactive H-Phosphonate & Other Degradation Products Hydrolysis->Inactive Coupling Successful Coupling in Oligonucleotide Synthesis Active->Coupling Failure Coupling Failure & Low Yield Inactive->Failure

Caption: Workflow of this compound stability.

cluster_1 Troubleshooting Low Coupling Efficiency Problem Low Coupling Efficiency Observed Check_Amidite Check Phosphoramidite Solution Age & Storage Problem->Check_Amidite Check_Solvent Verify Acetonitrile Water Content (<30 ppm) Problem->Check_Solvent Analyze_Purity Analyze Purity by ³¹P NMR Check_Amidite->Analyze_Purity Check_Solvent->Analyze_Purity Degraded Degradation Detected? Analyze_Purity->Degraded Prepare_Fresh Prepare Fresh Solution with Anhydrous Reagents Degraded->Prepare_Fresh Yes Other_Issues Investigate Other Synthesis Parameters Degraded->Other_Issues No Resolution Problem Resolved Prepare_Fresh->Resolution

Caption: Troubleshooting guide for low coupling efficiency.

References

Validation & Comparative

MMT vs. DMT: A Comparative Guide to Amino-Modifier Protecting Groups for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in the synthesis of modified oligonucleotides and peptides. Among the most common choices for the protection of primary amines are the Monomethoxytrityl (MMT) and Dimethoxytrityl (DMT) groups. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate an informed decision-making process.

The MMT and DMT groups, both derivatives of the trityl group, offer distinct advantages and disadvantages related to their stability and lability under acidic conditions. The choice between them hinges on the specific requirements of the synthetic strategy, including the need for on-resin conjugation, the desired purification method, and the overall sensitivity of the molecule to acid.

Chemical Properties and Stability

The key difference between MMT and DMT lies in the number of electron-donating methoxy (B1213986) groups on the phenyl rings. DMT possesses two methoxy groups, which significantly stabilize the resulting trityl cation upon cleavage, rendering it more labile (easier to remove) under milder acidic conditions compared to MMT, which has only one.[1][] This difference in stability is the primary factor governing their applications.

MMT's greater stability makes it a preferred choice for protecting primary amines throughout multi-step solid-phase syntheses, as it is more likely to remain intact during coupling and other synthetic procedures.[1][3] Conversely, DMT is the standard for protecting the 5'-hydroxyl group in oligonucleotide synthesis due to its well-balanced lability, allowing for efficient and selective removal at each cycle.[] However, when used to protect amines, DMT can be too labile and may be prematurely removed during synthesis.[4][5]

Performance Comparison: Stability and Deprotection Kinetics

The selection of a protecting group is often a trade-off between stability during synthesis and ease of removal. The following table summarizes the key performance differences between MMT and DMT for amino-modifier protection.

ParameterMMT (Monomethoxytrityl)DMT (Dimethoxytrityl)References
Relative Stability More stable; less prone to premature deprotection during synthesis.Less stable; more susceptible to premature loss, especially on amines.[1][3][5]
Acid Lability Requires stronger acidic conditions for complete removal.Cleaved under milder acidic conditions.[1][]
On-Resin Deprotection Efficiency Can be inefficient on solid supports due to re-attachment of the MMT cation.Generally efficient, but lability can be a concern for amine protection.[4]
"Trityl-On" Purification Well-suited for "trityl-on" purification strategies due to its lipophilicity.Also used for "trityl-on" purification, particularly for 5'-OH protection.[3]
Monitoring of Deprotection Cleavage releases a yellow MMT cation, but quantification can be less accurate than for DMT.Cleavage releases a characteristic orange DMT cation, allowing for accurate spectrophotometric quantification of coupling efficiency.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections provide standardized protocols for the deprotection of MMT and DMT groups from amino-modifiers, both on-resin and in solution.

On-Resin Deprotection of MMT-Protected Amino-Modifier

This protocol is suitable for situations where the amine needs to be deprotected while the oligonucleotide or peptide is still attached to the solid support, for example, for on-resin conjugation.

Materials:

  • MMT-protected amino-modified oligonucleotide or peptide on solid support

  • Deprotection solution: 2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Scavenger: 5% Triisopropylsilane (TIS) in the deprotection solution

  • Washing solvent: Dichloromethane (DCM)

  • Neutralization solution: 5% N,N-Diisopropylethylamine (DIPEA) in DCM

Procedure:

  • Swell the resin-bound substrate in DCM.

  • Drain the DCM and add the deprotection solution containing TIS.

  • Agitate the mixture for 2-3 minutes.

  • Drain the deprotection solution.

  • Repeat steps 2-4 for a total of 3-5 cycles, or until the yellow color of the MMT cation is no longer observed in the drained solution.

  • Wash the resin thoroughly with DCM to remove residual acid and the cleaved MMT cation.

  • Neutralize the resin by washing with the neutralization solution.

  • Wash the resin again with DCM.

  • The resin is now ready for the subsequent on-resin reaction.

Solution-Phase Deprotection of MMT-Protected Amino-Modifier

This protocol is typically performed after the oligonucleotide or peptide has been cleaved from the solid support and purified.

Materials:

  • Purified MMT-protected amino-modified oligonucleotide or peptide

  • Deprotection solution: 80% Acetic Acid in water

  • Ethyl acetate (B1210297)

  • Water

Procedure:

  • Dissolve the purified MMT-protected compound in the 80% acetic acid solution.

  • Incubate the solution at room temperature for 30-60 minutes.[1]

  • The solution may become cloudy due to the precipitation of monomethoxytrityl alcohol.

  • Extract the mixture three times with an equal volume of ethyl acetate to remove the MMT alcohol.

  • The aqueous layer containing the deprotected amino-modified product can then be desalted or further processed as required.

On-Resin Deprotection of DMT-Protected Amino-Modifier

Due to its higher lability, on-resin deprotection of a DMT-protected amine must be performed with care to avoid premature cleavage during other synthetic steps. Milder acidic conditions are typically employed.

Materials:

  • DMT-protected amino-modified oligonucleotide or peptide on solid support

  • Deprotection solution: 3% Dichloroacetic acid (DCA) or 3% Trichloroacetic acid (TCA) in DCM

  • Washing solvent: Dichloromethane (DCM)

  • Neutralization solution: 5% N,N-Diisopropylethylamine (DIPEA) in DCM

Procedure:

  • Swell the resin-bound substrate in DCM.

  • Drain the DCM and add the deprotection solution.

  • Agitate the mixture for 1-3 minutes, monitoring the release of the orange DMT cation.

  • Drain the deprotection solution.

  • Repeat steps 2-4 if necessary, based on monitoring the complete removal of the DMT group.

  • Wash the resin thoroughly with DCM.

  • Neutralize the resin by washing with the neutralization solution.

  • Wash the resin again with DCM.

Solution-Phase Deprotection of DMT-Protected Amino-Modifier

This protocol is similar to the MMT solution-phase deprotection but may proceed more rapidly.

Materials:

  • Purified DMT-protected amino-modified oligonucleotide or peptide

  • Deprotection solution: 80% Acetic Acid in water

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve the purified DMT-protected compound in the 80% acetic acid solution.

  • Incubate the solution at room temperature. The reaction is typically complete within 15-30 minutes.

  • Extract the mixture with ethyl acetate to remove the dimethoxytrityl alcohol.

  • Process the aqueous layer containing the deprotected product as needed.

Visualizing the Chemistry: Structures and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

DeprotectionWorkflow General On-Resin Deprotection Workflow start Resin with Protected Amino-Modifier swell Swell Resin in DCM start->swell deprotect Treat with Acidic Deprotection Solution swell->deprotect deprotect->deprotect Repeat cycles as needed wash_dcm Wash with DCM deprotect->wash_dcm neutralize Neutralize with DIPEA/DCM wash_dcm->neutralize wash_final Final Wash with DCM neutralize->wash_final end Resin with Free Amine wash_final->end DecisionTree Choosing Between MMT and DMT for Amine Protection decision decision choice choice start Start: Need to protect a primary amine q1 Is high stability during multi-step synthesis critical? start->q1 q2 Is 'trityl-on' purification the primary goal? q1->q2 No mmt Use MMT q1->mmt Yes q3 Is on-resin conjugation with a sensitive molecule planned? q2->q3 No q2->mmt Yes q3->mmt Yes dmt Consider DMT (with caution) or alternative q3->dmt No

References

A Researcher's Guide to 5'-Amino Modification: Comparing Alternatives to the MMT-Hexylamino Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the introduction of a primary amine at the 5'-terminus of an oligonucleotide is a critical step for a wide range of applications, from attaching fluorescent dyes and quenchers to conjugating proteins or immobilizing the oligonucleotide on a solid surface.[1] The MMT-hexylamino linker (a C6 linker protected by a monomethoxytrityl group) has long been a staple for this purpose. However, a variety of alternatives now offer distinct advantages in terms of purification strategy, stability, and handling.

This guide provides an objective comparison of the most common alternatives to the MMT-hexylamino linker, focusing on linkers with different amine-protecting groups: Trifluoroacetyl (TFA), 9-fluorenylmethoxycarbonyl (Fmoc), and Phthalic acid diamide (B1670390) (PDA). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in selecting the optimal reagent for your specific research needs.

Key Alternatives and Their Protecting Groups

The choice of a 5'-amino linker is primarily dictated by the protecting group on the amine. This group must be stable throughout the oligonucleotide synthesis and then be selectively removed to liberate the reactive primary amine for subsequent conjugation. The protecting group's lability (acid-labile vs. base-labile) is intrinsically linked to the desired oligonucleotide purification strategy.

  • MMT (Monomethoxytrityl): An acid-labile protecting group. Its lipophilic nature makes it ideal for "trityl-on" reverse-phase HPLC or cartridge purification, which efficiently separates the full-length, MMT-containing oligonucleotide from shorter failure sequences.[2][3]

  • TFA (Trifluoroacetyl): A base-labile protecting group. It is conveniently removed during the standard final deprotection step with aqueous ammonia (B1221849) or methylamine (B109427).[3][4] This makes it suitable for applications where "trityl-on" purification is not necessary.[2]

  • Fmoc (9-fluorenylmethoxycarbonyl): Another base-labile protecting group, commonly used in peptide synthesis.[5][6] It offers an alternative to TFA when a different purification or on-column conjugation strategy is required.[5]

  • PDA (Phthalic acid diamide): A novel protecting group that is removed by aminolysis (e.g., with aqueous methylamine or AMA).[2] Reagents with this group are stable, granular powders, offering significant handling advantages over the viscous oils of MMT- and TFA-protected linkers.[2]

Performance Comparison of 5'-Amino Linkers

The selection of a 5'-amino linker depends on several performance parameters, including coupling efficiency, the conditions required for deprotection, the physical state of the reagent, and its suitability for different purification workflows. While a single head-to-head study with directly comparable quantitative data is not available, the following tables summarize the performance characteristics based on technical literature and application notes.

Table 1: General Properties and Handling

FeatureMMT-Protected LinkerTFA-Protected LinkerFmoc-Protected LinkerPDA-Protected Linker
Protecting Group Lability Acid-LabileBase-LabileBase-LabileAminolysis
Physical Form Viscous Oil[5]Viscous Oil[2]Solid[5]Granular Powder[2]
Primary Use Case Trityl-on Purification[2]No Trityl-on Purification[2]On-column Conjugation[5]High-throughput Applications[2]
Handling/Stability StandardSensitive to heat/prolonged transitStandardHigh stability as a solid[2]

Table 2: Performance and Deprotection

ParameterMMT-Protected LinkerTFA-Protected LinkerFmoc-Protected LinkerPDA-Protected Linker
Coupling Efficiency >95% (similar to nucleosides)¹[5]>95% (similar to nucleosides)¹[]High¹High¹
Deprotection Condition Mild Acid (e.g., 80% Acetic Acid)[5]Standard Base (e.g., NH₄OH, AMA)Base (e.g., 20% Piperidine (B6355638) in DMF)[6]Aminolysis (e.g., AMA, aq. CH₃NH₂)[2]
Deprotection Yield HighHighHigh~100% with AMA; ~80% with NH₄OH[2]
On-Column Conjugation? Yes (after on-column MMT removal)[2]NoYes (after on-column Fmoc removal)No
Post-Synthesis Stability GoodGoodGoodGood

¹Quantitative, directly comparative data from a single study is unavailable. Coupling efficiencies are generally reported to be high and similar to standard nucleoside phosphoramidites. A hypothetical synthesis example suggests a 95% coupling efficiency for a generic amino linker.

Visualizing the Workflow and Chemical Structures

To better understand the chemical differences and the workflow for 5'-amino modification, the following diagrams are provided.

G cluster_MMT MMT-Protected Linker cluster_TFA TFA-Protected Linker cluster_Fmoc Fmoc-Protected Linker cluster_PDA PDA-Protected Linker MMT_Struct MMT-O-(CH₂)₆-NH-P(OR)₂ TFA_Struct CF₃CO-NH-(CH₂)₆-O-P(OR)₂ Fmoc_Struct Fmoc-NH-(CH₂)₆-O-P(OR)₂ PDA_Struct PDA=N-(CH₂)₆-O-P(OR)₂

Caption: Chemical structures of common 5'-amino-hexyl phosphoramidites.

G cluster_purification Purification & Final Deprotection start Start: Oligonucleotide Synthesis on Solid Support couple_linker Couple 5'-Amino Linker Phosphoramidite (B1245037) start->couple_linker oxidize Oxidation Step couple_linker->oxidize cleave_deprotect Cleavage from Support & Base Deprotection oxidize->cleave_deprotect trityl_on Trityl-On Purification (RP-HPLC / Cartridge) (MMT Linker) cleave_deprotect->trityl_on MMT trityl_off Purification of Deprotected Oligo (IEX, PAGE, etc.) (TFA, Fmoc, PDA Linkers) cleave_deprotect->trityl_off TFA/Fmoc/PDA mmt_removal Remove MMT Group (Aqueous Acid) trityl_on->mmt_removal conjugation Post-Synthesis Conjugation to Free Amine trityl_off->conjugation mmt_removal->conjugation

Caption: Generalized workflow for 5'-amino modification and purification.

G q1 Is Trityl-On Purification Required? q2 Is On-Column Conjugation Needed? q1->q2 No ans_mmt Use MMT-Protected Linker q1->ans_mmt Yes q3 Is Reagent Stability/ Handling a Priority? q2->q3 No ans_fmoc Use Fmoc-Protected Linker q2->ans_fmoc Yes ans_pda Use PDA-Protected Linker q3->ans_pda Yes ans_tfa Use TFA-Protected Linker q3->ans_tfa No

Caption: Decision tree for selecting a 5'-amino linker.

Experimental Protocols

The following are generalized protocols for the key steps that differ between the linker types. Standard protocols for oligonucleotide synthesis (coupling, capping, oxidation) are assumed to be consistent.

Protocol 1: On-Column MMT Group Removal for Solid-Phase Conjugation
  • Following the final phosphoramidite coupling and oxidation, wash the solid support extensively with anhydrous acetonitrile (B52724).

  • To remove the MMT group, treat the support with 3% trichloroacetic acid (TCA) in dichloromethane (B109758) for 2-3 minutes. Repeat this step 2-3 times until the yellow/orange color of the MMT cation is no longer observed in the effluent.

  • Wash the support thoroughly with dichloromethane, followed by anhydrous acetonitrile to remove all traces of acid.

  • Neutralize the support with a solution of 5% diisopropylethylamine (DIPEA) in acetonitrile for 5 minutes.

  • Wash again with anhydrous acetonitrile. The support-bound oligonucleotide with a free 5'-amine is now ready for on-column conjugation.

Protocol 2: Post-Purification MMT Group Removal
  • After "trityl-on" purification by RP-HPLC or cartridge, elute and collect the MMT-oligonucleotide fraction.

  • If the solvent is organic, dry the oligonucleotide completely in a vacuum centrifuge.

  • Redissolve the oligonucleotide in a solution of 80% acetic acid in water.[5]

  • Incubate at room temperature for 15-30 minutes.

  • Lyophilize the solution to remove the acetic acid.

  • The resulting pellet is the deprotected 5'-amino-oligonucleotide, which can be desalted via size-exclusion chromatography or ethanol (B145695) precipitation.

Protocol 3: Deprotection of TFA-Protected Amino Linkers
  • After synthesis, transfer the solid support to a screw-cap vial.

  • Add a standard cleavage/deprotection solution, such as concentrated ammonium (B1175870) hydroxide (B78521) or a 1:1 (v/v) mixture of ammonium hydroxide and 40% aqueous methylamine (AMA).

  • Incubate under standard conditions (e.g., 55°C for 8-12 hours for ammonium hydroxide, or 65°C for 10-15 minutes for AMA). The TFA group will be cleaved simultaneously with the nucleobase protecting groups and cleavage from the support.[2]

  • After incubation, cool the vial, transfer the supernatant to a new tube, and evaporate to dryness. The resulting product is the fully deprotected 5'-amino-oligonucleotide.

Protocol 4: On-Column Fmoc Group Removal
  • After synthesis and oxidation, wash the support with anhydrous acetonitrile.

  • To remove the cyanoethyl protecting groups from the phosphate (B84403) backbone, treat the support with a solution of 10% diethylamine (B46881) (DEA) in acetonitrile for 5 minutes. This step is crucial to prevent side reactions.

  • Wash the support with acetonitrile.

  • To remove the Fmoc group, treat the support with a solution of 20% piperidine in dimethylformamide (DMF) for 10-20 minutes.

  • Wash the support extensively with DMF, followed by anhydrous acetonitrile, to remove all traces of piperidine. The support-bound oligonucleotide with a free 5'-amine is now ready for on-column conjugation.

Protocol 5: Deprotection of PDA-Protected Amino Linkers
  • After synthesis, transfer the solid support to a screw-cap vial.

  • Add a cleavage/deprotection solution of AMA (1:1 v/v ammonium hydroxide: 40% aq. methylamine).

  • Incubate at 65°C for 10-15 minutes. This is sufficient for complete removal of the PDA group and all other protecting groups.[2]

  • Note: Using only ammonium hydroxide is not recommended as it results in incomplete deprotection of the PDA group (approximately 80% yield even with extended incubation).[2]

  • Work up the sample as described in Protocol 3.

Conclusion

The MMT-hexylamino linker remains a robust and effective choice for 5'-amino modification, particularly when "trityl-on" purification is the method of choice. However, for workflows that do not require this purification strategy, TFA- and PDA-protected linkers offer simpler deprotection schemes. The TFA-protected linker is a cost-effective option, while the PDA-protected version provides superior stability and handling as a solid reagent, making it ideal for high-throughput or automated platforms. For researchers needing to perform conjugation while the oligonucleotide is still on the solid support, the Fmoc-protected linker provides a reliable method for on-column deprotection of the 5'-amine. By understanding the distinct properties and protocols associated with each alternative, researchers can select the most suitable 5'-amino linker to streamline their workflow and achieve high-quality, functionalized oligonucleotides for their downstream applications.

References

A Comparative Guide to MMT-Hexylaminolinker and Fmoc-Protected Amino-Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and the synthesis of modified oligonucleotides and peptides, the choice of linker and its protecting group is a critical decision that can significantly impact yield, purity, and the overall success of a synthetic strategy. This guide provides an objective comparison of two commonly employed amino-linkers: the acid-labile Monomethoxytrityl (MMT)-Hexylaminolinker and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino-linkers. This comparison is supported by a review of their chemical properties, performance characteristics, and detailed experimental protocols to aid researchers in selecting the optimal linker for their specific application.

Introduction to Amino-Linkers and Protecting Groups

Amino-linkers are bifunctional molecules that introduce a primary amine group into a biomolecule, such as an oligonucleotide or a peptide. This amine group serves as a versatile handle for the subsequent attachment of a wide array of functionalities, including fluorescent dyes, biotin, peptides, or therapeutic agents. The primary amine of the linker is temporarily "protected" during synthesis to prevent unwanted side reactions. The choice of this protecting group dictates the deprotection strategy and the overall workflow.

MMT-Hexylaminolinker features a monomethoxytrityl (MMT) protecting group, which is cleaved under acidic conditions. It is frequently used in oligonucleotide synthesis to introduce a 5'-amino group.[1][2][]

Fmoc-protected amino-linkers , such as Fmoc-amino-C6, utilize the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is removed by treatment with a mild base, typically piperidine (B6355638).[4][5] This type of linker is a cornerstone of solid-phase peptide synthesis (SPPS) and is also employed for modifying oligonucleotides.

Chemical Properties and Performance Comparison

The selection between an MMT and an Fmoc-protected linker hinges on the chemical stability of the target biomolecule and the desired orthogonality of the synthetic strategy.

FeatureMMT-HexylaminolinkerFmoc-Protected Amino-Linkers
Protecting Group Monomethoxytrityl (MMT)9-fluorenylmethoxycarbonyl (Fmoc)
Deprotection Condition Mild Acid (e.g., 1-3% TFA in DCM, 80% acetic acid)[1][6][7]Mild Base (e.g., 20% piperidine in DMF)[4][5]
Primary Application 5'-Amino modification of oligonucleotides[1][]Solid-phase peptide synthesis, 5'- and internal amino-modification of oligonucleotides[8][9]
Orthogonality Orthogonal to base-labile protecting groups (e.g., standard oligonucleotide base protection)[8]Orthogonal to acid-labile protecting groups (e.g., Boc, tBu, Trt)[7][10]
Monitoring Release of yellow MMT+ cation upon deprotection (not quantifiable by standard trityl monitors)[1][2]Release of dibenzofulvene-piperidine adduct, quantifiable by UV spectroscopy (~300 nm)[11]
Purification Lipophilic MMT group aids in RP-HPLC purification of the modified oligonucleotide ("Trityl-on" purification)[1][][12]Fmoc group is typically removed prior to cleavage from solid support; purification is of the deprotected amine.[4][5]
Stability Stable to basic conditions used for oligonucleotide deprotection.[]Stable to acidic conditions used for cleavage from many solid supports and removal of acid-labile side-chain protecting groups.[7][10]

Quantitative Performance Data

Performance MetricMMT-HexylaminolinkerFmoc-Protected Amino-Linkers
Coupling Efficiency Typically high, in line with standard phosphoramidite (B1245037) chemistry (>99%) for oligonucleotide synthesis.[1]Generally high coupling efficiencies are also reported for Fmoc-amino phosphoramidites in oligonucleotide synthesis. In peptide synthesis, coupling is optimized to be near-quantitative.
Deprotection/Cleavage Yield MMT deprotection is generally efficient under appropriate acidic conditions.[1][13]Fmoc deprotection is rapid and typically quantitative with piperidine treatment.[11] Cleavage from the solid support depends on the linker used.

Experimental Workflows and Signaling Pathways

Logical Relationship of Linker Selection

Linker_Selection start Start: Need to introduce a primary amine synthesis_type What is the primary molecule? start->synthesis_type oligo Oligonucleotide synthesis_type->oligo Oligo peptide Peptide synthesis_type->peptide Peptide deprotection_strategy Desired Deprotection Strategy? oligo->deprotection_strategy fmoc_linker Use Fmoc-Protected Amino-Linker peptide->fmoc_linker Standard SPPS acid_labile Acid-Labile deprotection_strategy->acid_labile Acid base_labile Base-Labile deprotection_strategy->base_labile Base mmt_linker Use MMT-Hexylaminolinker acid_labile->mmt_linker base_labile->fmoc_linker

Caption: Decision workflow for selecting between MMT and Fmoc-protected amino-linkers.

Experimental Workflow for 5'-Amino Modification of an Oligonucleotide

Oligo_Modification_Workflow cluster_mmt MMT-Hexylaminolinker Workflow cluster_fmoc Fmoc-Protected Amino-Linker Workflow mmt1 1. Standard automated oligonucleotide synthesis mmt2 2. Couple MMT-Hexylaminolinker phosphoramidite at 5'-end mmt1->mmt2 mmt3 3. Cleavage from support and base deprotection (MMT-on) mmt2->mmt3 mmt4 4. RP-HPLC purification of MMT-on oligonucleotide mmt3->mmt4 mmt5 5. MMT deprotection with 80% acetic acid mmt4->mmt5 mmt6 6. Post-synthesis conjugation to the free amine mmt5->mmt6 fmoc1 1. Standard automated oligonucleotide synthesis fmoc2 2. Couple Fmoc-amino-linker phosphoramidite at 5'-end fmoc1->fmoc2 fmoc3 3. On-column Fmoc deprotection with 20% piperidine/DMF fmoc2->fmoc3 fmoc4 4. Optional: On-column conjugation to the free amine fmoc3->fmoc4 fmoc5 5. Cleavage from support and base deprotection fmoc4->fmoc5 fmoc6 6. Purification of the conjugated oligonucleotide fmoc5->fmoc6

Caption: Comparative workflows for oligonucleotide 5'-amino modification.

Experimental Protocols

Protocol 1: Incorporation and Deprotection of MMT-Hexylaminolinker in Oligonucleotide Synthesis

Objective: To synthesize a 5'-amino-modified oligonucleotide using MMT-Hexylaminolinker phosphoramidite.

Materials:

  • DNA synthesizer

  • Standard oligonucleotide synthesis reagents (phosphoramidites, activator, capping, and oxidizing solutions)

  • This compound (0.1 M in anhydrous acetonitrile)

  • Controlled Pore Glass (CPG) solid support

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • 80% Acetic Acid in water

  • RP-HPLC system with a C18 column

Methodology:

  • Oligonucleotide Synthesis: The oligonucleotide is synthesized on a DNA synthesizer using standard phosphoramidite chemistry.

  • Linker Coupling: In the final coupling cycle, the this compound solution is delivered to the synthesis column. The coupling time is typically the same as for standard nucleoside phosphoramidites.

  • Cleavage and Base Deprotection: After synthesis, the CPG is treated with concentrated ammonium hydroxide (B78521) at 55°C for 8-12 hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases, leaving the MMT group intact at the 5'-end.

  • "Trityl-on" Purification: The crude oligonucleotide solution is purified by reverse-phase HPLC. The lipophilic MMT group causes the full-length product to be retained longer on the C18 column than the failure sequences lacking the MMT group.

  • MMT Deprotection: The purified MMT-on oligonucleotide is treated with 80% acetic acid in water for 15-30 minutes at room temperature.[1] The reaction is then quenched, and the deprotected oligonucleotide is desalted.

  • Post-synthesis Conjugation: The purified 5'-amino-oligonucleotide is now ready for conjugation with an activated ester (e.g., NHS ester) of the desired label in a suitable buffer (e.g., sodium bicarbonate, pH 8.5).[14][15][16]

Protocol 2: Incorporation and On-Column Deprotection of an Fmoc-Protected Amino-Linker

Objective: To synthesize a 5'-amino-modified oligonucleotide using an Fmoc-amino-linker and deprotect the amine on the solid support for subsequent conjugation.

Materials:

  • DNA synthesizer

  • Standard oligonucleotide synthesis reagents

  • Fmoc-amino-C6 phosphoramidite (0.1 M in anhydrous acetonitrile)

  • CPG solid support

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, acetonitrile (B52724)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

  • HPLC system for purification

Methodology:

  • Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence using standard protocols.

  • Linker Coupling: In the final cycle, couple the Fmoc-amino-C6 phosphoramidite to the 5'-terminus.

  • On-Column Fmoc Deprotection:

    • Wash the synthesis column with anhydrous acetonitrile.

    • Treat the support with 20% piperidine in DMF for 10-15 minutes. This can be done by flowing the solution through the column.[5][17]

    • Thoroughly wash the column with DMF and then acetonitrile to remove piperidine and the dibenzofulvene-piperidine adduct.

  • On-Column Conjugation (Optional): The free amine on the solid support can now be reacted with an activated ester of a label. The labeling reagent, dissolved in a suitable solvent (e.g., DMF with a non-nucleophilic base like DIPEA), is passed through the column and allowed to react.

  • Cleavage and Base Deprotection: The oligonucleotide is cleaved from the CPG and the nucleobase protecting groups are removed using concentrated ammonium hydroxide.

  • Purification: The final amino-modified or conjugated oligonucleotide is purified by HPLC.

Conclusion and Recommendations

The choice between MMT-Hexylaminolinker and Fmoc-protected amino-linkers is dictated by the specific requirements of the synthetic strategy.

Choose MMT-Hexylaminolinker when:

  • An acid-labile protecting group is required for orthogonality with base-sensitive functionalities.

  • "Trityl-on" RP-HPLC purification is the desired method for purifying the full-length oligonucleotide.

  • The synthetic workflow is primarily focused on standard oligonucleotide synthesis with a terminal amino modification.

Choose Fmoc-protected amino-linkers when:

  • A base-labile protecting group is needed for orthogonality with acid-labile moieties, which is particularly relevant in peptide-oligonucleotide conjugates where acid-labile side-chain protecting groups are common.[8]

  • On-column deprotection and subsequent on-column conjugation are advantageous for the workflow.[17]

  • An alternative purification strategy to the "trityl-on" method is preferred.[4]

Both linker types are powerful tools for the synthesis of modified biomolecules. A thorough understanding of their respective deprotection chemistries and how they integrate into the overall synthetic plan is essential for achieving high yields of the desired final product. Researchers should carefully consider the stability of all components of their target molecule when selecting the appropriate amino-linker.

References

Characterization of MMT-Modified Oligonucleotides: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of modified oligonucleotides is paramount for ensuring the quality, efficacy, and safety of therapeutic and diagnostic agents. The monomethoxytrityl (MMT) group, a common 5'-hydroxyl protecting group used during oligonucleotide synthesis, requires precise analytical methods to monitor its presence and successful removal. This guide provides a comprehensive comparison of mass spectrometry techniques and other analytical methods for the characterization of MMT-modified oligonucleotides, supported by experimental data and detailed protocols.

Mass spectrometry (MS) stands as a cornerstone for the analysis of oligonucleotides, offering detailed information on molecular weight and sequence fidelity.[1][2][3] The two most prevalent MS techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), each present distinct advantages and limitations in the context of MMT-modified oligonucleotide characterization.

Mass Spectrometry Approaches: A Head-to-Head Comparison

The choice between MALDI-TOF and ESI-MS often depends on the specific analytical need, such as high-throughput screening versus in-depth structural elucidation.

FeatureMALDI-TOF MSESI-MS
Principle Analyte is co-crystallized with a matrix and ionized by a laser pulse. Mass is determined by time-of-flight.Analyte in solution is nebulized and ionized, creating multiply charged ions.
Primary Use Rapid molecular weight determination, high-throughput QC.[3][4]Accurate mass determination, structural analysis (with fragmentation), and coupling with liquid chromatography (LC-MS).[1][2]
MMT Analysis Can detect the mass difference between MMT-on and MMT-off species. The large mass of the MMT group (272.3 Da) is easily resolvable.Provides high-resolution data to confirm the presence or absence of the MMT group with high mass accuracy.
Advantages - Fast analysis time- High throughput capability- Tolerant to salts and buffers[1]- High mass accuracy and resolution (<0.02% error)- Suitable for a wide range of oligonucleotide lengths (20-120 bases)[2]- Easily coupled with HPLC for online separation and analysis (LC-MS)
Disadvantages - Lower resolution and mass accuracy compared to ESI-MS[1]- Not ideal for oligonucleotides >50 bases[2]- Quantification can be challenging due to "hot spots" in sample crystallization[5]- Less tolerant to salts and buffers- Can be more complex to operate- Potential for ion suppression
Sample Throughput HighModerate (can be enhanced with automation)

Alternative and Complementary Analytical Techniques

While mass spectrometry is indispensable for mass confirmation, other techniques provide crucial information regarding the purity and integrity of MMT-modified oligonucleotides.

TechniquePrincipleApplication in MMT-Oligonucleotide AnalysisAdvantagesDisadvantages
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Separates oligonucleotides based on hydrophobicity, which is influenced by the lipophilic MMT group.Excellent for separating MMT-on from MMT-off (failure) sequences. The MMT-on species is significantly more retained.- High-resolution separation- Can be coupled with MS for mass confirmation- Well-established for oligonucleotide analysis and purification- Use of ion-pairing reagents can suppress MS signal- Method development can be complex
Capillary Electrophoresis (CE) Separates molecules based on their size-to-charge ratio in a capillary filled with a sieving matrix.Provides a highly accurate assessment of oligonucleotide purity, resolving full-length product from shorter failure sequences (n-1, n-2).- Superior resolution for purity analysis compared to HPLC and MS- Low sample and reagent consumption- Can be fully automated- Not directly providing molecular weight information- Can be sensitive to sample matrix effects

Experimental Workflows and Protocols

The effective characterization of MMT-modified oligonucleotides often involves a multi-step workflow, integrating separation and detection techniques.

Workflow for Quality Control of MMT-Modified Oligonucleotides

QC_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification cluster_analysis Characterization Synthesis Solid-Phase Synthesis (MMT-on) Cleavage Ammonia Cleavage & Deprotection Synthesis->Cleavage Detritylation Acidic Detritylation (MMT Removal) Cleavage->Detritylation Purification IP-RP-HPLC (MMT-on or MMT-off) Detritylation->Purification MassSpec Mass Spectrometry (ESI-MS or MALDI-TOF) Purification->MassSpec Purity Purity Analysis (Capillary Electrophoresis) Purification->Purity MMT_Analysis_Logic cluster_analysis Analytical Characterization MMT_on MMT-on Oligonucleotide Detritylation Detritylation Step MMT_on->Detritylation Analysis_on Analysis of MMT-on: - Confirms full-length synthesis - Enables purification by hydrophobicity MMT_on->Analysis_on MMT_off MMT-off Oligonucleotide Analysis_off Analysis of MMT-off: - Confirms successful MMT removal - Final product QC MMT_off->Analysis_off Detritylation->MMT_off

References

MMT-Hexylaminolinker in Automated DNA Synthesis: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the choice of linker for introducing functional groups is a critical decision that impacts yield, purity, and downstream applications. The Monomethoxytrityl (MMT)-Hexylaminolinker stands out as a widely utilized phosphoramidite (B1245037) for introducing a primary amine at the 5'-terminus of a synthetic oligonucleotide. This guide provides an objective comparison of the MMT-Hexylaminolinker's performance against other common alternatives, supported by a review of established experimental data and protocols.

Performance Comparison of 5'-Amino Linkers

The selection of a 5'-amino linker is primarily dictated by the desired purification strategy and the nature of the post-synthetic conjugation. The MMT-Hexylaminolinker, with its acid-labile protecting group, offers distinct advantages, particularly when purification of the modified oligonucleotide is required before conjugation. Below is a qualitative comparison of common C6 amino linkers.

FeatureMMT-HexylaminolinkerTFA-Amino-Modifier C6DMS(O)MT-Amino-Modifier C6
Protecting Group Monomethoxytrityl (MMT)Trifluoroacetyl (TFA)4,4'-Dimethoxy-4”-methylsulfonyl-trityl
Deprotection Chemistry Acid-labileBase-labileAcid-labile (more labile than MMT)
"Trityl-On" Purification Yes (hydrophobic handle for RP-HPLC)[1][2]NoYes (more reliable than MMT)[1]
On-Column Conjugation Possible with extended deblocking[1][2]Not applicablePossible with extended deblocking[1]
Post-Synthesis Deprotection Required after purification (e.g., 80% acetic acid)[3]Not required (removed during standard cleavage)[1][2]Can be removed on-cartridge with TFA[4]
Key Advantage Enables purification of the amino-modified oligonucleotide before conjugation[1][2]Simple workflow if no pre-conjugation purification is needed[1]Improved reliability for "trityl-on" purification compared to MMT[1][4]
Potential Issue MMT group can be prematurely lost under certain conditions[1]Potential for side reactions on the free amine during deprotection[1]Higher cost compared to MMT and TFA linkers

Quantitative Performance Metrics

ParameterMMT-HexylaminolinkerTFA-Amino-Modifier C6Notes
Typical Coupling Efficiency >98%>98%Coupling efficiency is highly dependent on synthesizer maintenance, reagent quality, and protocol optimization. A 1% drop in average coupling efficiency can reduce the yield of a 30-mer by nearly 20%.[5][6]
Expected Final Purity (Post-Purification) >85% (RP-HPLC)[7]Dependent on application; may require purification after conjugation.The MMT group allows for efficient separation of the full-length oligonucleotide from failure sequences during RP-HPLC.[8]
Overall Yield VariableVariableFinal yield is significantly impacted by the number of purification steps and the efficiency of each step. "Trityl-on" purification with MMT can enhance the recovery of the desired product.

Experimental Protocols

Automated DNA Synthesis with MMT-Hexylaminolinker (ABI 394 Synthesizer)

This protocol outlines the general steps for incorporating the MMT-Hexylaminolinker as the final addition in an automated DNA synthesis cycle on an ABI 394 instrument.

1. Reagent Preparation:

  • Dissolve the MMT-Hexylaminolinker phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

  • Ensure all other synthesis reagents (activator, capping reagents, oxidizer, deblocking solution) are fresh and properly installed on the synthesizer.[9]

2. Synthesis Cycle:

  • Program the DNA sequence into the synthesizer.

  • For the final cycle, specify the bottle position corresponding to the this compound.

  • The standard synthesis cycle will proceed as follows:

    • Deblocking: Removal of the 5'-DMT group from the growing oligonucleotide chain.

    • Coupling: Activation of the this compound and its reaction with the 5'-hydroxyl of the oligonucleotide. A standard coupling time of 3-5 minutes is generally sufficient.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Upon completion of the synthesis, keep the MMT group attached ("Trityl-On" mode) for subsequent purification.

Post-Synthesis Cleavage and Deprotection

1. Cleavage from Solid Support:

  • Transfer the synthesis column containing the CPG-bound oligonucleotide to a cleavage/deprotection vial.

  • Add concentrated ammonium (B1175870) hydroxide (B78521) to the vial.

  • Allow the cleavage to proceed at room temperature for 1-2 hours.[10]

2. Base Deprotection:

  • Heat the sealed vial at 55°C for 8-12 hours to remove the protecting groups from the nucleobases.

  • Important: The MMT group is stable to these basic conditions.[2]

Purification of MMT-ON Oligonucleotide by RP-HPLC

1. Sample Preparation:

  • After deprotection, cool the vial and carefully evaporate the ammonium hydroxide.

  • Resuspend the crude oligonucleotide pellet in a suitable buffer for HPLC injection (e.g., 0.1 M TEAA).

2. HPLC Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient of increasing acetonitrile concentration. The hydrophobic MMT-ON oligonucleotide will elute later than the non-MMT-containing failure sequences.

  • Detection: UV absorbance at 260 nm.

3. MMT Group Removal:

  • Collect the fraction corresponding to the MMT-ON oligonucleotide.

  • Evaporate the solvent.

  • Resuspend the purified oligonucleotide in 80% aqueous acetic acid.[3]

  • Incubate at room temperature for 15-30 minutes.

  • Desalt the oligonucleotide using a suitable method (e.g., gel filtration or ethanol (B145695) precipitation) to remove the acetic acid and the cleaved MMT group.

Post-Synthetic Labeling with a Fluorescent Dye

This protocol describes the conjugation of an NHS-ester-activated fluorescent dye to the 5'-amino group of the purified oligonucleotide.

1. Oligonucleotide Preparation:

  • Dissolve the purified and deprotected amino-modified oligonucleotide in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0).[11]

2. Dye Preparation:

  • Dissolve the NHS-ester dye in a small amount of anhydrous DMSO.

3. Conjugation Reaction:

  • Add the dissolved dye to the oligonucleotide solution.

  • Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight.[11]

4. Purification of the Labeled Oligonucleotide:

  • The labeled oligonucleotide can be purified from the unconjugated dye and oligonucleotide by RP-HPLC, gel electrophoresis, or ethanol precipitation.[12][13] For RP-HPLC, the increased hydrophobicity of the dye-conjugate allows for its separation.

Visualizations

experimental_workflow cluster_synthesis Automated DNA Synthesis cluster_purification Purification cluster_conjugation Post-Synthetic Conjugation synthesis 1. Synthesis with MMT-Hexylaminolinker cleavage 2. Cleavage & Base Deprotection (NH4OH) synthesis->cleavage rp_hplc 3. RP-HPLC Purification (MMT-On) cleavage->rp_hplc mmt_removal 4. MMT Deprotection (80% Acetic Acid) rp_hplc->mmt_removal desalting 5. Desalting mmt_removal->desalting conjugation 6. Dye Conjugation (NHS-Ester) desalting->conjugation final_purification 7. Final Purification (RP-HPLC) conjugation->final_purification end end final_purification->end Labeled Oligonucleotide

Caption: Workflow for synthesis and labeling of a 5'-amino-modified oligonucleotide.

logical_relationship start Start: Need for 5'-Amino Oligonucleotide decision1 Is pre-conjugation purification required? start->decision1 mmt_path Use MMT-Hexylaminolinker decision1->mmt_path Yes tfa_path Use TFA-Amino-Modifier decision1->tfa_path No mmt_purification RP-HPLC Purification (MMT-On) mmt_path->mmt_purification tfa_deprotection Standard Cleavage & Deprotection tfa_path->tfa_deprotection mmt_deprotection Acidic Deprotection mmt_purification->mmt_deprotection conjugation1 Conjugation Reaction mmt_deprotection->conjugation1 end_product Final Labeled Oligonucleotide conjugation1->end_product conjugation2 Conjugation Reaction tfa_deprotection->conjugation2 tfa_purification Purification of Conjugate conjugation2->tfa_purification tfa_purification->end_product

Caption: Decision tree for selecting a 5'-amino linker based on purification strategy.

References

A Cost-Benefit Analysis of MMT-Hexylaminolinker in Oligonucleotide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of modified oligonucleotides is a cornerstone of modern molecular biology, with applications ranging from diagnostic probes to therapeutic agents. The choice of linker for introducing modifications, such as primary amines for subsequent conjugation, is a critical decision that impacts yield, purity, and overall cost. This guide provides a comprehensive cost-benefit analysis of the Monomethoxytrityl (MMT)-Hexylaminolinker against common alternatives, supported by experimental considerations and data.

Executive Summary

The MMT-Hexylaminolinker offers a significant advantage in the synthesis of high-purity amino-modified oligonucleotides due to its MMT protecting group, which enables efficient "trityl-on" purification. This purification strategy effectively removes failure sequences, leading to a final product of higher purity. While the initial cost of the MMT-Hexylaminolinker phosphoramidite (B1245037) may be higher than some alternatives, such as those with a Trifluoroacetyl (TFA) protecting group, the potential for increased yield of the desired full-length product and reduced downstream purification costs can make it a more cost-effective option for applications demanding high purity. The choice of linker ultimately depends on the specific requirements of the application, including the scale of synthesis, the need for subsequent conjugation, and the desired level of purity.

Performance and Cost Comparison of Amino Linkers

The selection of an amino linker in oligonucleotide synthesis is primarily influenced by the desired purification strategy and the length of the spacer arm required for the intended application. The MMT-Hexylaminolinker is a popular choice for its ability to facilitate purification, while other linkers offer variations in spacer length and cost.

LinkerProtecting GroupKey FeaturesTypical PurityPrice (per 0.25 g)
MMT-Hexylaminolinker MMTAllows for "trityl-on" reversed-phase HPLC purification, which separates full-length oligonucleotides from shorter failure sequences.[][2][3] Provides a C6 spacer arm.High (>95%)~$139.00
TFA-C6-Amino Linker TFABase-labile TFA group is removed during standard deprotection, eliminating a separate deprotection step.[4][5][6][7][8] Suitable when "trityl-on" purification is not required.Variable, depends on synthesis efficiency and subsequent purification~$75.00
MMT-C12-Amino Linker MMTSimilar to the MMT-Hexylaminolinker but with a longer C12 spacer arm, which can reduce steric hindrance in some applications.[9][10]High (>95%)~$950.00 (indicative, may vary)
TFA-C12-Amino Linker TFALonger C12 spacer with a TFA protecting group.Variable~$250 - $500 (indicative, may vary)
TFA-C3-Amino Linker TFAShorter C3 spacer with a TFA protecting group, suitable for applications where a long spacer is not necessary.[11][12]Variable~$50.00

Note: Prices are approximate and can vary significantly between suppliers and based on quantity. Purity for TFA-protected linkers is highly dependent on the efficiency of the synthesis and the purification methods employed post-synthesis.

Experimental Protocols

Accurate evaluation of linker performance relies on standardized experimental protocols for synthesis, purification, and analysis.

Oligonucleotide Synthesis with a 5'-Amino Linker

This protocol outlines the general steps for incorporating a 5'-amino linker using an automated DNA synthesizer.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside

  • Standard DNA phosphoramidites (dA, dC, dG, dT)

  • MMT-Hexylaminolinker phosphoramidite or alternative amino linker phosphoramidite

  • Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (Iodine/water/pyridine)

  • Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Anhydrous acetonitrile (B52724)

Procedure:

  • Synthesis Setup: Program the DNA synthesizer with the desired oligonucleotide sequence.

  • Automated Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction with repeated cycles of deblocking, coupling, capping, and oxidation for each standard nucleotide addition.

  • Linker Coupling: In the final coupling cycle, the this compound (or alternative) is introduced to add the 5'-amino modification. The coupling efficiency of the linker can be monitored by measuring the absorbance of the released trityl cation.[13]

  • Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using a concentrated ammonium hydroxide (B78521) solution. For MMT-protected linkers, the MMT group remains on the 5'-terminus.

Purification of MMT-on Oligonucleotides by RP-HPLC

This protocol describes the purification of oligonucleotides synthesized with the MMT-Hexylaminolinker, taking advantage of the hydrophobic MMT group.

Materials:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • Detritylation solution: 80% acetic acid in water

Procedure:

  • Sample Preparation: The cleaved and deprotected oligonucleotide solution (with the MMT group still attached) is dried and redissolved in the mobile phase.

  • HPLC Separation: The sample is injected onto the C18 column. A gradient of increasing acetonitrile concentration is used to elute the oligonucleotides. The hydrophobic MMT-containing full-length oligonucleotide is retained longer on the column than the "trityl-off" failure sequences.[12]

  • Fraction Collection: The peak corresponding to the MMT-on oligonucleotide is collected.

  • Detritylation: The collected fraction is treated with 80% acetic acid to remove the MMT group.

  • Desalting: The final product is desalted using a suitable method, such as ethanol (B145695) precipitation or a desalting column.

Quality Control by Mass Spectrometry

Mass spectrometry is used to confirm the identity and purity of the final oligonucleotide product.

Materials:

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Appropriate matrix for MALDI-TOF (e.g., 3-hydroxypicolinic acid)

Procedure:

  • Sample Preparation: A small aliquot of the purified oligonucleotide is prepared according to the mass spectrometer's requirements.

  • Mass Analysis: The sample is ionized and the mass-to-charge ratio of the molecules is measured.

  • Data Interpretation: The measured molecular weight is compared to the calculated theoretical molecular weight of the desired oligonucleotide to confirm its identity. The presence of peaks corresponding to shorter sequences or other impurities can also be assessed.[4][14]

Visualizing the Workflow

Diagrams created using Graphviz illustrate the key processes in utilizing MMT-Hexylaminolinker for oligonucleotide synthesis and subsequent conjugation.

Oligo_Synthesis_Workflow cluster_synthesis Automated Oligonucleotide Synthesis cluster_purification Purification & QC start 1. Solid Support cycle 2. Iterative Synthesis Cycles (Deblock, Couple, Cap, Oxidize) start->cycle linker_coupling 3. Final Coupling: MMT-Hexylaminolinker cycle->linker_coupling cleavage 4. Cleavage & Deprotection (Ammonium Hydroxide) linker_coupling->cleavage rphplc 5. RP-HPLC (MMT-on Purification) cleavage->rphplc Crude MMT-on Oligo detritylation 6. Detritylation (Acetic Acid) rphplc->detritylation qc 7. Quality Control (Mass Spectrometry) detritylation->qc final_product Final Product qc->final_product Purified Amino-Oligo Post_Synthesis_Conjugation cluster_reaction Conjugation Reaction cluster_cleanup Purification of Conjugate start Purified 5'-Amino-Oligonucleotide mixing Mix Oligo and NHS-Ester in Conjugation Buffer (pH ~8.5) start->mixing reagent NHS-Ester Labeled Molecule (e.g., Fluorophore, Biotin) reagent->mixing incubation Incubate to form stable amide bond mixing->incubation purification Purify by HPLC or Ethanol Precipitation incubation->purification analysis Analyze by Mass Spectrometry and UV-Vis Spectroscopy purification->analysis final_conjugate Final Conjugate analysis->final_conjugate Final Conjugated Oligonucleotide

References

Stability Showdown: MMT-Protected Amino-Linkers Versus a-Amino Protecting Group Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for amino-linkers is a critical determinant of success in the synthesis of complex biomolecules and antibody-drug conjugates (ADCs). The stability of these protective moieties under various reaction conditions directly impacts yield, purity, and the overall efficiency of synthetic workflows. This guide provides an objective comparison of the stability and performance of Monomethoxytrityl (MMT)-protected amino-linkers against other widely used alternatives, notably Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc), supported by experimental data and detailed protocols.

The primary role of a protecting group on an amino-linker is to prevent unwanted side reactions during multi-step syntheses, such as oligonucleotide or peptide synthesis. The ideal protecting group should be robust enough to withstand the reaction conditions of chain elongation and modification, yet be removable under specific, mild conditions that do not compromise the integrity of the final product. This principle of "orthogonal stability" is fundamental to modern synthetic strategies.[1][2]

Quantitative Stability Comparison

The choice between MMT, Fmoc, and Boc protected amino-linkers hinges on their distinct lability profiles. MMT and Boc are acid-labile, while Fmoc is base-labile.[1][] This orthogonality is the cornerstone of their application in complex synthetic schemes.[1] The following table summarizes the stability of these protecting groups under various deprotection conditions.

Protecting GroupDeprotection ConditionStability/LabilityObservations
MMT 1-3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM) Labile Rapidly and selectively cleaved under very mild acidic conditions.[4][5]
20% Piperidine (B6355638) in Dimethylformamide (DMF) Generally Stable While primarily acid-labile, some minor loss may occur over extended exposure.
95% Trifluoroacetic Acid (TFA) Very Labile Complete and rapid removal.
Fmoc 20% Piperidine in DMF Labile Standard condition for Fmoc removal, typically complete within minutes.[6][7]
1-3% TCA or DCA in DCM Stable Highly stable to mild acidic conditions used for MMT removal.[8]
95% Trifluoroacetic Acid (TFA) Stable Generally stable, allowing for the use of acid-labile side-chain protecting groups.[8]
Boc 50-95% Trifluoroacetic Acid (TFA) in DCM Labile Standard condition for Boc removal.[]
20% Piperidine in DMF Stable Highly stable to the basic conditions used for Fmoc removal.[9]
1-3% TCA or DCA in DCM Generally Stable More stable than MMT under these mild acidic conditions, but some loss may occur.

Experimental Protocols

To quantitatively assess and compare the stability of MMT, Fmoc, and Boc protected amino-linkers, the following experimental protocols can be employed.

Protocol 1: Comparative Stability Assay using HPLC

This protocol outlines a method to quantify the rate of cleavage of each protecting group under the deprotection conditions of the others, thereby assessing their orthogonal stability.

Materials:

  • MMT-protected amino-linker C6-phosphoramidite

  • Fmoc-amino acid (e.g., Fmoc-Gly-OH)

  • Boc-amino acid (e.g., Boc-Gly-OH)

  • Solid support (e.g., CPG for oligonucleotides, Rink Amide resin for peptides)

  • Deprotection Reagents:

    • 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM)

    • 20% Piperidine in Dimethylformamide (DMF)

    • 50% Trifluoroacetic Acid (TFA) in DCM

  • HPLC system with a C18 column and UV detector

  • Acetonitrile (ACN) and water (HPLC grade)

  • Trifluoroacetic Acid (TFA) for mobile phase

Procedure:

  • Immobilization: Covalently attach each of the protected amino-linkers/amino acids to the solid support according to standard protocols.

  • Reaction Setup: For each immobilized protected compound, set up three parallel reactions.

    • Reaction A (Acid Stability): Treat the solid support with 3% DCA in DCM.

    • Reaction B (Base Stability): Treat the solid support with 20% piperidine in DMF.

    • Reaction C (Strong Acid Stability): Treat the solid support with 50% TFA in DCM.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the supernatant from each reaction.

  • Quenching: Immediately quench the reaction in the aliquot by neutralizing the deprotection reagent. For acidic conditions, use a base (e.g., triethylamine). For basic conditions, use an acid (e.g., acetic acid).

  • HPLC Analysis: Analyze the quenched aliquots by reverse-phase HPLC. Monitor the appearance of the deprotected amino group and the disappearance of the protected species. The amount of cleaved protecting group can be quantified by measuring the absorbance of the trityl cation for MMT or by derivatizing the free amine for Fmoc and Boc.

  • Data Analysis: Plot the percentage of cleavage versus time for each protecting group under each condition to generate comparative stability curves.

Visualizing Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of solid-phase synthesis incorporating these amino-linkers.

Solid-Phase Oligonucleotide Synthesis Workflow

Oligonucleotide_Synthesis cluster_synthesis Solid-Phase Synthesis Cycle cluster_final_steps Final Processing Resin 1. Resin with first nucleoside Deblocking 2. Deblocking (Remove DMT) Resin->Deblocking TCA/DCA Coupling 3. Coupling (Add next nucleotide) Deblocking->Coupling Capping 4. Capping (Block unreacted sites) Coupling->Capping Oxidation 5. Oxidation (Stabilize linkage) Capping->Oxidation Oxidation->Deblocking Repeat n times Cleavage 6. Cleavage from resin Oxidation->Cleavage Deprotection 7. Base Deprotection Cleavage->Deprotection Ammonia Purification 8. Purification Deprotection->Purification

Caption: Automated solid-phase oligonucleotide synthesis cycle.

This workflow illustrates the repetitive cycle of deblocking, coupling, capping, and oxidation in automated solid-phase oligonucleotide synthesis.[10][11][12] The MMT-protected amino-linker is typically added at the final coupling step to introduce a 5'-primary amine.

Solid-Phase Peptide Synthesis (Fmoc Strategy) Workflow

Peptide_Synthesis cluster_synthesis_cycle SPPS Cycle (Fmoc Strategy) cluster_finalization Final Steps Start Resin-bound Amino Acid (Fmoc protected) Fmoc_Removal Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Removal Wash1 Wash Fmoc_Removal->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Fmoc_Removal Repeat for each amino acid Final_Deprotection Final Deprotection & Cleavage from Resin (TFA cocktail) Wash2->Final_Deprotection Precipitation Precipitation (Cold Ether) Final_Deprotection->Precipitation Purification Purification (HPLC) Precipitation->Purification

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling MMT-Hexylaminolinker Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of MMT-Hexylaminolinker Phosphoramidite (B1245037). Adherence to these procedures is essential for ensuring personnel safety and maintaining experimental integrity. This guide is intended for researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis.

Essential Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling MMT-Hexylaminolinker Phosphoramidite.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.Protects eyes from dust particles and accidental splashes of solvents or the reagent itself.
Face ShieldRecommended when handling larger quantities or when there is a significant splash hazard.Provides an additional layer of protection for the entire face.
Hand Protection Nitrile GlovesChemical-resistant, powder-free nitrile gloves. Inspect for tears or holes before use.Prevents skin contact with the phosphoramidite and any solvents used.
Body Protection Laboratory CoatA full-length laboratory coat, preferably with elastic cuffs.Protects skin and personal clothing from contamination.
Respiratory Protection Dust Mask or RespiratorA NIOSH-approved N95 or P1 type dust mask should be used if handling the solid outside of a fume hood or glove box to prevent inhalation of fine particles.Phosphoramidites can be irritating to the respiratory tract.

Operational Plan: A Step-by-Step Guide for Safe Handling

This section provides a procedural workflow for the safe handling of this compound from receipt to use in synthesis.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or signs of leakage.

  • Store the container in a designated, well-ventilated, and dry location at the recommended temperature of -20°C.

  • Keep the container tightly sealed to protect it from moisture and air.

2. Preparation for Use:

  • All handling of the solid phosphoramidite should be conducted in a controlled environment, such as a glove box or a fume hood with an inert atmosphere (e.g., argon or nitrogen).

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the product. This can take 30-60 minutes.

  • Prepare all necessary equipment, including spatulas, weighing paper, and solvent vials, ensuring they are clean and dry.

3. Weighing and Dissolving:

  • In the inert atmosphere, carefully open the container.

  • Weigh the desired amount of the phosphoramidite using a clean, dry spatula.

  • Immediately reseal the main container, purge with inert gas if possible, and return it to the -20°C freezer.

  • Dissolve the weighed phosphoramidite in anhydrous acetonitrile (B52724) or another suitable dry solvent to the desired concentration.

4. Use in Synthesis:

  • The dissolved phosphoramidite solution should be used promptly in the oligonucleotide synthesizer.

  • Ensure all lines and reservoirs of the synthesizer are dry and have been purged with inert gas.

5. Spill Management:

  • In case of a small spill, absorb the material with an inert substance like vermiculite (B1170534) or dry sand.

  • Collect the absorbed material into a sealed container for proper disposal.

  • Decontaminate the spill area with a suitable solvent (e.g., alcohol), followed by a thorough cleaning with soap and water.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is critical for environmental protection and regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, gloves, absorbent materials from spills) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Unused or expired solid phosphoramidite should also be disposed of in this container.

  • Liquid waste, such as unused solutions of the phosphoramidite in organic solvents, should be collected in a separate, labeled hazardous waste container for flammable organic waste.

2. Deactivation of Reactive Waste:

  • For small amounts of residual phosphoramidite in empty containers, a deactivation procedure can be performed within a fume hood.

  • Rinse the container with a small amount of anhydrous acetonitrile to dissolve the residue.

  • Slowly add this solution to a larger volume of a weak basic solution, such as 5% aqueous sodium bicarbonate, with stirring. This will hydrolyze the reactive phosphoramidite.

  • Allow the mixture to stir for at least 24 hours to ensure complete deactivation.

  • The resulting aqueous mixture can then be disposed of as aqueous chemical waste.

3. Final Disposal:

  • All sealed and labeled hazardous waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Never dispose of this compound or its waste down the drain.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don Appropriate PPE B Equilibrate Reagent to Room Temperature A->B C Prepare Inert Atmosphere Workspace B->C D Weigh Phosphoramidite C->D Proceed to Handling E Dissolve in Anhydrous Solvent D->E J Contain Spill D->J If Spill Occurs F Use in Synthesizer E->F G Segregate Solid & Liquid Waste F->G After Synthesis H Deactivate Residual Reagent G->H I Dispose via EHS H->I K Absorb with Inert Material J->K L Collect in Sealed Container K->L M Decontaminate Area L->M M->I Dispose of Contaminated Materials

Caption: A flowchart outlining the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MMT-Hexylaminolinker Phosphoramidite
Reactant of Route 2
Reactant of Route 2
MMT-Hexylaminolinker Phosphoramidite

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.